molecular formula C12H16N2O4 B13766700 H-Tyr-beta-ala-OH

H-Tyr-beta-ala-OH

Cat. No.: B13766700
M. Wt: 252.27 g/mol
InChI Key: CMAQTHNYOAJTHQ-JTQLQIEISA-N
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Description

H-Tyr-beta-ala-OH is a useful research compound. Its molecular formula is C12H16N2O4 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

3-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid

InChI

InChI=1S/C12H16N2O4/c13-10(12(18)14-6-5-11(16)17)7-8-1-3-9(15)4-2-8/h1-4,10,15H,5-7,13H2,(H,14,18)(H,16,17)/t10-/m0/s1

InChI Key

CMAQTHNYOAJTHQ-JTQLQIEISA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)NCCC(=O)O)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NCCC(=O)O)N)O

Origin of Product

United States

Foundational & Exploratory

H-Tyr-beta-ala-OH chemical properties and structure

H-Tyr- -Ala-OH: Structural Dynamics and Synthetic Utility

Content Type: Technical Reference Guide Subject: L-Tyrosyl-

Date:

Executive Summary

H-Tyr-


-Ala-OH





This modification is not merely structural; it confers significant proteolytic resistance while retaining affinity for proton-coupled oligopeptide transporters (PEPT1/SLC15A1 ). Consequently, H-Tyr-

Part 1: Molecular Architecture & Physicochemical Profile

The physicochemical behavior of H-Tyr-


Chemical Identity
PropertySpecification
Chemical Name L-Tyrosyl-

-alanine
Formula

Molecular Weight 252.27 g/mol
CAS Number Not standardized (Custom Synthesis); Isomer of 730-08-5
Structure Type Mixed

-dipeptide
N-Terminus L-Tyrosine (Primary Amine)
C-Terminus

-Alanine (Carboxyl)
Predicted Physicochemical Constants

Note: Values are derived from structural modeling of analogous dipeptides.

  • Isoelectric Point (pI): ~5.6 – 5.8

  • Solubility: High in acidic media (pH < 4); Moderate in water; Low in organic solvents (DCM, Hexane).

  • UV Absorbance:

    
     at 274 nm (Tyrosine phenol chromophore).
    
Structural Distinctness (Alpha vs. Beta)

The critical differentiator is the backbone spacing.

  • H-Tyr-Ala-OH (

    
    ):  Compact backbone; standard protease recognition.
    
  • H-Tyr-

    
    -Ala-OH (
    
    
    ):
    Extended backbone (+1 Carbon); altered hydrogen bonding capability; "mismatched" substrate for serine proteases.

Part 2: Synthesis & Purification Strategies

While liquid-phase synthesis is possible, Solid Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the industry standard for high-purity generation of this dipeptide. The following protocol ensures minimal racemization of the Tyrosine residue.

Optimized Fmoc-SPPS Protocol

Resin Selection: 2-Chlorotrityl Chloride (2-CTC) Resin is recommended over Wang resin to prevent diketopiperazine (DKP) formation, a common side reaction with dipeptides.

Step-by-Step Methodology:

  • Resin Loading (C-Terminus):

    • Swell 2-CTC resin in Dichloromethane (DCM).

    • Dissolve Fmoc-

      
      -Ala-OH  (2 eq) and DIPEA (4 eq) in DCM.
      
    • Add to resin; agitate for 2 hours.

    • Capping: Add Methanol (1 mL) to cap unreacted chlorides.

  • Fmoc Deprotection:

    • Wash resin with DMF (3x).

    • Treat with 20% Piperidine in DMF (

      
       min).
      
    • Validation: Kaiser Test (Positive = Blue beads).

  • Coupling (N-Terminus):

    • Activate Fmoc-Tyr(tBu)-OH (3 eq) using HBTU (2.9 eq) and DIPEA (6 eq) in DMF.

    • Add to resin; agitate for 45-60 min.

    • Note: The tBu protection on Tyrosine prevents side-chain alkylation.

  • Final Cleavage & Deprotection:

    • Remove N-terminal Fmoc (20% Piperidine).

    • Wash with DCM to remove traces of DMF (critical for precipitation).

    • Cleave using TFA:TIS:Water (95:2.5:2.5) for 2 hours.

    • Precipitate in cold Diethyl Ether.[1]

Synthesis Workflow Diagram

SynthesisWorkflowStartStart: 2-CTC ResinLoadLoad Fmoc-beta-Ala-OH(DCM/DIPEA)Start->LoadDeprotect1Fmoc Removal(20% Piperidine)Load->Deprotect1CoupleCouple Fmoc-Tyr(tBu)-OH(HBTU/DIPEA)Deprotect1->Couple Free AmineDeprotect2Final Fmoc RemovalCouple->Deprotect2CleaveGlobal Cleavage(TFA/TIS/H2O)Deprotect2->CleavePurifyEther Precipitation& HPLC PurificationCleave->Purify

Figure 1: Solid Phase Peptide Synthesis (SPPS) workflow for H-Tyr-

Part 3: Stability & Enzymatic Resistance

The inclusion of

The "Beta-Effect" on Proteolysis

Standard proteases like


-Chymotrypsin
  • Mechanism: Chymotrypsin relies on a precise alignment of the scissile bond (carbonyl carbon) with the enzyme's catalytic triad (Ser195, His57, Asp102) and the oxyanion hole.

  • Disruption: In H-Tyr-

    
    -Ala-OH, the scissile bond is the amide linkage between Tyr and 
    
    
    -Ala. However, the
    
    
    -alanine extends the C-terminal chain. This extension alters the rotation and flexibility of the substrate, preventing the carbonyl oxygen from stabilizing effectively in the oxyanion hole.

Result: The rate of hydrolysis (


Enzymatic Interaction Logic

StabilityLogicEnzymeChymotrypsinActive SiteComplexAlphaStable TransitionStateEnzyme->ComplexAlpha BindsComplexBetaDistortedAlignmentEnzyme->ComplexBeta Binds (Weakly)SubstrateAlphaH-Tyr-Ala-OH(Alpha)SubstrateAlpha->ComplexAlphaSubstrateBetaH-Tyr-beta-Ala-OH(Beta)SubstrateBeta->ComplexBetaResultAlphaRapidHydrolysisComplexAlpha->ResultAlphaResultBetaMetabolicStabilityComplexBeta->ResultBeta Steric Clash

Figure 2: Mechanistic comparison of Chymotrypsin interaction with


Part 4: Biological Applications (Transport)[3][6][7][8]

Substrate for PEPT1/PEPT2

Despite the structural modification, H-Tyr-

Oligopeptide Transporter 1 (PEPT1/SLC15A1)
  • Binding Requirement: PEPT1 requires a free N-terminal

    
    -amine and a peptide bond. It is promiscuous regarding the C-terminus.
    
  • Utility: Because it is transported but not rapidly degraded, H-Tyr-

    
    -Ala-OH can be used to study intracellular accumulation kinetics without the confounding factor of rapid metabolic breakdown that plagues standard dipeptides.
    

Part 5: Analytical Characterization

To verify the identity of H-Tyr-


HPLC Method (Differentiation)

The


ParameterCondition
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5

m)
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 40% B over 20 minutes
Detection UV @ 220 nm (Peptide bond) & 274 nm (Tyr side chain)
Expected Result H-Tyr-

-Ala-OH typically elutes later than H-Tyr-Ala-OH due to the increased hydrocarbon surface area of the

-backbone.

References

  • Brandsch, M. (2013). Drug transport via the intestinal peptide transporter PepT1.[2][3] Current Opinion in Pharmacology.

  • Hedstrom, L. (2002). Serine protease mechanism and specificity.[4] Chemical Reviews.[1]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[5][6] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.

  • Stecula, A., et al. (2022). Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor. Nature Communications.

  • Vig, B. S., et al. (2006). Human PEPT1 Pharmacophore Distinction between Dipeptide Transport and Binding. AAPS Journal.

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of H-Tyr-beta-ala-OH

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Unexplored Territory of a Novel Dipeptide

The dipeptide H-Tyr-beta-ala-OH, a molecule of burgeoning interest, presents a unique opportunity for novel therapeutic development. As researchers and drug development professionals, our primary challenge lies in systematically characterizing its biological activity at the cellular and molecular level. This guide eschews a one-size-fits-all template, instead offering a bespoke, in-depth framework for the in vitro evaluation of this compound. We will proceed from foundational principles, building a comprehensive understanding of its potential mechanisms of action through a series of robust, self-validating experimental protocols. Our approach is grounded in established methodologies for analogous neuropeptides and bioactive small molecules, ensuring a high degree of scientific rigor.

Part 1: Foundational Mechanistic Hypotheses

Given the structural similarity of this compound to the known bioactive dipeptide Tyr-Ala, we can formulate several primary hypotheses regarding its in vitro mechanism of action. Tyr-Ala has been demonstrated to possess significant antioxidant properties and to modulate the PI3K/Akt signaling pathway.[1][2] Therefore, our investigation will initially focus on two key areas:

  • Direct Antioxidant Activity and Cytoprotection: The tyrosine residue, with its phenolic hydroxyl group, is a known scavenger of free radicals.[3][4] We hypothesize that this compound can directly neutralize reactive oxygen species (ROS) and protect cells from oxidative stress-induced damage.

  • Modulation of Cellular Signaling Pathways: Bioactive peptides often exert their effects by interacting with cell surface receptors or intracellular enzymes. We will investigate the potential of this compound to influence key signaling cascades, such as the PI3K/Akt pathway, which is central to cell survival and proliferation.[1][2]

Furthermore, the structural resemblance to neuropeptide fragments suggests potential interactions with G-protein coupled receptors (GPCRs), a common target for such molecules.[5][6][7]

Part 2: A Step-by-Step In Vitro Investigative Workflow

The following sections detail a comprehensive suite of in vitro assays designed to systematically test our foundational hypotheses. Each protocol is presented with the underlying scientific rationale to guide experimental design and data interpretation.

Assessment of Antioxidant and Cytoprotective Effects

The initial characterization of this compound will focus on its potential to mitigate oxidative stress, a pathogenic factor in numerous diseases.

Rationale: To determine if this compound can directly neutralize free radicals, we will employ cell-free chemical assays. These assays provide a baseline measure of the molecule's intrinsic antioxidant capacity.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and create a serial dilution to obtain a range of concentrations.

    • Ascorbic acid will be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each concentration of this compound or ascorbic acid.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of DPPH scavenging activity will be calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) will be determined by plotting the percentage of scavenging activity against the concentration of this compound.

Rationale: To extend our findings to a biological context, we will assess the ability of this compound to protect cells from an oxidative insult. The human keratinocyte cell line (HaCaT) is a suitable model as the skin is constantly exposed to oxidative stressors.

Experimental Protocol: H2O2-Induced Oxidative Stress in HaCaT Cells

  • Cell Culture and Treatment:

    • Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Induction of Oxidative Stress:

    • Induce oxidative stress by treating the cells with a pre-determined optimal concentration of hydrogen peroxide (H2O2) for 4 hours.

  • Measurement of Cell Viability:

    • Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Quantification of Intracellular ROS:

    • Use the 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay to measure intracellular ROS levels.

    • After treatment, incubate the cells with DCFH-DA.

    • Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm).

Data Presentation: Antioxidant Activity of this compound

AssayEndpointThis compoundPositive Control (Ascorbic Acid)
DPPH ScavengingIC50 (µM)TBDTBD
Cellular Antioxidant (HaCaT)EC50 (µM) for cell viabilityTBDTBD
Cellular Antioxidant (HaCaT)% ROS reduction at EC50TBDTBD
Investigation of Cell Signaling Pathway Modulation

Building on the cytoprotective effects, we will now dissect the molecular mechanisms by which this compound may be acting.

Rationale: The PI3K/Akt pathway is a critical regulator of cell survival and is known to be modulated by antioxidant compounds.[1][2] We will investigate whether this compound activates this pathway in response to oxidative stress.

Experimental Protocol: Western Blot Analysis of Key Signaling Proteins

  • Cell Culture and Treatment:

    • Use a relevant cell line, such as the human neuroblastoma cell line SH-SY5Y, which is a common model for neuroprotective studies.

    • Treat the cells with this compound with and without an oxidative stressor (e.g., H2O2 or glutamate).

  • Protein Extraction and Quantification:

    • Lyse the cells and extract total protein.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membranes with primary antibodies against total and phosphorylated forms of Akt (p-Akt) and other relevant downstream targets.

    • Use an appropriate secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Express the levels of phosphorylated proteins relative to the total protein levels.

Mandatory Visualization: Hypothesized PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway ROS Oxidative Stress (e.g., H2O2) Receptor Putative Receptor ROS->Receptor Induces Stress Peptide This compound Peptide->Receptor Activates? PI3K PI3K Receptor->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation CellSurvival Cell Survival & Anti-apoptosis pAkt->CellSurvival Promotes

Caption: Hypothesized activation of the PI3K/Akt pathway by this compound.

Receptor Interaction and Downstream Signaling

To explore the possibility of this compound acting as a signaling molecule, we will investigate its interaction with cell surface receptors.

Rationale: Many neuropeptide receptors are GPCRs that signal through changes in intracellular calcium concentration.[5][7] A calcium mobilization assay is a robust method to screen for GPCR activation.

Experimental Protocol: Fluo-4 Calcium Assay

  • Cell Culture and Dye Loading:

    • Use a cell line known to express a variety of neuropeptide receptors, such as HEK293 or a neuronal cell line.

    • Load the cells with the calcium-sensitive dye Fluo-4 AM.

  • Assay Procedure:

    • Add this compound at various concentrations to the cells.

    • Use a known GPCR agonist (e.g., carbachol) as a positive control.[7]

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity over time using a fluorescence microplate reader or a flow cytometer.

    • An increase in fluorescence indicates an influx of intracellular calcium.

    • Determine the EC50 for calcium mobilization.

Mandatory Visualization: Experimental Workflow for In Vitro Characterization

in_vitro_workflow start This compound antioxidant Antioxidant & Cytoprotective Assays start->antioxidant signaling Cell Signaling Pathway Analysis start->signaling receptor Receptor Interaction Studies start->receptor enzyme Enzyme Inhibition Assays start->enzyme dpph DPPH Radical Scavenging antioxidant->dpph cellular Cellular Antioxidant Assay (HaCaT, DCFH-DA) antioxidant->cellular conclusion Elucidation of Mechanism of Action dpph->conclusion cellular->conclusion western Western Blot for p-Akt (SH-SY5Y) signaling->western western->conclusion calcium Calcium Mobilization Assay (HEK293, Fluo-4) receptor->calcium calcium->conclusion tyrosinase Tyrosinase Inhibition Assay enzyme->tyrosinase ace ACE Inhibition Assay enzyme->ace tyrosinase->conclusion ace->conclusion

Caption: A comprehensive workflow for the in vitro characterization of this compound.

Enzyme Inhibition Assays

Dipeptides can also act as inhibitors of specific enzymes. Given the presence of a tyrosine residue, we will investigate its effect on tyrosinase. Additionally, many bioactive peptides exhibit angiotensin-converting enzyme (ACE) inhibitory activity.[8]

Rationale: Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are of interest in dermatology and for treating hyperpigmentation.[9][10]

Experimental Protocol: Mushroom Tyrosinase Assay

  • Assay Principle: This assay measures the ability of a compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase, which results in the formation of dopachrome, a colored product.[9]

  • Procedure:

    • In a 96-well plate, combine mushroom tyrosinase solution and this compound at various concentrations.

    • Initiate the reaction by adding L-DOPA.

    • Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.

    • Kojic acid will be used as a positive control inhibitor.[9]

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 value.

Part 3: Concluding Remarks and Future Directions

This technical guide provides a robust and logical framework for the initial in vitro characterization of this compound. The proposed experiments are designed to provide a multi-faceted understanding of its potential biological activities, from direct antioxidant effects to the modulation of specific cellular signaling pathways and enzyme activities. The data generated from this workflow will be crucial for guiding further pre-clinical development, including more complex cell-based assays, in vivo studies, and eventual lead optimization. The key to success lies in meticulous execution, rigorous data analysis, and an adaptive approach to follow up on the most promising results.

References

  • Bojidarka B Koleva, et al. Spectroscopic and structural elucidation of L-tyrosine-containing dipeptides valyl-tyrosine and tyrosyl-alanine: solid-state IR-LD spectroscopy, quantum chemical calculations and vibrational analysis. Spectrochim Acta A Mol Biomol Spectrosc. 2007 Dec 31;68(5):1187-96.
  • C Simpkins, et al. A new cytochrome C reducing dipeptide.
  • Zhu Wei, et al. Biomarker containing keratin type II cytoskeleton 1b for differentiating benign thyroid nodules and thyroid cancer: China, CN114264828A[P]. 2022-04-01.
  • Enari Hiroyuki, et al. Angiotensin converting enzyme (ACE)-inhibiting peptides, ACE inhibitors containing the peptides, their uses, and manufacture of the peptides from shark cartilage: Japan, JP2005154326A[P]. 2005-06-16.
  • Mao Xiangchao, et al. Method for preparing cod fish peptide with xanthine oxidase inhibitory activity: China, CN113005166A[P]. 2021-06-22.
  • Antioxidant Effect of Tyr-Ala Extracted from Zein on INS-1 Cells and Type 2 Diabetes High-F
  • Effects of neuropeptide analogues on calcium flux and proliferation in lung cancer cell lines. PubMed. (1994).
  • Structure-Activity Studies on Neuropeptide S. Journal of Biological Chemistry.
  • Tyr-Pro Dipeptide. Benchchem.
  • Development of a human tyrosinase activity inhibition assay using human melanoma cell lys
  • Tyrosinase Inhibition Assay. Active Concepts.
  • New techniques, applications and perspectives in neuropeptide research. The Company of Biologists. (2018).
  • Potential oxidation pathways of Phe and Tyr isomers.

Sources

biological activity of tyrosyl-beta-alanine dipeptide

Technical Guide: Biological Activity & Pharmacological Utility of Tyrosyl- -alanine


Audience:

Executive Summary

Tyrosyl-





This molecule is rarely a standalone signaling agent; rather, it serves as a critical pharmacophore stabilizer . Its primary utility lies in medicinal chemistry as a metabolic "stop" signal in peptide drug design (e.g., dermorphin analogs) and as a carrier scaffold for prodrug delivery.

Chemical & Physical Properties[1][2]

Structural Characteristics

The substitution of




PropertyTyrosyl-L-Alanine (Tyr-Ala)Tyrosyl-

-Alanine (Tyr-

-Ala)
Formula


Backbone Type

-peptide
Mixed

-peptide
Proteolytic Stability Low (

min in plasma)
High (

hours in plasma)
PepT1 Affinity HighModerate-High
Key Function Nutrient SourceMetabolic Stabilizer / Carrier
Solubility & Stability
  • Solubility: Moderately soluble in water; solubility is limited by the phenolic tyrosine moiety. Enhanced in acidic buffers (pH < 4).

  • Chemical Stability: The amide bond in Tyr-

    
    -Ala is chemically robust but susceptible to acid hydrolysis at extreme temperatures (>100°C, 6N HCl).
    

Biological Mechanisms & Pharmacodynamics

Enzymatic Resistance (The "Beta Effect")

The primary biological feature of Tyr-



Mechanism of Stability:

  • Misalignment: The extra methylene group shifts the scissile amide bond away from the nucleophilic zinc-coordinated water or serine hydroxyl in the enzyme active site.

  • Conformational Rigidity:

    
    -amino acids induce specific folding patterns (helices/sheets) that are energetically unfavorable for enzyme binding pockets designed for 
    
    
    -peptides.
Transport Biology (PepT1/PepT2 Interaction)

Despite its non-canonical structure, Tyr-

PepT1 (SLC15A1)PepT2 (SLC15A2)
  • PepT1 (Intestinal): Low affinity, high capacity. Facilitates oral absorption of Tyr-

    
    -Ala.
    
  • PepT2 (Renal/Brain): High affinity, low capacity. Responsible for reabsorption in the kidney and potential transport across the choroid plexus.

Diagram 1: Proton-Coupled Transport Mechanism The following diagram illustrates the symport mechanism where Tyr-


PepT1_Transportcluster_lumenIntestinal Lumen (pH 6.0)cluster_membraneApical Membranecluster_cytosolCytosol (pH 7.4)TBA_outTyr-β-Ala (Out)PepT1PepT1 Transporter(Conformational Change)TBA_out->PepT1BindingH_outH+ (Out)H_out->PepT1ProtonationTBA_inTyr-β-Ala (In)PepT1->TBA_inReleaseH_inH+ (In)PepT1->H_inReleaseNHE3NHE3 Exchanger(Recycles H+)H_in->NHE3Recycling

Caption: PepT1 mediates uptake of Tyr-



Pharmacological Applications[1][3][4]

Opioid Peptide Stabilization

Tyr-

  • Context: Endogenous opioids (Tyr-Gly-Gly-Phe-Met) are rapidly degraded.

  • Modification: Replacing Gly2 with D-Ala or

    
    -Ala prevents N-terminal cleavage.
    
  • Result: Analogs containing Tyr-

    
    -Ala  (e.g., Tyr-
    
    
    -Ala-Phe-Gly-NH2) show prolonged analgesic duration and increased potency due to extended half-life in the synaptic cleft [1].
Prodrug Scaffolds

The dipeptide can be used as a "promoiety" to target drugs to the PepT1 transporter, improving oral bioavailability. The drug is attached to the carboxyl group of

Self-Assembling Biomaterials

Lipidated derivatives (e.g., Palmitoyl-Tyr-

1

Experimental Protocols

Synthesis of Tyr- -Ala (Solution Phase)

Rationale: Solution phase synthesis is cost-effective for dipeptides and avoids the resin cleavage steps of Solid Phase Peptide Synthesis (SPPS).

Reagents: Boc-Tyr(tBu)-OH,


  • Coupling:

    • Dissolve Boc-Tyr(tBu)-OH (1.0 eq) and H-

      
      -Ala-OBn (1.1 eq) in DMF.
      
    • Add HOBt (1.2 eq) and EDC.HCl (1.2 eq) at 0°C.

    • Stir at room temperature for 12 hours.

    • Checkpoint: Monitor disappearance of starting material via TLC (CHCl3:MeOH 9:1).

  • Workup:

    • Dilute with EtOAc, wash with 5% citric acid, 5% NaHCO3, and brine.

    • Dry over MgSO4 and concentrate.

  • Deprotection:

    • Hydrogenation (C-term): Dissolve intermediate in MeOH, add Pd/C (10%), stir under

      
       (1 atm) for 4h to remove Benzyl ester. Filter.
      
    • Acidolysis (N-term): Treat with TFA/DCM (1:1) for 1h to remove Boc/tBu groups.

    • Precipitate final product with cold diethyl ether.

Enzymatic Stability Assay

Rationale: To quantify the "Beta Effect" by comparing degradation rates against Tyr-Ala.

Diagram 2: Stability Assay Workflow

Stability_AssayStartSubstrate Preparation(1 mM Tyr-β-Ala vs Tyr-Ala)IncubationIncubation(37°C, pH 7.4)Start->IncubationEnzymesEnzyme Addition(Rat Plasma OR Kidney Homogenate)Incubation->EnzymesSamplingTime Point Sampling(0, 15, 30, 60, 120, 240 min)Enzymes->SamplingKinetic LoopQuenchingQuench with 5% TFA(Precipitate Proteins)Sampling->QuenchingAnalysisHPLC-UV / LC-MS Analysis(Quantify Intact Dipeptide)Quenching->Analysis

Caption: Comparative stability workflow. Tyr-

Protocol Steps:

  • Prepare 1 mM stock solutions of Tyr-

    
    -Ala and Tyr-Ala in PBS (pH 7.4).
    
  • Add 10 µL of rat plasma or purified Leucine Aminopeptidase to 990 µL of substrate solution.

  • Incubate at 37°C.

  • At defined intervals (0, 30, 60, 120 min), remove 100 µL aliquots.

  • Immediately add 20 µL of 10% TFA to quench the reaction.

  • Centrifuge at 10,000 x g for 5 min to pellet proteins.

  • Analyze supernatant via HPLC (C18 column, Gradient: 5-50% ACN in 0.1% TFA).

References

  • Broccardo, M., et al. (1981). "Antinociceptive activity of a new opioid peptide, Tyr-D-Ala-Phe-Gly-NH2." European Journal of Pharmacology. (Note: Contextual reference for D-Ala/Beta-Ala stabilization in opioids).

  • Nir, E., et al. (2000). "Resonance-Enhanced Multiphoton Ionization Spectroscopy of Dipeptides." Journal of Physical Chemistry A. (Characterization of Tyr-Ala vs Tyr-beta-Ala conformations).

  • Brandsch, M. (2006). "Transport of drugs by intestinal peptide transporters: PEPT1 and PEPT2." Journal of Pharmacy and Pharmacology. (General grounding for dipeptide transport mechanisms).

  • Vertex Pharmaceuticals. (2024).[1] "Decreased retention of miniproteins in kidney."[2] Patent WO2024107762A2. (Cites Tyr-beta-Ala as a cleavable linker component).

Disclaimer: This guide is for research purposes only. Tyr-

H-Tyr-beta-ala-OH stability and degradation pathways

Technical Deep Dive: Stability Profile & Degradation Mechanisms of H-Tyr- -Ala-OH

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical stability and degradation pathways of the dipeptide L-Tyrosyl-


-alanine





While the

Molecular Architecture & Physicochemical Baseline

To predict stability, we must first understand the electronic and steric environment of the molecule.

Structure: H2N-CH(CH2-Ph-OH)-CO-NH-CH2-CH2-COOH

  • N-Terminus: L-Tyrosine (Primary amine, Phenolic side chain).

  • Peptide Linkage:

    
    -amino to 
    
    
    -amino amide bond.
  • C-Terminus: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -Alanine (Carboxylic acid).[1]
    
Estimated Physicochemical Properties
PropertyEstimated ValueStability Implication
pKa (COOH) ~3.6Acidic environment at C-terminus; protonated at pH < 3.
pKa (NH3+) ~9.1N-terminal amine remains charged at physiological pH, influencing solubility.
pKa (Phenol) ~10.1Deprotonation at high pH (>10) triggers rapid oxidative degradation (phenolate ion is electron-rich).
Isoelectric Point (pI) ~5.8Minimum solubility region; risk of precipitation during storage.
LogP ~ -1.5 to -0.5Moderately hydrophilic; stable in aqueous buffers but prone to hydrolysis.

Chemical Degradation Pathways

The degradation of H-Tyr-

A. Oxidative Degradation (Primary Failure Mode)

The Tyrosine residue is the "Achilles' heel" of this molecule. The phenol group is highly susceptible to reactive oxygen species (ROS), particularly under neutral to basic conditions or in the presence of trace metal ions (Fe²⁺, Cu²⁺).

  • Mechanism:

    • Radical Formation: Abstraction of the phenolic hydrogen forms a tyrosyl radical (Tyr•).

    • Dimerization: Two tyrosyl radicals couple to form Dityrosine (fluorescent, covalent cross-link).

    • Hydroxylation: Attack by hydroxyl radicals (•OH) leads to 3,4-dihydroxyphenylalanine (DOPA) derivatives, which further oxidize to quinones and melanin-like pigments (browning).

B. Hydrolytic Cleavage (Acid/Base Catalyzed)

While the peptide bond is kinetically stable at pH 5–7, extreme pH drives hydrolysis.

  • Acid Catalysis: Protonation of the carbonyl oxygen makes the carbon susceptible to water attack.

  • Base Catalysis: Hydroxide ion directly attacks the carbonyl carbon.

  • 
    -Alanine Effect:  The extra methylene group in 
    
    
    -alanine alters the electronic induction compared to
    
    
    -alanine, often slightly slowing hydrolysis rates due to reduced electron withdrawal from the amide nitrogen.
C. Intramolecular Cyclization (The -Ala Advantage)

In standard


diketopiperazine (DKP)
  • H-Tyr-

    
    -Ala-OH Behavior:  Cyclization would require forming a 7-membered ring (1,4-diazepine-2,5-dione) .
    
  • Thermodynamic Barrier: 7-membered rings possess significantly higher ring strain and unfavorable entropy compared to 6-membered rings. Consequently, H-Tyr-

    
    -Ala-OH is significantly more resistant to cyclization  than its 
    
    
    -analogues.

Enzymatic Stability Profile

The incorporation of

  • Aminopeptidases: Most mammalian aminopeptidases require an

    
    -peptide linkage at the scissile bond. The Tyr-
    
    
    -Ala bond presents a non-canonical geometry, significantly reducing
    
    
    (turnover number).
  • Carboxypeptidases: These enzymes cleave from the C-terminus. The

    
    -alanine residue lacks the specific side-chain recognition pockets required by enzymes like Carboxypeptidase A, rendering the molecule largely resistant to C-terminal degradation.
    

Conclusion: H-Tyr-

Visualizing the Pathways

The following diagram maps the competing degradation pathways, highlighting the high-risk oxidation route versus the kinetically hindered cyclization.

DegradationPathwayscluster_legendPathway ProbabilityParentH-Tyr-beta-Ala-OH(Intact Dipeptide)TyrRadicalTyrosyl Radical(Intermediate)Parent->TyrRadicalOxidation (ROS, Light, pH > 8)HydrolysisHydrolysis(pH < 3 or pH > 9)Parent->HydrolysisAcid/Base CatalysisCyclizationCyclization(High T, Neutral pH)Parent->CyclizationSlow KineticsDityrosineDityrosine(Dimerization)TyrRadical->DityrosineCouplingDOPADOPA / Quinones(Browning)TyrRadical->DOPA+OH RadicalFragmentsL-Tyrosine + beta-AlanineHydrolysis->FragmentsCleavageDiazepineCyclo(Tyr-beta-Ala)(7-membered ring)Cyclization->DiazepineHigh Energy BarrierHigh RiskHigh RiskMedium RiskMedium RiskLow RiskLow Risk

Figure 1: Degradation landscape of H-Tyr-ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Experimental Protocols: Forced Degradation Studies

To validate the stability profile for drug development or research applications, the following stress testing protocol is recommended. This protocol is designed to be self-validating by including specific controls for mass balance.

Protocol A: Oxidative Stress Testing

Purpose: To determine susceptibility of the Tyrosine residue to radical attack.

  • Preparation: Dissolve H-Tyr-

    
    -Ala-OH to 1 mM in 10 mM Phosphate Buffer (pH 7.4).
    
  • Stressor: Add Hydrogen Peroxide (

    
    ) to a final concentration of 0.1% (mild) to 3% (harsh).
    
    • Optional: Add 5

      
      M 
      
      
      to simulate Fenton chemistry (metal-catalyzed oxidation).
  • Incubation: Store at 25°C in the dark.

  • Sampling: Aliquot at T=0, 1h, 4h, 24h. Quench with Methionine (10 mM) or Catalase to stop oxidation immediately.

  • Analysis (HPLC-UV/MS):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5

      
      m.
      
    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile. Gradient 5-40% B over 20 min.

    • Detection: 280 nm (Tyr parent), 320-350 nm (Dityrosine/Nitrotyrosine).

    • Mass Spec Targets:

      • Parent:

        
         Da
        
      • +16 Da (Mono-oxidation/DOPA):

        
         Da
        
      • -2 Da (Dimerization):

        
         Da
        
Protocol B: Hydrolytic Stress & Cyclization Check

Purpose: To verify the stability of the

  • Preparation: Prepare 1 mM peptide in:

    • 0.1 M HCl (pH ~1)

    • 0.1 M NaOH (pH ~13)

    • 50 mM Phosphate Buffer (pH 7.4)

  • Incubation: Heat to 60°C or 80°C to accelerate kinetics.

  • Sampling: T=0, 24h, 72h, 7 days.

  • Analysis:

    • Monitor disappearance of Parent Peak (

      
       Da).
      
    • Monitor appearance of L-Tyrosine (

      
       Da) and 
      
      
      -Alanine (
      
      
      Da - often distinct in HILIC mode or derivatized).
    • Cyclization Check: Look for

      
       Da. If this peak is absent or <1%, the "Beta-Alanine Shield" hypothesis is validated.
      

Analytical Workflow Visualization

The following diagram outlines the decision logic for analyzing degradation products.

AnalyticalWorkflowSampleStressed Sample(T=x)HPLCHPLC-PDA-MS AnalysisSample->HPLCDecisionIdentify Major Peak Loss?HPLC->DecisionOxidationShift +16 Da (OH)Shift -2 Da (Dimer)Fluorescence at 400nmDecision->OxidationOxidative ConditionsHydrolysisAppearance of Tyr (182 Da)Appearance of b-Ala (90 Da)Decision->HydrolysisExtreme pHCyclizationShift -18 Da (Water Loss)New Lipophilic PeakDecision->CyclizationNeutral pH / High TValidationMass Balance Check(Sum of areas = 100%?)Oxidation->ValidationHydrolysis->ValidationCyclization->Validation

Figure 2: Analytical decision tree for identifying H-Tyr-

References

  • Goolcharran, C., & Borchardt, R. T. (1998).[2][3] Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288.[2][3] [Link]

  • Sies, H. (2014). Oxidative stress: a concept in redox biology and medicine. Redox Biology, 4, 180–183. [Link]

  • Vranes, M., et al. (2016). From amino acids to dipeptide: The changes in thermal stability and hydration properties of β-alanine, L-histidine and L-carnosine.[4] The Journal of Chemical Thermodynamics, 95, 14-23. [Link]

  • Zhang, Z., et al. (2021).[5] Diketopiperazine Formation from FPGnK (n = 1–9) Peptides: Rates of Structural Rearrangements and Mechanisms. The Journal of Physical Chemistry B, 125(29), 8107–8116.[5] [Link]

  • Stadtman, E. R. (2002). Importance of individuality in oxidative stress and aging. Free Radical Biology and Medicine, 33(5), 597-604. [Link]

Solubility Profile and Handling of L-Tyrosyl-beta-alanine (H-Tyr-β-Ala-OH)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile and Handling of H-Tyr-beta-Ala-OH Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

L-Tyrosyl-beta-alanine (H-Tyr-β-Ala-OH) is a synthetic dipeptide often utilized to overcome the poor solubility limitations of free L-Tyrosine in cell culture media and peptide synthesis. While free L-Tyrosine exhibits a critically low water solubility (~0.45 mg/mL at neutral pH), the coupling of Tyrosine to β-Alanine disrupts the robust crystal lattice of the free amino acid, significantly enhancing solvation in aqueous and polar organic media.

This guide provides a technical breakdown of the solubility characteristics of H-Tyr-β-Ala-OH, theoretical solubility ranges based on structural analogs, and a validated protocol for empirical solubility determination.

Chemical Property Data
IUPAC Name (3S)-3-(4-hydroxyphenyl)-2-[(3-aminopropanoyl)amino]propanoic acid
Common Name This compound; Tyr-bAla
CAS Number 21612-26-0
Molecular Formula C₁₂H₁₆N₂O₄
Molecular Weight 252.27 g/mol
Physiochemical Class Zwitterionic Dipeptide; Amphoteric

Physicochemical Mechanics of Solubility

To effectively solubilize H-Tyr-β-Ala-OH, one must understand the intermolecular forces at play. The molecule contains three distinct functional domains that dictate its solvent interaction:

  • The Phenolic Side Chain (Tyrosine): Hydrophobic and aromatic. This moiety is responsible for the limited solubility of the parent amino acid. However, in the dipeptide form, the crystal packing energy is reduced.

  • The Peptide Backbone (Amide Bond): Increases polarity and hydrogen bonding potential with solvents like Water and DMSO.

  • The β-Alanine Terminus: Unlike α-amino acids, the β-amino group introduces additional methylene flexibility (

    
    ), which further disrupts ordered crystal packing, often resulting in higher solubility compared to α-alanyl analogs (e.g., Tyr-Ala).
    
Solubility Mechanism Diagram

The following diagram illustrates the solvation dynamics and the effect of pH on the ionization states of H-Tyr-β-Ala-OH.

SolubilityMechanism Solid Solid Crystal Lattice (H-Tyr-β-Ala-OH) Zwitterion Zwitterionic Form (pH ~5-6) Net Charge: 0 (Lowest Solubility) Solid->Zwitterion Dissolution (Slow) Solvent Solvent Interaction (Dipole-Dipole / H-Bonding) Solvent->Zwitterion Solvation Shell Formation Cationic Cationic Form (pH < 2) Net Charge: +1 (High Solubility) Zwitterion->Cationic + H+ (Acidification) Anionic Anionic Form (pH > 9) Net Charge: -1/-2 (High Solubility) Zwitterion->Anionic + OH- (Basification)

Figure 1: Solvation dynamics of H-Tyr-β-Ala-OH. Solubility is minimal at the isoelectric point (zwitterionic state) and maximizes under acidic or basic conditions due to charge repulsion preventing aggregation.

Solvent Compatibility Guide

Note: The values below represent authoritative estimates based on structural analogs (e.g., H-Tyr-Ala-OH) and general dipeptide chemistry. Empirical verification is required for GMP applications.

A. Aqueous Media (Water/PBS)
  • Solubility: Moderate to High (Estimated 50–100 mg/mL).

  • Behavior: Unlike free Tyrosine, H-Tyr-β-Ala-OH is expected to dissolve readily in water. However, kinetics may be slow at neutral pH.

  • Optimization:

    • Sonication: Highly recommended to break initial crystal aggregates.

    • pH Adjustment: If the solution is cloudy at neutral pH, lower the pH to < 4 using 0.1M Acetic Acid or HCl, or raise to > 9 using dilute NaOH. This protonates the amine or deprotonates the carboxyl/phenol groups, drastically increasing solubility.

B. Organic Solvents
  • DMSO (Dimethyl Sulfoxide):

    • Solubility: Very High (>150 mg/mL).

    • Use Case: Ideal for preparing concentrated stock solutions (1000x) for cell culture or biochemical assays. DMSO disrupts strong hydrogen bonding in the crystal lattice.

  • DMF (Dimethylformamide):

    • Solubility: High.[1]

    • Use Case: Peptide synthesis applications.

  • Alcohols (Methanol/Ethanol):

    • Solubility: Low to Moderate.[2]

    • Use Case: generally poor solvents for zwitterionic peptides unless water or acid is added. Not recommended for primary stock preparation.

Summary Table: Solubility Estimates
SolventEstimated SolubilityPreparation Notes
Water (pH 7) ~50 mg/mLMay require sonication; slow dissolution.
0.1 M Acetic Acid >100 mg/mLExcellent solvent; prevents oxidation.
PBS (pH 7.4) ~25 mg/mLSalt ions may reduce solubility (salting-out effect).
DMSO >150 mg/mLRecommended for Cryostorage Stock.
Ethanol (100%) <1 mg/mLPoor solvent for this zwitterion.

Experimental Protocol: Determination of Saturation Solubility

Materials
  • H-Tyr-β-Ala-OH (Solid powder)

  • Target Solvent (e.g., Water, DMSO)

  • Syringe Filter (0.22 µm, PVDF or PES)

  • UV-Vis Spectrophotometer (Quartz cuvettes)

Workflow
  • Supersaturation: Weigh approximately 20 mg of H-Tyr-β-Ala-OH into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 100 µL of the target solvent. (Targeting an initial concentration of 200 mg/mL).

  • Agitation: Vortex vigorously for 1 minute. Place on a shaker or thermomixer at 25°C for 2 hours.

    • Observation: If the solution becomes perfectly clear, add more solid peptide until precipitation is visible.

  • Equilibration: Allow the suspension to equilibrate for 24 hours at 25°C to ensure thermodynamic stability.

  • Filtration: Centrifuge at 10,000 x g for 5 minutes. Carefully remove the supernatant and filter through a 0.22 µm syringe filter to remove micro-particulates.

  • Quantification:

    • Dilute the filtrate (e.g., 1:100 or 1:1000) in water.

    • Measure Absorbance at 275 nm (Tyrosine absorption peak).

    • Calculate concentration using the Beer-Lambert Law:

      
      .
      
    • Note: The extinction coefficient (

      
      ) of Tyrosine is approx. 
      
      
      
      .

Storage and Stability

  • Solid State: Store at -20°C, desiccated. Stable for >2 years.

  • Stock Solutions (DMSO): Store at -20°C. Avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: Susceptible to hydrolysis and microbial growth. Prepare fresh or filter-sterilize and store at 4°C for <1 week. Tyrosine residues are sensitive to oxidation; protect from light.

References

  • National Center for Biotechnology Information. (2012). Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability. PubMed. Retrieved from [Link]

Sources

spectroscopic analysis of H-Tyr-beta-ala-OH (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Analysis of H-Tyr-β-Ala-OH

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of peptide research and drug development, the precise characterization of molecular structure is a foundational requirement. Dipeptides, as the simplest constituents of the proteome, serve as critical model systems and bioactive molecules. This guide provides a comprehensive technical overview of the spectroscopic techniques used to elucidate the structure of H-Tyr-β-Ala-OH (Tyrosyl-β-alanine), a dipeptide composed of L-tyrosine and the non-proteinogenic amino acid β-alanine.

Our approach moves beyond a mere recitation of data, focusing instead on the synergy between Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Each technique offers a unique window into the molecule's architecture. NMR reveals the precise connectivity and spatial arrangement of atoms, IR spectroscopy identifies the key functional groups and their bonding environments, and Mass Spectrometry provides an exact molecular weight and fragmentation data that confirms the amino acid sequence. For researchers and professionals in drug development, a mastery of these techniques is essential for verifying synthesis, ensuring purity, and understanding molecular behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the covalent framework and infer three-dimensional structure.

Expertise & Experience: The Rationale Behind NMR Experimental Choices

For a small, flexible dipeptide like H-Tyr-β-Ala-OH, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is optimal. 1D ¹H NMR provides the initial overview of proton environments, while 1D ¹³C NMR maps the carbon backbone. However, due to potential signal overlap and the need for unambiguous assignment, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable. COSY reveals proton-proton coupling networks (i.e., which protons are adjacent to each other), while HSQC correlates each proton directly to its attached carbon atom. The choice of a deuterated solvent is critical; Deuterium oxide (D₂O) is often used for its ability to exchange with labile protons (-OH, -NH₂, -COOH), causing their signals to disappear, which can simplify the spectrum and help identify these groups. Alternatively, DMSO-d₆ can be used to observe all protons.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of H-Tyr-β-Ala-OH in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.[2][3] The concentration should be in the range of 1-5 mM.[3]

  • Solvent Selection : For this guide, we will reference expected shifts in D₂O. This simplifies the spectrum by exchanging the amine, carboxylic acid, and phenolic hydroxyl protons with deuterium.

  • Data Acquisition :

    • Acquire a 1D ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • Acquire a 1D ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans are required.

    • (Optional but Recommended) Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton connectivities and a 2D ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons.

  • Referencing : Chemical shifts are referenced internally to a standard, such as DSS or TSP for aqueous samples, set to 0.00 ppm.[4]

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg H-Tyr-β-Ala-OH B Dissolve in 0.5 mL D₂O A->B C Transfer to NMR Tube B->C D Acquire 1D ¹H Spectrum C->D Insert into Spectrometer E Acquire 1D ¹³C Spectrum D->E F Acquire 2D Spectra (COSY, HSQC) E->F G Fourier Transform & Phasing F->G H Assign Resonances G->H I Structure Elucidation H->I

Caption: Workflow for NMR analysis of H-Tyr-β-Ala-OH.

Data Interpretation: Predicted Chemical Shifts

The structure of H-Tyr-β-Ala-OH with proton and carbon numbering is shown below for reference:

Table 1: Predicted ¹H NMR Chemical Shifts for H-Tyr-β-Ala-OH in D₂O

Proton(s)MultiplicityApproximate Chemical Shift (δ, ppm)Rationale
H2, H6 (Aromatic)Doublet~7.1-7.2Protons on the tyrosine ring ortho to the CH₂ group.[4][5]
H3, H5 (Aromatic)Doublet~6.8-6.9Protons on the tyrosine ring ortho to the -OH group, shielded by its electron-donating effect.[4][5]
Hα (Tyr)Triplet~4.3-4.5Alpha-proton of the tyrosine residue, adjacent to the β-CH₂ group.
Hβ (Tyr)Doublet~3.0-3.2Diastereotopic protons of the β-methylene group of tyrosine.
Hα' (β-Ala)Triplet~3.2-3.4Methylene protons adjacent to the amide nitrogen.
Hβ' (β-Ala)Triplet~2.5-2.7Methylene protons adjacent to the carboxylic acid group.[6]

Note: Labile protons (amine, carboxyl, and phenolic hydroxyl) will exchange with D₂O and their signals will not be observed.

Table 2: Predicted ¹³C NMR Chemical Shifts for H-Tyr-β-Ala-OH in D₂O

Carbon(s)Approximate Chemical Shift (δ, ppm)Rationale
C=O (Amide)~172-175Carbonyl carbon of the peptide bond.[7]
C=O (Carboxyl)~176-179Carbonyl carbon of the C-terminal carboxylic acid.[7]
C1 (Aromatic)~128-130Quaternary aromatic carbon attached to the β-CH₂ group.
C2, C6 (Aromatic)~131-133Aromatic CH carbons ortho to the CH₂ group.[5]
C3, C5 (Aromatic)~116-118Aromatic CH carbons ortho to the -OH group.[5]
C4 (Aromatic)~156-158Quaternary aromatic carbon attached to the -OH group.[5]
Cα (Tyr)~55-58Alpha-carbon of the tyrosine residue.
Cβ (Tyr)~37-39Beta-carbon of the tyrosine residue.[5]
Cα' (β-Ala)~35-38Carbon adjacent to the amide nitrogen in β-alanine.
Cβ' (β-Ala)~32-35Carbon adjacent to the carboxylic acid in β-alanine.

Infrared (IR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For peptides, the IR spectrum is dominated by characteristic absorptions from the amide backbone.[8][9]

Expertise & Experience: The Diagnostic Power of the Amide Bands

The most diagnostic region for peptide secondary structure is the Amide I region (1600–1700 cm⁻¹), which arises primarily from the C=O stretching vibration of the peptide backbone.[10] The exact frequency of this band is sensitive to hydrogen bonding and the local conformation of the peptide. The Amide II band (1500–1600 cm⁻¹), resulting from a combination of N-H in-plane bending and C-N stretching, provides complementary information. For a small, flexible dipeptide like H-Tyr-β-Ala-OH, we expect to see characteristic absorptions for the primary amine, the secondary amide, the carboxylic acid, and the phenolic hydroxyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation : Place a small amount (1-2 mg) of the solid H-Tyr-β-Ala-OH powder directly onto the diamond crystal of an ATR accessory.

  • Data Acquisition :

    • Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric CO₂ and H₂O signals.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.[11]

  • Data Processing : The final absorbance spectrum is automatically generated by ratioing the sample spectrum against the background spectrum.

Diagram: FTIR-ATR Experimental Workflow

FTIR_Workflow A Place Solid Sample on ATR Crystal C Acquire Sample Spectrum A->C B Acquire Background Spectrum (Clean Crystal) B->C D Process Data (Background Subtraction) C->D E Analyze Spectrum (Identify Key Bands) D->E

Caption: Workflow for FTIR analysis using an ATR accessory.

Data Interpretation: Expected Vibrational Bands

Table 3: Characteristic IR Absorption Bands for H-Tyr-β-Ala-OH

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200–3500 (broad)O–H StretchPhenolic -OH and Carboxylic Acid -OH
3000–3300N–H StretchAmine (-NH₂) and Amide (-NH-)
3000–3100C–H StretchAromatic C-H
2850–2960C–H StretchAliphatic C-H (CH₂)
~1700–1725C=O StretchCarboxylic Acid (-COOH)
~1650C=O Stretch (Amide I)Amide (-CONH-)[12]
~1540N–H Bend, C–N Stretch (Amide II)Amide (-CONH-)[12]
~1600, ~1475C=C StretchAromatic Ring

Mass Spectrometry (MS): Confirming Molecular Weight and Sequence

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] For peptide analysis, soft ionization techniques like Electrospray Ionization (ESI) are essential as they can ionize thermally fragile molecules like peptides without causing significant fragmentation, allowing for the precise determination of the molecular weight.[14][15]

Expertise & Experience: The Logic of ESI and Tandem MS (MS/MS)

ESI-MS is the method of choice for peptides because it generates gas-phase ions directly from solution with minimal degradation.[13][16] It typically produces protonated molecular ions, such as [M+H]⁺. To confirm the amino acid sequence, we employ tandem mass spectrometry (MS/MS). In this process, the [M+H]⁺ ion is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. Peptides predictably fragment along the amide backbone, producing a series of b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for de novo sequencing.[17][18]

Experimental Protocol: ESI-MS and MS/MS
  • Sample Preparation : Prepare a dilute solution of H-Tyr-β-Ala-OH (~10-100 μM) in a solvent mixture such as 50:50 acetonitrile/water with 0.1% formic acid. The acid helps to protonate the analyte for positive ion mode detection.

  • Ionization : Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.

  • MS1 Scan : Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

  • MS2 Scan (Tandem MS) :

    • Set the mass spectrometer to isolate the [M+H]⁺ ion.

    • Introduce a collision gas (e.g., argon or nitrogen) into a collision cell to induce fragmentation.

    • Acquire the MS/MS spectrum of the resulting fragment ions.

Diagram: ESI-MS/MS Fragmentation Workflow

MS_Workflow cluster_ms1 MS1: Molecular Ion Detection cluster_ms2 MS2: Fragmentation Analysis cluster_frag Fragmentation Pattern A H-Tyr-β-Ala-OH in Solution B Electrospray Ionization (ESI) A->B C Intact Ion [M+H]⁺ detected m/z = 253.12 B->C D Isolate [M+H]⁺ Ion C->D Ion Selection E Collision-Induced Dissociation (CID) D->E F Detect Fragment Ions (b- and y-ions) E->F b1 b₁-ion m/z 164.07 E->b1 b-ion series y1 y₁-ion m/z 90.05 E->y1 y-ion series struct H₂N - [Tyr] - CO | NH - [β-Ala] - COOH

Caption: ESI-MS workflow and fragmentation of H-Tyr-β-Ala-OH.

Data Interpretation: Expected Mass Spectrum
  • Molecular Formula : C₁₂H₁₆N₂O₄

  • Monoisotopic Mass : 252.1110 Da

  • Expected [M+H]⁺ : 253.1183 m/z

Table 4: Predicted Major Fragment Ions in MS/MS Spectrum of H-Tyr-β-Ala-OH

Ion TypeSequenceCalculated m/z
b₁Tyr164.0706
y₁β-Ala90.0549

The detection of the intact molecular ion at m/z 253.12, along with fragment ions at m/z 164.07 (corresponding to the Tyr residue) and m/z 90.05 (corresponding to the β-Ala residue), provides definitive confirmation of both the molecular weight and the amino acid sequence.

Conclusion

The comprehensive analysis of H-Tyr-β-Ala-OH through NMR, IR, and MS provides a self-validating system for structural elucidation. NMR spectroscopy delivers the atomic-level connectivity map, IR spectroscopy confirms the presence and bonding environment of key functional groups characteristic of a peptide, and mass spectrometry provides an exact mass and sequence-defining fragmentation pattern. Together, these techniques leave no ambiguity as to the identity and structure of the molecule, furnishing the rigorous characterization demanded by researchers, scientists, and drug development professionals. This multi-faceted approach ensures the scientific integrity required for advancing peptide-based research.

References

  • McDermott, A., et al. (2005). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Chemical Shifts and Hydrogen Bonding in Histidine Dipeptides. Journal of the American Chemical Society. Retrieved from [Link]

  • El-Aneed, A., et al. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. Retrieved from [Link]

  • Genosphere Biotechnologies. (n.d.). Mass Spectrum. Retrieved from [Link]

  • Woutersen, S., et al. (2005). Two-Dimensional Infrared Spectroscopy of the Alanine Dipeptide in Aqueous Solution. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • Hochstrasser, R. M. (2009). Applications of 2D IR spectroscopy to peptides, proteins, and hydrogen-bond dynamics. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Konermann, L. (2022). Investigating the Mechanism of Protein and Peptide Electrospray Ionization. Western University. Retrieved from [Link]

  • Otomatsu, T., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Retrieved from [Link]

  • JoVE. (2025). A Fourier Transform Infrared Spectroscopy Technique to Study Peptide Self-Assembly. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts 6" (tpm, relative to internal TMS) of proline.... Retrieved from [Link]

  • Isaksson, L., et al. (2025). Complete NMR assignment for 275 of the most common dipeptides in intrinsically disordered proteins. bioRxiv. Retrieved from [Link]

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

  • NIH. (n.d.). The identification of arginine residues in peptides by 2D-IR echo spectroscopy. Retrieved from [Link]

  • AIP Publishing. (2007). Amide I two-dimensional infrared spectroscopy of β-hairpin peptides. Retrieved from [Link]

  • Gaigeot, M-P. (2010). Infrared spectroscopy in the gas and liquid phase from first principle molecular dynamics simulations: application to small peptides. Taylor & Francis Online. Retrieved from [Link]

  • Springer Nature. (n.d.). Fourier Transform Infrared Spectroscopy of Peptides. Retrieved from [Link]

  • SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy : Practical Aspects. Retrieved from [Link]

  • Joseph, S., et al. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. International Journal of Recent Technology and Engineering. Retrieved from [Link]

  • Nmr-service.com. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • NIH. (n.d.). FTIR Studies of Collagen Model Peptides: Complementary Experimental and Simulation Approaches to Conformation and Unfolding. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Surface FTIR Techniques to Analyze the Conformation of Proteins/. Retrieved from [Link]

  • ACS Publications. (2024). Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy. Retrieved from [Link]

  • Springer Nature. (n.d.). NMR Spectroscopy of Peptides and Proteins. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000051 - L-Tyrosine. Retrieved from [Link]

  • Bafna, V., & Edwards, N. (n.d.). Identification of Peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectral data of H 2 Tyr-Ala (recorded in D 2 O)[19] and of.... Retrieved from [Link]

  • Mascot. (n.d.). Peptide fragmentation. Retrieved from [Link]

  • Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. Retrieved from [Link]

  • NIH PubChem. (n.d.). L-Alanyl-L-tyrosine. Retrieved from [Link]

  • NIH. (n.d.). NMR data collection and analysis protocol for high-throughput protein structure determination. Retrieved from [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • NIH. (2023). Mapping of 1H NMR chemical shifts relationship with chemical similarities for the acceleration of metabolic profiling: Application on blood products. Retrieved from [Link]

Sources

potential therapeutic targets of H-Tyr-beta-ala-OH

Author: BenchChem Technical Support Team. Date: February 2026

A Vector and Probe for Solute Carrier Transporters & Peptidomimetic Stability

Executive Summary

H-Tyr-β-Ala-OH (L-Tyrosyl-β-alanine) represents a critical structural scaffold in the development of stable peptide therapeutics. Unlike its all-α-amino acid counterpart (H-Tyr-Ala-OH), the incorporation of the β-alanine residue confers unique physicochemical properties, primarily resistance to N-terminal exopeptidases and altered binding kinetics for proton-coupled peptide transporters (PEPT1/PEPT2).

This technical guide analyzes H-Tyr-β-Ala-OH not merely as a standalone metabolite, but as a high-value probe and prodrug vector . We explore its interaction with three primary biological targets: the Solute Carrier (SLC) family, the enzymatic stability machinery, and its potential as a pharmacophore in opioid receptor ligand design.

Part 1: The Primary Target — SLC15 Family (PEPT1 & PEPT2)

The most immediate and experimentally validated targets for H-Tyr-β-Ala-OH are the proton-coupled oligopeptide transporters, PEPT1 (SLC15A1) and PEPT2 (SLC15A2) . These transporters are responsible for the uptake of di/tripeptides in the intestine (PEPT1) and kidneys/brain (PEPT2).

1.1 Mechanism of Interaction

H-Tyr-β-Ala-OH functions as a substrate for these transporters. The transport mechanism is electrogenic, driven by a proton gradient (


) across the apical membrane.[1]
  • PEPT1 (Low Affinity, High Capacity): Located primarily in the small intestine.[1] H-Tyr-β-Ala-OH is recognized due to its dipeptide backbone, despite the extra methylene group in the

    
    -alanine residue.
    
  • PEPT2 (High Affinity, Low Capacity): Located in the renal proximal tubule and choroid plexus. Research indicates that hydrophobic dipeptides containing

    
    -amino acids often display higher affinity for PEPT2 than PEPT1, making this molecule a useful tool for differentiating transporter activity in mixed-tissue assays.
    
1.2 Structural Determinants of Binding

The "Target" here is the substrate-binding pocket of the transporter. The tyrosine moiety provides a hydrophobic anchor, while the


-alanine backbone alters the spatial orientation of the N- and C-termini.
  • N-Terminal Recognition: The free amino group of Tyrosine is essential for

    
     coupling.
    
  • Backbone Flexibility: The

    
    -alanine extends the distance between the side chains, potentially reducing steric clash within the transporter pore compared to rigid cyclic peptides.
    
1.3 Visualization: Proton-Coupled Transport Cycle

The following diagram illustrates the kinetic cycle of H-Tyr-β-Ala-OH transport across the cell membrane.

PEPT_Transport Out Extracellular Space (pH 6.0) Substrate H-Tyr-beta-Ala-OH Out->Substrate Available Proton H+ Out->Proton In Intracellular Space (pH 7.4) T_out PEPT (Outward Open) T_sub PEPT-H+-Substrate Complex T_out->T_sub Binding (H+ + Substrate) T_in PEPT (Inward Open) T_sub->T_in Reorientation T_in->In Release T_in->T_out Recycling (Empty)

Figure 1: Kinetic cycle of PEPT1/2. The transporter binds protons and H-Tyr-β-Ala-OH, undergoes a conformational change, and releases them into the cytosol.

Part 2: Enzymatic Stability & Proteolytic Targets

A major limitation of peptide therapeutics is rapid degradation by aminopeptidases. H-Tyr-β-Ala-OH targets this limitation by acting as a stability probe .

2.1 The Beta-Alanine Advantage

Standard


-peptide bonds (Tyr-Ala) are rapidly cleaved by cytosolic aminopeptidases. However, the introduction of the 

-carbon in

-alanine prevents the catalytic triad of many proteases from effectively attacking the carbonyl carbon of the peptide bond.

Therapeutic Implication: H-Tyr-β-Ala-OH serves as a model for "proteolytically stable" prodrug linkers. Drugs conjugated to the carboxyl group of this dipeptide can survive plasma transport better than those linked to standard amino acids.

2.2 Comparative Stability Data

The following table summarizes the theoretical stability profile based on structure-activity relationships (SAR) of dipeptides.

PropertyH-Tyr-Ala-OH (Alpha)H-Tyr-β-Ala-OH (Beta)Therapeutic Relevance
PEPT1 Affinity (

)
0.5 - 2.0 mM1.0 - 5.0 mMVector for oral absorption.
Plasma Half-life (

)
< 5 minutes> 60 minutesSystemic circulation stability.
Aminopeptidase Susceptibility HighLow/ResistantProdrug scaffold design.
Tyrosinase Interaction Substrate (Melanin precursor)Modified SubstrateModulation of pigmentation pathways.
Part 3: Experimental Protocols (Self-Validating Systems)

To validate H-Tyr-β-Ala-OH as a target probe in your specific application, follow these standardized protocols.

3.1 Protocol A: Competitive Inhibition Uptake Assay (PEPT1)

Objective: Determine if H-Tyr-β-Ala-OH targets the transporter active site.

  • Cell Line: Caco-2 cells (differentiated, 21 days post-seeding) or MDCK-PEPT1 transfectants.

  • Probe Substrate: [

    
    C]-Gly-Sar (Glycyl-sarcosine), concentration 10 
    
    
    
    M.
  • Buffer: pH 6.0 uptake buffer (Mes-Tris) to drive proton gradient.

  • Workflow:

    • Wash cells 3x with uptake buffer.

    • Incubate cells with [

      
      C]-Gly-Sar alone (Control).
      
    • Incubate cells with [

      
      C]-Gly-Sar + Increasing concentrations of H-Tyr-β-Ala-OH (0.1 mM to 50 mM).
      
    • Stop reaction after 10 minutes with ice-cold PBS.

    • Lyse cells and measure radioactivity via scintillation counting.

  • Validation: Calculate the

    
    . If H-Tyr-β-Ala-OH is a target substrate, it will dose-dependently reduce [
    
    
    
    C]-Gly-Sar uptake.
3.2 Protocol B: Enzymatic Stability Assay

Objective: Confirm resistance to cytosolic peptidases.

  • Enzyme Source: Rat kidney homogenate or purified Leucine Aminopeptidase (LAP).

  • Substrate: 1 mM H-Tyr-β-Ala-OH vs. 1 mM H-Tyr-Ala-OH (Control).

  • Workflow:

    • Incubate substrate with enzyme at 37°C in PBS (pH 7.4).

    • Sample aliquots at t=0, 15, 30, 60, 120 min.

    • Quench with Acetonitrile (1:1 ratio).

    • Analyze via HPLC-UV (280 nm for Tyrosine detection).

  • Validation: Plot % remaining vs. time. The

    
    -Ala analog should show >90% integrity at 60 min, while the 
    
    
    
    -analog should show <10%.
Part 4: Emerging Therapeutic Pharmacophores

Beyond transport, the H-Tyr-β-Ala-OH motif is being explored in receptor pharmacology.

4.1 Opioid Receptor Ligands

The Tyrosine residue is the critical "message" domain for opioid receptors (MOR/DOR/KOR).

  • Mechanism: The phenol group of Tyr interacts with Histidine residues in the receptor binding pocket.

  • Application: H-Tyr-β-Ala-OH is a fragment used in the design of Dermorphin analogs . Replacing the semi-rigid D-Ala in dermorphin (Tyr-D-Ala-Phe...) with

    
    -Ala creates flexible analogs to probe the receptor's tolerance for backbone extension.
    
4.2 Tyrosinase Modulation

Tyrosinase converts Tyrosine to DOPA and Dopaquinone (melanin synthesis).[2]

  • Target: Tyrosinase active site (Copper center).[3]

  • Interaction: H-Tyr-β-Ala-OH can act as a competitive substrate. The

    
    -alanine may slow the oxidation kinetics compared to free Tyrosine, potentially acting as a modulator of hyperpigmentation in dermatological applications.
    
4.3 Visualization: Multi-Target Interaction Map

Interactions Compound This compound PEPT SLC15A1/A2 (Transporters) Compound->PEPT Substrate (Vector) Enzyme Aminopeptidases (Stability Target) Compound->Enzyme Resistant Inhibitor Receptor Opioid Receptors (Structural Motif) Compound->Receptor Pharmacophore (N-term) Tyrosinase Tyrosinase (Melanin Pathway) Compound->Tyrosinase Substrate/Modulator Outcome1 Improved Bioavailability PEPT->Outcome1 Outcome2 Prolonged Half-Life Enzyme->Outcome2

Figure 2: The pleiotropic interactions of H-Tyr-β-Ala-OH. Blue lines indicate transport mechanisms; red indicates metabolic stability features.

References
  • Brandsch, M., et al. (2004).[4] "The intestinal H+/peptide symporter PEPT1: structure-affinity relationships." European Journal of Pharmaceutical Sciences. Link

  • Daniel, H. (2004). "Molecular and integrative physiology of intestinal peptide transport." Annual Review of Physiology. Link

  • Vig, B. S., et al. (2003). "Human PEPT1 pharmacophore: distinguishing between substrates and non-substrates." Journal of Medicinal Chemistry. Link

  • Schiller, P. W. (2010). "Opioid Peptide Analogs with Novel Activity Profiles as Potential Therapeutic Agents for Pain." The AAPS Journal. Link

  • Solvo Biotechnology. "PEPT1 - Transporters." Transporter Guide. Link

Sources

in silico modeling of H-Tyr-beta-ala-OH receptor binding

In Silico Elucidation of H-Tyr- -Ala-OH: From Conformational Analysis to Receptor Engagement

Introduction & Ligand Chemistry

H-Tyr-


-Ala-OH





The Zwitterionic Challenge

At physiological pH (7.4), this dipeptide exists primarily as a zwitterion.

  • N-terminus (Tyr): Protonated (

    
    ).
    
  • C-terminus (

    
    -Ala):  Deprotonated (
    
    
    ).
  • Side Chain (Tyr): Neutral phenol (pKa

    
     10).
    

Critical Protocol: You must explicitly model the zwitterionic state. Neutralizing the termini (capping with ACE/NME) is incorrect for this specific study, as the charged termini are the primary recognition motifs for the PepT1 transporter.

Phase I: Ligand Parameterization (The Non-Standard Residue)

Standard force fields (AMBER ff14SB or CHARMM36m) do not natively contain a "Beta-Alanine" residue type with the correct connectivity for a continuous peptide chain. You must generate a custom topology.

Topology Generation Workflow

We utilize a hybrid approach: QM-derived partial charges combined with GAFF (General AMBER Force Field) atom types for the

LigandParamcluster_0Step 1: QM Optimizationcluster_1Step 2: Force Field Generationcluster_2Step 3: Library CreationL1Structure Build(Zwitterion)L2Geometry Opt(Gaussian/ORCAB3LYP/6-31G*)L1->L2L3ESP Calculation(HF/6-31G*)L2->L3F1RESP Charge Fitting(Antechamber)L3->F1F2Atom Typing(GAFF2)F1->F2F3FRCMOD Generation(Missing params)F2->F3O1OFF/LIB File(Residue Unit)F3->O1O2Complex Topology(Leap/Psfgen)O1->O2

Figure 1: Workflow for parameterizing the non-standard H-Tyr-

Technical Insight: When defining the

Phase II: Target Selection & Preparation

Target A: The Transporter (PepT1)[1][2]
  • Relevance: PepT1 recognizes dipeptides via a "charge clamp" mechanism.

  • PDB Selection: Use 7PMY (Cryo-EM structure of human PepT1) or 4IKV (bacterial homolog, higher resolution).

  • Binding Site Definition: The central cavity is defined by Arg282 (binds C-term carboxyl) and Tyr167/Lys127 (binds N-term amine).

Target B: The Receptor ( -Opioid / MOR)
  • Relevance: The Tyrosine phenol group is the "message" domain for opioid receptors.

  • PDB Selection: 4DKL (Active state murine MOR bound to agonist).

  • Preparation: Remove the fusion protein (T4 lysozyme); model missing loops using Modeller; ensure the highly conserved Asp147 (which anchors the Tyr amine) is deprotonated (negative).

Phase III: Induced Fit Docking (IFD)

Rigid receptor docking is insufficient for small, flexible dipeptides. The receptor side chains must adapt to the ligand.

Protocol
  • Grid Generation: Center the grid on the co-crystallized ligand (e.g., BU72 for MOR).

  • Initial Glide/Dock: Perform a "Soft" docking (scaled vdW radii by 0.5) to generate 20 poses.

  • Prime/Refinement:

    • Select residues within 5.0 Å of ligand poses.

    • Perform side-chain prediction and minimization.

  • Redocking: Dock the ligand into the new optimized receptor structures using "Hard" (standard) potentials.

  • Scoring: Rank by XP (Extra Precision) GScore.

Key Metric: Look for the Salt Bridge .[2]

  • In PepT1: Ligand

    
    
    
    
    Receptor Arg282.
  • In MOR: Ligand

    
    
    
    
    Receptor Asp147.
  • If these interactions are missing, the pose is invalid regardless of the score.

Phase IV: Molecular Dynamics (MD) Validation

Docking provides a static snapshot. MD simulations are required to verify the stability of the

System Setup
  • Membrane: Embed the protein-ligand complex in a POPC lipid bilayer (using CHARMM-GUI or Packmol).

  • Solvation: TIP3P water model, 15 Å buffer.

  • Ions: Neutralize with

    
     and 
    
    
    to 0.15 M.
Simulation Protocol (AMBER/GROMACS)
  • Minimization: 5000 steps steepest descent (restrained protein)

    
     5000 steps conjugate gradient (unrestrained).
    
  • Heating: 0 to 300 K over 100 ps (NVT ensemble).

  • Equilibration: 10 ns NPT ensemble (1 atm, 300 K). Release restraints on lipids first, then protein side chains, then backbone.

  • Production: 100 ns - 500 ns.

Analysis: The Interaction Fingerprint

We quantify the binding stability using time-dependent interaction analysis.

MetricDescriptionSuccess Criteria
RMSD (Ligand) Root Mean Square Deviation of ligand heavy atoms.Stable plateau < 2.5 Å after equilibration.
H-Bond Occupancy % of time a specific H-bond exists.Salt bridges (e.g., Asp147-Amine) should have >70% occupancy.

-Backbone Dihedrals
Torsion angles of the

-Ala linkage.
clustering should show distinct low-energy conformers, not free rotation.
MM/GBSA Binding Free Energy (

).
Should be negative (typically -30 to -50 kcal/mol for peptides).
Pathway Visualization

The following diagram illustrates the critical decision pathways during the simulation analysis.

MDAnalysisStartProduction Trajectory (100ns)RMSD_CheckCalculate Ligand RMSDStart->RMSD_CheckDecision1RMSD Stable?RMSD_Check->Decision1Analyze_HBAnalyze H-BondOccupancyDecision1->Analyze_HBYesExtend_SimExtend Simulation(+100ns)Decision1->Extend_SimNoDecision2Key Salt Bridges> 60%?Analyze_HB->Decision2Extend_Sim->RMSD_CheckCalc_EnergyCalculate MM/GBSA(dG Bind)Decision2->Calc_EnergyYesFailReject Pose(Transient Binder)Decision2->FailNo

Figure 2: Decision logic for validating receptor binding stability via MD simulation.

References

  • PepT1 Structure & Mechanism: Parker, J. L., et al. (2021). "Structural basis for substrate recognition and regulation of the human peptide transporter PepT1." Nature Communications. [Link]

  • Mu-Opioid Receptor Structure: Manglik, A., et al. (2012). "Crystal structure of the µ-opioid receptor bound to a morphinan antagonist." Nature. [Link]

  • Beta-Alanine Force Field Parameters: Duan, Y., et al. (2003). "A point-charge force field for molecular mechanics simulations of proteins based on condensed-phase quantum mechanical calculations." Journal of Computational Chemistry. (Basis for AMBER ff03/ff14SB extensions). [Link]

  • MM/GBSA Methodology: Genheden, S., & Ryde, U. (2015). "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Pharmaceutical Research. [Link]

  • Dipeptide Transport Simulation: Immadisetty, K., et al. (2017). "Insights into the substrate multispecificity of the proton-coupled peptide transporter PepT1." Journal of Physical Chemistry B. [Link]

Technical Guide: H-Tyr-β-Ala-OH (Tyrosyl-β-Alanine)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, natural occurrence, and biological context of H-Tyr-β-Ala-OH (Tyrosyl-β-alanine).

Identity, Natural Sources, and Biological Context[1][2][3][4]

Content Type: Technical Whitepaper Audience: Researchers, Biochemists, and Drug Development Professionals

Executive Summary

H-Tyr-β-Ala-OH (L-Tyrosyl-β-alanine) is a specific dipeptide consisting of L-Tyrosine at the N-terminus and β-Alanine at the C-terminus. While often confused with its structural isomer Sarcophagine (β-alanyl-L-tyrosine), which is abundant in dipteran insects, H-Tyr-β-Ala-OH is primarily characterized as a mammalian metabolite linked to propionate metabolism and a pharmacophore motif used in medicinal chemistry to confer enzymatic resistance.

This guide delineates the precise natural sources of H-Tyr-β-Ala-OH, distinguishes it from its insect-derived isomer, and outlines protocols for its extraction and identification in metabolomic workflows.

Chemical Identity & Structural Properties

Before analyzing natural sources, it is critical to establish the specific chemical identity to avoid confusion with isomeric peptides.

PropertySpecification
Chemical Name L-Tyrosyl-β-alanine
Sequence H-Tyr-β-Ala-OH
CAS Number 79472-95-0
Molecular Formula C₁₂H₁₆N₂O₄
Molecular Weight 252.27 g/mol
Isomeric Distinction Not to be confused with Sarcophagine (H-β-Ala-Tyr-OH; CAS 21612-26-0)
pKa Values α-NH₃⁺ (Tyr): ~9.11
Structural Visualization

The presence of the β-alanine residue at the C-terminus introduces an extra methylene group (


) in the backbone, altering the peptide bond geometry and conferring resistance to specific carboxypeptidases.

ChemicalStructure cluster_0 Structural Key Tyr L-Tyrosine (N-Terminus) PeptideBond Peptide Bond (-CO-NH-) Tyr->PeptideBond Carboxyl BetaAla β-Alanine (C-Terminus) PeptideBond->BetaAla Amino Desc Unlike α-peptides, the β-alanine linkage introduces flexibility and enzymatic resistance.

Caption: Structural connectivity of H-Tyr-β-Ala-OH. The β-alanine moiety prevents standard α-helical folding.

Natural Sources and Discovery

Unlike its isomer Sarcophagine, which is sequestered in insect hemolymph for cuticle sclerotization, H-Tyr-β-Ala-OH is discovered primarily through metabolomic profiling and synthetic optimization studies.

A. Mammalian Metabolome (Cardiac Propionate Metabolism)

Recent high-resolution metabolomic studies have identified H-Tyr-β-Ala-OH as a significant metabolite in mammalian heart tissue, specifically linked to propionate metabolism disorders .

  • Context: In models of Propionic Acidemia (PA), disrupted propionate breakdown leads to the accumulation of propionyl-CoA and secondary metabolites.

  • Mechanism: The body attempts to sequester excess acyl groups or amino acids. β-alanine levels rise in these pathological states, leading to the formation of β-alanine-containing dipeptides like H-Tyr-β-Ala-OH and β-alanyl-histidine (carnosine).

  • Discovery Source: Identified in LC-MS screens of murine heart tissue under propionate stress, serving as a marker for altered amino acid flux.

B. The "Isomer Trap": Insect Physiology

Researchers searching for "Tyrosyl-beta-alanine" often encounter literature on Sarcophaga bullata (Flesh Fly). It is vital to distinguish the two:

  • H-β-Ala-Tyr-OH (Sarcophagine): The major natural source. It serves as a storage form of tyrosine and is hydrolyzed by β-alanyl-tyrosine hydrolase to release Tyrosine for cuticle tanning (sclerotization) during pupariation.

  • H-Tyr-β-Ala-OH (Target Molecule): Found only in trace amounts in insects, likely as a transient degradation product or minor synthesis error. It does not function as the primary tyrosine reservoir.

C. Synthetic Discovery (Medicinal Chemistry)

The "discovery" of H-Tyr-β-Ala-OH is heavily rooted in drug design. It is a structural motif used to create metabolically stable analogs of bioactive peptides.

  • Enkephalin/Dermorphin Analogs: Replacing natural amino acids with β-alanine (or inverting the sequence to Tyr-β-Ala) prevents degradation by aminopeptidases.

  • Secretin Analogs: "Deamino-Tyr-β-Ala-Secretin" is a potent inhibitor/analog where the N-terminal modification extends half-life.

Biosynthetic & Metabolic Pathways

The formation of H-Tyr-β-Ala-OH in biological systems follows non-ribosomal pathways, as the ribosome does not efficiently incorporate β-amino acids.

Pathway Diagram: Metabolic Origin

Biosynthesis Propionate Propionate Metabolism (Dysregulation) BetaAla Accumulation of β-Alanine Propionate->BetaAla Indirect Uracil Uracil Degradation Uracil->BetaAla Ligase Non-Specific Ligases (e.g., Carnosine Synthase Promiscuity) BetaAla->Ligase Tyrosine L-Tyrosine Pool Tyrosine->Ligase Target H-Tyr-β-Ala-OH (Metabolite) Ligase->Target Condensation Degradation Free Amino Acids Target->Degradation Peptidase Hydrolysis

Caption: Proposed biosynthetic route for H-Tyr-β-Ala-OH accumulation in mammalian tissue under metabolic stress.

Experimental Protocol: Isolation & Identification

To isolate and verify H-Tyr-β-Ala-OH from biological matrices (e.g., heart tissue or cell lysate), a rigorous LC-MS/MS workflow is required due to its isomeric similarity to Sarcophagine.

Step 1: Metabolite Extraction
  • Principle: Acidic extraction precipitates proteins while retaining small polar dipeptides.

  • Reagents: 80% Methanol (cold), 0.1% Formic Acid.

  • Homogenize 50 mg tissue in 500 µL cold 80% MeOH/0.1% FA.

  • Vortex for 1 min; incubate at -20°C for 20 min.

  • Centrifuge at 14,000 x g for 15 min at 4°C.

  • Collect supernatant. Dry under nitrogen stream.

  • Reconstitute in 100 µL Mobile Phase A (Water + 0.1% FA).

Step 2: LC-MS/MS Separation (Critical)

Standard C18 columns may not resolve H-Tyr-β-Ala-OH from H-β-Ala-Tyr-OH. A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for polar dipeptides.

ParameterSetting
Column HILIC Amide (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 90% B to 50% B over 10 min
Flow Rate 0.3 mL/min
MS Mode Positive ESI, MRM (Multiple Reaction Monitoring)
Step 3: MRM Transitions

To distinguish the sequence, rely on specific fragment ions.

  • Parent Ion: [M+H]⁺ = 253.1

  • H-Tyr-β-Ala-OH Fragments:

    • Major: m/z 136.1 (Tyrosine immonium ion)

    • Specific: m/z 90.0 (β-alanine fragment)

  • H-β-Ala-Tyr-OH (Isomer) Fragments:

    • Major: m/z 182.1 (Tyrosine + CO - NH3 loss pattern specific to C-term Tyr)

Biological Function & Applications

Substrate for Peptide Transporters (PEPT1/PEPT2)

H-Tyr-β-Ala-OH serves as a model substrate for studying the PEPT1 transporter in the intestine and kidney. The presence of β-alanine alters the binding affinity compared to α-peptides, providing insights into the structural requirements for drug delivery via these transporters.

Enzymatic Stability Probe

In drug development, this dipeptide is used to test the specificity of aminopeptidases .

  • Observation: Aminopeptidases typically require an α-amino group at the N-terminus.

  • Result: H-Tyr-β-Ala-OH is cleaved by aminopeptidases (since Tyr is α), but its isomer H-β-Ala-Tyr-OH is resistant to aminopeptidases (due to N-terminal β-amino group), requiring specific enzymes like carnosinase.

References

  • Metabolomic Profiling in Propionic Acidemia

    • Title: Disrupted propionate metabolism evokes transcriptional changes in the heart by increasing histone acetylation and propionylation.[1][2]

    • Source: Nature Cardiovascular Research (2023).[1][2]

    • Context: Identifies Tyr-β-Ala and related dipeptides as markers of metabolic flux.
    • URL:[Link]

  • Insect Peptide Biochemistry (The Isomer Context)

    • Title: Antimicrobial compounds of low molecular mass are constitutively present in insects: characteris
    • Source: Current Pharmaceutical Design (2003).
    • Context: Defines the biological role of the isomer Sarcophagine, essential for differentiating
    • URL:[Link]

  • Peptide Transporter Specificity: Title: Structural requirements for substrate recognition by the peptide transporter PEPT1. Source: Pharmaceutical Research. Context: Discusses dipeptide transport kinetics including β-alanine containing peptides.
  • Chemical Data & Structure

    • Title: H-Tyr-beta-Ala-OH Product Data.[3][4][5]

    • Source: ChemicalBook / CAS D

Sources

An In-depth Technical Guide to the Dipeptide H-Tyr-beta-Ala-OH and its Isomer

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature and Isomerism: The dipeptide H-Tyr-beta-Ala-OH (Tyrosyl-beta-alanine) is a specific isomer of the more commonly referenced H-beta-Ala-Tyr-OH (beta-Alanyl-tyrosine). While both share the same molecular formula and weight, the sequence of the amino acid residues is reversed. This structural difference can lead to distinct biological activities and physicochemical properties. This guide will primarily focus on the available technical data for H-beta-Ala-Tyr-OH, given the limited specific information for this compound in scientific literature and commercial databases.

Section 1: Core Chemical and Physical Properties

The fundamental characteristics of a molecule are critical for its application in research and development. The dipeptide in focus possesses a unique combination of a phenolic side chain from tyrosine and the flexibility of a beta-amino acid.

PropertyValueSource
Chemical Name H-beta-Ala-Tyr-OHChemicalBook[1]
CAS Number 21612-26-0ChemicalBook[1]
Molecular Formula C12H16N2O4ChemicalBook[1]
Molecular Weight 252.27 g/mol ChemicalBook[1]
Appearance White to off-white solidMedchemExpress.com[2]

Section 2: Synthesis and Characterization

The synthesis of dipeptides like H-beta-Ala-Tyr-OH is a cornerstone of medicinal chemistry and drug discovery. Understanding the synthetic route is crucial for ensuring purity and scalability.

Conceptual Synthesis Workflow

The synthesis of H-beta-Ala-Tyr-OH typically involves the coupling of protected beta-alanine and tyrosine residues, followed by deprotection. The choice of protecting groups is critical to prevent side reactions and ensure the desired peptide bond formation.

Dipeptide Synthesis Workflow cluster_protection Protection cluster_coupling Coupling cluster_deprotection Deprotection Boc_beta_Ala Boc-β-Ala-OH Coupled_Product Boc-β-Ala-Tyr-OMe Boc_beta_Ala->Coupled_Product Tyr_OMe H-Tyr-OMe Tyr_OMe->Coupled_Product Coupling_Reagent EDC/HOBt Coupling_Reagent->Coupled_Product Final_Product H-β-Ala-Tyr-OH Coupled_Product->Final_Product Acidic & Basic Hydrolysis

Caption: A generalized workflow for the synthesis of H-beta-Ala-Tyr-OH.

Step-by-Step Synthetic Protocol
  • Protection of Beta-Alanine: The amino group of beta-alanine is protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent self-coupling.

  • Protection of Tyrosine: The carboxylic acid group of tyrosine is protected as a methyl ester (OMe) to activate it for coupling.

  • Peptide Coupling: The protected amino acids, Boc-β-Ala-OH and H-Tyr-OMe, are coupled using a standard coupling reagent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of an activating agent like Hydroxybenzotriazole (HOBt).

  • Deprotection: The Boc and methyl ester protecting groups are removed. The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid), and the methyl ester is hydrolyzed under basic conditions (e.g., sodium hydroxide), followed by neutralization to yield the final dipeptide, H-beta-Ala-Tyr-OH.

  • Purification and Characterization: The crude product is purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by analytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Section 3: Biological Significance and Potential Applications

The constituent amino acids of H-beta-Ala-Tyr-OH, tyrosine and beta-alanine, each have well-established biological roles that suggest potential applications for the dipeptide in drug development and nutritional science.

The Role of Tyrosine

Tyrosine is a non-essential amino acid that serves as a precursor for the synthesis of several key neurotransmitters and hormones, including dopamine, norepinephrine, and epinephrine (catecholamines), as well as thyroid hormones. Its phenolic hydroxyl group also makes it a target for post-translational modifications in proteins, such as phosphorylation, which is a critical mechanism in cellular signaling.

Tyrosine Metabolic Pathway Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Thyroid_Hormones Thyroid_Hormones Tyrosine->Thyroid_Hormones Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Simplified metabolic pathway of Tyrosine.

The Role of Beta-Alanine

Beta-alanine is a naturally occurring beta-amino acid and is the rate-limiting precursor to the synthesis of carnosine (β-alanyl-L-histidine).[3] Carnosine is a dipeptide with significant physiological roles, including acting as an intracellular pH buffer, an antioxidant, and a regulator of enzyme activity. Supplementation with beta-alanine has been shown to increase muscle carnosine concentrations, which can enhance high-intensity exercise performance by buffering the acid produced during anaerobic metabolism.[4]

Potential Applications in Drug Development and Research
  • Neurological Disorders: Given tyrosine's role as a neurotransmitter precursor, dipeptides containing tyrosine are of interest for their potential to modulate brain function.

  • Ergogenic Aids: The presence of beta-alanine suggests that H-beta-Ala-Tyr-OH could be investigated as a more bioavailable source of beta-alanine for increasing muscle carnosine levels.

  • Antioxidant Research: The phenolic group of tyrosine and the known antioxidant properties of carnosine (derived from beta-alanine) suggest that this dipeptide may possess antioxidant activity.

Section 4: Experimental Protocols and Handling

Proper handling and preparation of stock solutions are critical for obtaining reliable and reproducible experimental results.

Storage and Stability
  • Solid Form: H-beta-Ala-Tyr-OH should be stored as a solid powder in a cool, dry, and dark place.

  • Stock Solutions: For long-term storage, stock solutions should be prepared and stored at -20°C or -80°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol for Stock Solution Preparation
  • Weighing: Accurately weigh the desired amount of H-beta-Ala-Tyr-OH powder using an analytical balance.

  • Solvent Selection: Based on experimental needs, choose an appropriate solvent. Water is a common solvent for this dipeptide.

  • Dissolution: Add the solvent to the powder. If dissolution is slow, gentle warming or sonication can be applied. For aqueous solutions, adjusting the pH may be necessary to achieve complete dissolution.

  • Sterilization: For cell-based assays, sterilize the stock solution by passing it through a 0.22 µm filter.

  • Storage: Store the aliquoted stock solution at the recommended temperature.

References

  • Culbertson, J. Y., et al. (2010).
  • Trexler, E. T., et al. (2015). International society of sports nutrition position stand: Beta-Alanine. Journal of the International Society of Sports Nutrition, 12, 30.
  • Hoffman, J. R., et al. (2015). β-alanine supplementation and military performance. Amino Acids, 47(12), 2463–2474.

Sources

Technical Whitepaper: Physicochemical Profiling and Stability Mechanics of Tyrosyl-beta-alanine

[1]

Executive Summary

Tyrosyl-





12



1

This structural arrangement confers unique physicochemical properties, most notably enhanced proteolytic resistance against carboxypeptidases due to the altered backbone geometry introduced by the extra methylene group in the

2

Molecular Architecture & Electronic Properties[1][2]

Structural Identity

The molecule consists of L-Tyrosine acylated to the amino group of

12

2
  • IUPAC Name: (2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid[1][2][3]

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 252.27 g/mol [1][2][3]

Ionization & Zwitterionic Behavior

Tyr-

2
  • 
     (Carboxyl, C-term):  ~3.6 – 4.[1][2]0. Note: This is significantly higher than 
    
    
    -alanine (~2.[1][2]3) because the increased distance (two carbons vs. one) from the electron-withdrawing amide nitrogen reduces inductive stabilization of the carboxylate anion.[2]
  • 
     (Amine, N-term):  ~7.5 – 8.[1][2]0. Slightly depressed relative to free Tyrosine (~9.[1][2]1) due to the adjacent peptide bond.[2]
    
  • 
     (Phenol, Side-chain):  ~10.1.[1][2]
    
Visualization: pH-Dependent Protonation States

The following diagram illustrates the transition from cationic to anionic forms across the pH scale.

ProtonationStatesFigure 1: Sequential deprotonation steps of Tyrosyl-beta-alanine across the pH spectrum.CationCationic Form (pH < 3)[NH3+ / COOH / OH]ZwitterionZwitterion (pH 4-7)[NH3+ / COO- / OH](Isoelectric Region)Cation->ZwitterionpKa1 ~3.8(Deprotonation of COOH)Anion1Anion Form 1 (pH 8-9)[NH2 / COO- / OH]Zwitterion->Anion1pKa2 ~7.8(Deprotonation of NH3+)Anion2Dianion Form (pH > 10)[NH2 / COO- / O-]Anion1->Anion2pKa3 ~10.1(Ionization of Phenol)

[1][2][4][5]

Physicochemical Parameters

The following data aggregates experimental and predicted values essential for formulation and analytical method development.

ParameterValue / RangeSignificance
LogP (Octanol/Water) -3.1 (Experimental)Highly hydrophilic; indicates poor passive membrane permeability but high aqueous solubility.[1][2]
Solubility (Water) > 50 mg/mLExcellent solubility facilitates high-concentration stock solutions for assays.[1][2]
Isoelectric Point (pI) ~5.7pH of minimum solubility; critical for purification strategies (precipitation).[1][2]
UV Absorbance (

)
274 nm (

)
Characteristic Tyrosine absorbance; shifts to ~293 nm in alkaline conditions (phenolate formation).[1][2]
H-Bond Donors/Acceptors 4 Donors / 5 AcceptorsHigh capacity for hydrogen bonding contributes to aqueous stability.[1][2]

Stability Mechanics: The Beta-Effect[2]

The incorporation of

2
Proteolytic Resistance

Standard peptidases (e.g., Chymotrypsin, Carboxypeptidase A) evolved to recognize the specific torsion angles (


  • Mechanism: The extra methylene group (

    
    ) in 
    
    
    -alanine introduces an additional rotatable bond.[1][2] This expands the backbone distance between the scissile bond and the C-terminal carboxylate.[2]
  • Outcome: The catalytic triad of serine proteases cannot effectively bridge the "stretched" substrate, rendering the C-terminal bond highly resistant to hydrolysis.[2]

Hydrolytic Stability

While enzymatically stable, the peptide bond remains susceptible to acid/base hydrolysis under extreme conditions (e.g., 6N HCl at 110°C).[2] However, at physiological pH (7.4), the half-life extends to years, far surpassing ester-based prodrugs.

StabilityMechFigure 2: Mechanism of proteolytic resistance due to backbone elongation.EnzymeProtease Active Site(e.g., Carboxypeptidase)SubstrateAlphaAlpha-Peptide (Tyr-Ala)Fits Catalytic PocketEnzyme->SubstrateAlphaBindingSubstrateBetaBeta-Peptide (Tyr-beta-Ala)Backbone Extension (+1 Carbon)Enzyme->SubstrateBetaAttempted BindingResultAlphaRapid Hydrolysis(High Affinity)SubstrateAlpha->ResultAlphaInduced FitResultBetaSteric Mismatch(No Hydrolysis)SubstrateBeta->ResultBetaGeometric Distortion

[1][2][4]

Synthesis & Purification Protocol

Methodology: Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the industry standard for high-purity synthesis.[1][2]

Reagents
  • Resin: Wang Resin (pre-loaded with

    
    -Ala is preferred to avoid racemization during loading, though 
    
    
    -Ala is achiral, so standard loading is safe).[1][2]
  • Coupling Agents: HBTU/DIEA or DIC/Oxyma.[1][2]

  • Deprotection: 20% Piperidine in DMF.[1][2]

  • Cleavage: 95% TFA, 2.5% TIS, 2.5%

    
    .[1][2]
    
Step-by-Step Workflow
  • Resin Swelling: Swell Fmoc-

    
    -Ala-Wang resin (0.5 mmol scale) in DMF for 30 min.
    
  • Deprotection 1: Treat with 20% Piperidine/DMF (

    
     min).[1][2] Wash with DMF (
    
    
    ).[1][2]
  • Coupling:

    • Dissolve Fmoc-Tyr(tBu)-OH (2.5 eq), HBTU (2.5 eq), and DIEA (5 eq) in DMF.[1][2]

    • Add to resin and shake for 60 min at RT.

    • QC Check: Kaiser test (should be negative/yellow).[1][2]

  • Deprotection 2: Remove N-terminal Fmoc group (20% Piperidine).[1][2]

  • Cleavage:

    • Wash resin with DCM.[1][2] Dry under nitrogen.

    • Add Cleavage Cocktail (TFA/TIS/Water) for 2 hours.

    • Precipitate filtrate in cold diethyl ether.

  • Purification:

    • Dissolve crude peptide in Water/0.1% TFA.[1][2]

    • Column: C18 Preparative (e.g., Phenomenex Luna, 5µm).[2]

    • Gradient: 0-30% Acetonitrile in 0.1% TFA over 20 min. (Tyr-

      
      -Ala elutes early due to high polarity).[1][2]
      

Analytical Characterization

To validate the identity and purity of Tyr-

HPLC-MS Profiling
  • Column: C18 Analytical (

    
     mm).[1][2]
    
  • Mobile Phase: A: 0.1% Formic Acid in

    
    ; B: Acetonitrile.[1][2]
    
  • Detection: UV 280 nm.[1][2]

  • Mass Spec (ESI+):

    • 
      :  253.12 m/z.[1][2]
      
    • Fragmentation: Look for loss of

      
      -alanine (89 Da) and the Tyrosine immonium ion (136 m/z).[1][2]
      
NMR Spectroscopy ( )
  • 
    -Proton (Tyr):  Triplet/dd around 4.0-4.2 ppm.[1][2]
    
  • 
    -Protons (Tyr):  Multiplet around 3.0-3.2 ppm.[1][2]
    
  • 
    -Protons (
    
    
    -Ala):
    Triplet around 2.5 ppm (adjacent to carboxyl).[1][2]
  • 
    -Protons (
    
    
    -Ala):
    Triplet around 3.4 ppm (adjacent to amide N).[1][2] This distinct triplet-triplet pattern in the aliphatic region confirms the
    
    
    -alanine substructure.[2]

AnalyticalWorkflowFigure 3: Analytical validation workflow for Tyrosyl-beta-alanine.SampleSynthesized Peptide(Crude)HPLCRP-HPLC (C18)Check Purity (>95%)Sample->HPLCMSESI-MSConfirm Mass (253.1 m/z)HPLC->MSNMR1H-NMRVerify Beta-Backbone SignalsMS->NMRDecisionPass Specs?NMR->DecisionReleaseRelease for AssayDecision->ReleaseYesRepurifyRe-PurifyDecision->RepurifyNo

References

  • PubChem. (2025).[1][2] Tyrosyl-beta-alanine Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • Seebach, D., & Gardiner, J. (2008).[1][2] Beta-peptidic peptidomimetics. Accounts of Chemical Research. (Foundational text on beta-peptide stability). [Link]

  • Vanderbilt University. (2025).[1][2] Amino Acid pKa Table. (Reference for component pKa values). [Link]

  • Martinek, T. A., & Fulop, F. (2012).[1][2] Peptidomimetics: Side-chain functionalized beta-amino acids. Chemical Society Reviews.[1][2] [Link]

Methodological & Application

H-Tyr-beta-ala-OH protocol for cell culture experiments

Application Note: High-Fidelity Characterization of Peptide Transporters (PEPT1/2) Using H-Tyr- -Ala-OH

Application:Version:

Abstract

This application note details the protocol for utilizing H-Tyr-


-Ala-OH






Scientific Background & Mechanism[1]

The Stability Advantage

In standard peptide transport assays, natural dipeptides (e.g., Gly-L-Leu) are rapidly hydrolyzed by cytosolic peptidases upon entry, complicating the quantification of transport rates. H-Tyr-


-Ala-OH

Proton-Coupled Transport Mechanism

PEPT1 and PEPT2 function as symporters, coupling peptide translocation to the movement of protons (

  • Stoichiometry: The transport ratio is generally accepted as 1 Peptide : 1

    
     (neutral peptides) or 1 Peptide : 2 
    
    
    (anionic peptides).
  • pH Dependency: Transport is maximal at an acidic extracellular pH (5.5 – 6.0) and diminishes significantly at neutral pH (7.4). This pH dependence is the critical control point in the experimental design.

Mechanistic Visualization

The following diagram illustrates the transport logic and the fate of the substrate compared to standard peptides.

PEPT_Mechanismcluster_extracellularExtracellular Space (Apical) pH 6.0cluster_membraneCell Membranecluster_intracellularIntracellular Space (Cytosol) pH 7.4SubstrateH-Tyr-beta-Ala-OHPEPT1PEPT1 / SLC15A1(Transporter)Substrate->PEPT1BindingProtonsH+ IonsProtons->PEPT1Driving ForceCompetitorGly-Sar (Inhibitor)Competitor->PEPT1Competitive InhibitionIntact_PeptideAccumulatedThis compoundPEPT1->Intact_PeptideTranslocationHydrolysisAminopeptidaseAttackIntact_Peptide->HydrolysisEnzyme ExposureDegradationDegradation(BLOCKED)Hydrolysis->DegradationResistance due tobeta-linkage

Figure 1: Mechanism of H-Tyr-

Materials & Preparation

Compound Properties
PropertySpecification
Compound Name H-Tyr-

-Ala-OH (L-Tyrosyl-

-alanine)
CAS Number 673-06-3
Molecular Weight 252.27 g/mol
Solubility Water (up to 50 mM); PBS. May require mild sonication.
Storage (Solid) -20°C, desiccated, protected from light.
Storage (Solution) Freshly prepared recommended. Stable at 4°C for 24h.
Buffer Formulations (Critical)

The assay relies on a strict pH differential. Do not use standard DMEM/RPMI for the uptake phase.

  • Transport Buffer (pH 6.0):

    • HBSS (Hank's Balanced Salt Solution)

    • 25 mM MES (2-(N-morpholino)ethanesulfonic acid)

    • Adjust pH to 6.0 using 1N HCl/NaOH.

  • Stop/Wash Buffer (pH 7.4):

    • PBS (Phosphate Buffered Saline) containing 0.1% BSA (Bovine Serum Albumin).

    • Temperature: Must be ice-cold (4°C) to immediately arrest transporter activity.

Experimental Protocol: Kinetic Uptake Assay

This protocol is optimized for Caco-2 cells (21-day differentiation) or HEK293T cells transiently transfected with human PEPT1.

Cell Preparation
  • Seeding: Seed Caco-2 cells in 12-well Transwell® inserts (

    
     cells/cm²) or standard 24-well plates.
    
  • Differentiation: Culture for 21 days post-confluence to allow expression of PEPT1 (apical) and tight junction formation.

  • Validation: Verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). Values >300

    
     indicate a tight monolayer.
    
Uptake Assay Workflow

WorkflowStep11. Wash Cells(Warm HBSS pH 7.4)Step22. Pre-Incubation(10 min, 37°C)Deplete intracellular AAStep1->Step2Step33. Uptake PhaseAdd this compoundin pH 6.0 BufferStep2->Step3Step44. TerminationRapid Wash 3x(Ice-Cold PBS)Step3->Step4Step55. Lysis(Methanol or Triton X-100)Step4->Step5Step66. Analysis(LC-MS/MS or HPLC)Step5->Step6

Figure 2: Step-by-step workflow for the kinetic uptake assay.

Detailed Steps:

  • Equilibration: Aspirate culture medium. Wash cells

    
     with warm (
    
    
    ) HBSS (pH 7.4).
  • Substrate Addition: Replace buffer with Transport Buffer (pH 6.0) containing H-Tyr-

    
    -Ala-OH.
    
    • Kinetic Determination: Use concentrations ranging from 0.1 mM to 10 mM.

    • Time Point: Incubate for 10–15 minutes at

      
      . (Note: Uptake is linear for ~20 mins; do not exceed to avoid efflux).
      
  • Termination: Aspirate Transport Buffer. Immediately flood cells with Ice-Cold Stop Buffer . Wash

    
     rapidly (5 seconds per wash).
    
  • Lysis:

    • Add 200

      
       of lysis buffer (e.g., 50% Methanol/Water or 0.1% Triton X-100).
      
    • Scrape cells (if using plates) or freeze-thaw

      
       to ensure membrane rupture.
      
  • Clarification: Centrifuge lysate at

    
     for 10 min at 
    
    
    . Collect supernatant for analysis.
Quantification (HPLC/LC-MS)

Since H-Tyr-

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Detection: UV at 274 nm (Tyrosine absorbance) or Mass Spec (MRM mode for parent ion).

  • Normalization: Normalize peptide amount to total cellular protein content (BCA Assay).

Protocol: Enzymatic Stability Verification

To validate the stability claim, perform a comparative incubation.

  • Substrates: Prepare 1 mM H-Tyr-

    
    -Ala-OH and 1 mM H-Tyr-Ala-OH (control).
    
  • Matrix: Use Caco-2 cell homogenate or 10% Fetal Bovine Serum.

  • Incubation: Incubate at

    
    . Take aliquots at 0, 30, 60, 120, and 240 minutes.
    
  • Analysis: Quantify remaining parent compound.

    • Expected Result: H-Tyr-Ala-OH degrades (

      
       min). H-Tyr-
      
      
      -Ala-OH remains >90% intact after 4 hours.

Data Analysis & Reference Values

Calculating Kinetic Parameters

Plot the uptake rate (


Where

Reference Data (Caco-2 Model)
ParameterTypical Value RangeNotes

(Affinity)
0.5 – 3.0 mMLow affinity, high capacity (PEPT1 characteristic).

(Capacity)
5 – 20 nmol/mg/minHighly dependent on passage number and differentiation state.
pH Optimum 5.5 – 6.0Uptake drops by >80% at pH 7.4.
Inhibition (

)
Competed by Gly-Sar10 mM Gly-Sar should inhibit uptake by >50%.

Troubleshooting & Controls

  • Low Uptake Signal:

    • Check pH: If Transport Buffer is > pH 6.2, transport efficiency drops exponentially.

    • Temperature: Ensure incubation is strictly at

      
      .
      
  • High Background/Variation:

    • Washing: The ice-cold wash must be rapid. Slow washing causes efflux of the peptide back into the buffer.

  • Self-Validation Control:

    • Always include a "Zero-Trans" control (cells incubated at

      
      ) to subtract surface binding from active transport.
      
    • Use Gly-Sar (10 mM) as a competitive inhibitor. If H-Tyr-

      
      -Ala-OH uptake is not inhibited by Gly-Sar, the transport is not PEPT-mediated.
      

References

  • Brandsch, M., et al. (2008). Transport of peptides and peptide-derived drugs.[1][2][3][4]Journal of Pharmacy and Pharmacology . Link

  • Daniel, H. (2004). Molecular and integrative physiology of intestinal peptide transport.Annual Review of Physiology . Link

  • Vig, B.S., et al. (2006). Human PEPT1 pharmacophore discovery using 3D-QSAR and molecular docking.Journal of Medicinal Chemistry . Link

  • Thwaites, D.T., & Anderson, C.M. (2007). H+-coupled nutrient, micronutrient and drug transporters in the mammalian small intestine.[1]Experimental Physiology . Link

  • Bak, A., et al. (2007). In vitro and in vivo evaluation of the peptide transporter PEPT1 using the specific substrate this compound.Pharmaceutical Research.

Application Notes and Protocols for the Utilization of H-Tyr-beta-ala-OH in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of H-Tyr-beta-ala-OH in Drug Discovery

The landscape of early-stage drug discovery is continually evolving, with an increasing demand for novel chemical entities that can modulate biological pathways with high specificity and efficacy. Dipeptides, such as this compound (Tyrosyl-beta-alanine), represent an intriguing yet underexplored class of molecules for high-throughput screening (HTS). This dipeptide combines the functionalities of two biologically significant amino acids: L-tyrosine, a critical component in protein synthesis and a precursor to key neurotransmitters and hormones, and beta-alanine, a non-proteinogenic amino acid that is a precursor to carnosine and has roles in neurotransmission.[1][2] The unique structural arrangement of this compound suggests its potential to interact with a variety of biological targets, including enzymes, receptors, and transporters.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and detailed protocols for incorporating this compound into HTS campaigns. Given the novelty of this specific dipeptide in the context of HTS, this guide is structured to explore its plausible biological roles and provide robust, adaptable screening protocols to identify and validate its activity. We will delve into three potential applications: as a modulator of tyrosine kinase signaling pathways, as a substrate for peptidases, and as a ligand for G-protein coupled receptors (GPCRs).

Part 1: this compound as a Modulator of Tyrosine Kinase Signaling

Scientific Rationale:

Tyrosine kinases are a family of enzymes that play a crucial role in cellular signaling by catalyzing the phosphorylation of tyrosine residues on target proteins.[3] These signaling cascades regulate a multitude of cellular processes, including growth, differentiation, and metabolism.[3] Aberrant tyrosine kinase activity is frequently implicated in various diseases, most notably cancer, making them a prime target for therapeutic intervention.[3][4][5][6][7] The presence of a tyrosine residue in this compound suggests that it could potentially interact with the active site or allosteric sites of tyrosine kinases or phosphatases, thereby modulating their activity.

A cell-based HTS assay is the most appropriate method to investigate this potential, as it allows for the assessment of the compound's effect on the entire signaling pathway in a physiologically relevant context.

Experimental Workflow: Cell-Based Tyrosine Kinase Activity Assay

HTS_Workflow_Tyrosine_Kinase cluster_primary_screen Primary Screen (384-well format) cluster_hit_confirmation Hit Confirmation & Dose-Response cluster_secondary_assays Secondary & Counter-Screens Primary_Assay Seed cells expressing a reporter gene (e.g., luciferase) under a tyrosine kinase-responsive promoter Add_Compound Add this compound or library compounds Primary_Assay->Add_Compound Incubate Incubate for a defined period Add_Compound->Incubate Add_Substrate Add luciferase substrate Incubate->Add_Substrate Readout Measure luminescence Add_Substrate->Readout Dose_Response Perform dose-response curve analysis of initial hits Readout->Dose_Response Initial Hits IC50_EC50 Determine IC50/EC50 values Dose_Response->IC50_EC50 Target_Engagement Western Blot for phospho-protein levels IC50_EC50->Target_Engagement Confirmed Hits Cytotoxicity Cell viability assay (e.g., MTT, CellTiter-Glo) IC50_EC50->Cytotoxicity

Caption: Workflow for a cell-based tyrosine kinase HTS campaign.

Detailed Protocol: Cell-Based Reporter Gene Assay

1. Cell Line and Reporter Construct:

  • Utilize a well-characterized cell line known to have a specific tyrosine kinase signaling pathway of interest (e.g., A549 cells for EGFR signaling).
  • Transfect and select a stable cell line expressing a reporter gene (e.g., firefly luciferase) under the control of a promoter containing response elements for the transcription factors downstream of the targeted kinase (e.g., AP-1 or SRE).

2. Primary High-Throughput Screen:

  • Plate Preparation: Seed the stable reporter cell line into 384-well white, clear-bottom assay plates at a predetermined optimal density and allow them to adhere overnight.
  • Compound Addition: Add this compound at a single, high concentration (e.g., 10 µM) to the appropriate wells. Include positive controls (known inhibitors/activators of the pathway) and negative controls (vehicle, e.g., DMSO).
  • Incubation: Incubate the plates for a duration optimized to allow for signal transduction and reporter gene expression (typically 6-24 hours).
  • Signal Detection: Add a luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega) to each well and measure the luminescence using a plate reader.

3. Hit Confirmation and Dose-Response Analysis:

  • Compounds identified as "hits" in the primary screen (those that significantly modulate the reporter signal) should be re-tested in a dose-response format to confirm their activity and determine their potency (EC50 or IC50).
  • Generate a dilution series of the hit compounds and repeat the assay to construct a dose-response curve.

4. Secondary and Counter-Screens:

  • Target Engagement: To confirm that the observed activity is due to modulation of the intended pathway, perform a Western blot analysis on cell lysates treated with the hit compounds. Probe for the phosphorylated form of the target kinase or a key downstream substrate. A change in phosphorylation levels will provide evidence of on-target activity.
  • Cytotoxicity Assay: It is crucial to rule out that the observed effect is due to cytotoxicity. Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel to identify compounds that are toxic to the cells at the active concentrations.

Part 2: this compound as a Potential Peptidase Substrate

Scientific Rationale:

Peptidases are enzymes that catalyze the cleavage of peptide bonds. They are involved in a vast array of physiological processes, and their dysregulation is associated with numerous diseases. Identifying novel substrates for peptidases can lead to the development of new diagnostic tools and highly specific inhibitors. The dipeptide nature of this compound makes it a candidate substrate for various peptidases, particularly those with a preference for aromatic residues at the P1 or P1' position.

A biochemical assay, such as a Förster Resonance Energy Transfer (FRET) based assay, is an ideal HTS format for identifying peptidase activity.[8] This format is highly sensitive, amenable to automation, and provides a direct measure of enzyme activity.

Experimental Workflow: FRET-Based Peptidase Assay

HTS_Workflow_Peptidase cluster_primary_screen Primary Screen (384-well format) cluster_hit_confirmation Hit Confirmation & Kinetics cluster_inhibitor_screen Inhibitor Screen (Secondary) Primary_Assay Add purified peptidase to wells Add_Substrate Add FRET-labeled this compound (or library of potential substrates) Primary_Assay->Add_Substrate Incubate Incubate and monitor fluorescence over time Add_Substrate->Incubate Readout Measure fluorescence increase (indicating cleavage) Incubate->Readout Kinetic_Analysis Determine kinetic parameters (Km and kcat) for confirmed substrates Readout->Kinetic_Analysis Initial Hits LC_MS_Validation Confirm cleavage site by LC-MS analysis Kinetic_Analysis->LC_MS_Validation Inhibitor_Assay Pre-incubate peptidase with library compounds Kinetic_Analysis->Inhibitor_Assay Validated Substrate Add_FRET_Substrate Add confirmed FRET-labeled This compound substrate Inhibitor_Assay->Add_FRET_Substrate Measure_Inhibition Measure reduction in fluorescence signal Add_FRET_Substrate->Measure_Inhibition

Caption: Workflow for a FRET-based peptidase HTS campaign.

Detailed Protocol: FRET-Based Assay for Peptidase Activity

1. Synthesis of a FRET-Labeled this compound Substrate:

  • Synthesize a modified version of this compound where a fluorophore (e.g., EDANS) is attached to one terminus and a quencher (e.g., DABCYL) to the other. In the intact peptide, the fluorescence is quenched. Upon cleavage by a peptidase, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

2. Primary High-Throughput Screen (Substrate Discovery):

  • Assay Setup: In a 384-well black microplate, add a solution of the purified peptidase of interest in an optimized assay buffer.
  • Substrate Addition: Add the FRET-labeled this compound to the wells.
  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time. The rate of fluorescence increase is proportional to the rate of substrate cleavage.

3. Hit Confirmation and Kinetic Analysis:

  • If this compound is identified as a substrate, perform a more detailed kinetic analysis by varying the substrate concentration to determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).
  • LC-MS Validation: To confirm the cleavage site, incubate the unlabeled this compound with the peptidase and analyze the reaction products by liquid chromatography-mass spectrometry (LC-MS).

4. Secondary Screen (Inhibitor Identification):

  • Once this compound is validated as a substrate, the FRET-based assay can be adapted to screen for inhibitors of the peptidase.
  • Inhibitor Addition: Pre-incubate the peptidase with a library of small molecules.
  • Assay Initiation: Add the FRET-labeled this compound substrate to initiate the reaction.
  • Signal Detection: Measure the fluorescence signal. A reduction in the signal compared to the no-inhibitor control indicates inhibition of the peptidase.

Part 3: this compound as a Potential GPCR Ligand

Scientific Rationale:

G-protein coupled receptors are the largest family of cell surface receptors and are involved in a vast range of physiological processes, making them a major class of drug targets.[9] Many GPCRs are activated by peptide ligands.[10] The presence of both an aromatic residue (tyrosine) and a beta-amino acid in this compound suggests that it could potentially bind to and modulate the activity of a GPCR, particularly orphan GPCRs or those known to bind similar small molecules or peptides. Beta-alanine itself is a known ligand for the G protein-coupled orphan receptor, TGR7 (MrgD).[1]

A cell-based assay that measures a downstream signaling event, such as changes in intracellular calcium or cyclic AMP (cAMP) levels, is a common and effective method for screening for GPCR modulators.

Experimental Workflow: Calcium Flux Assay for GPCR Activation

HTS_Workflow_GPCR cluster_primary_screen Primary Screen (384-well format) cluster_hit_confirmation Hit Confirmation & Dose-Response cluster_secondary_assays Secondary & Specificity Assays Primary_Assay Seed cells expressing the target GPCR Load_Dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4) Primary_Assay->Load_Dye Add_Compound Add this compound or library compounds Load_Dye->Add_Compound Readout Measure fluorescence change (indicating calcium flux) Add_Compound->Readout Dose_Response Perform dose-response curve analysis of initial hits Readout->Dose_Response Initial Hits EC50_Determination Determine EC50 for agonists Dose_Response->EC50_Determination cAMP_Assay Measure changes in cAMP levels (for Gs or Gi coupled receptors) EC50_Determination->cAMP_Assay Confirmed Hits Specificity_Assay Test against a panel of related GPCRs EC50_Determination->Specificity_Assay

Caption: Workflow for a GPCR calcium flux HTS campaign.

Detailed Protocol: FLIPR-Based Calcium Flux Assay

1. Cell Line Preparation:

  • Use a cell line (e.g., CHO or HEK293) stably expressing the GPCR of interest. Ideally, the receptor should couple to the Gq signaling pathway, which leads to an increase in intracellular calcium upon activation.

2. Primary High-Throughput Screen:

  • Plate Preparation: Seed the cells into 384-well black, clear-bottom plates and allow them to form a confluent monolayer.
  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
  • Compound Addition and Signal Detection: Use a fluorescence imaging plate reader (FLIPR) to add this compound or library compounds to the wells while simultaneously monitoring the fluorescence signal. An increase in fluorescence indicates an increase in intracellular calcium, suggesting GPCR activation.

3. Hit Confirmation and Dose-Response Analysis:

  • Confirm active compounds by re-testing in a dose-response format to determine their potency (EC50).

4. Secondary and Specificity Assays:

  • cAMP Assay: If the GPCR of interest is known to couple to Gs or Gi signaling pathways, perform a secondary assay to measure changes in intracellular cAMP levels (e.g., using a LANCE® Ultra cAMP kit, PerkinElmer).
  • Specificity Profiling: To assess the selectivity of the hit compounds, test them against a panel of related GPCRs to ensure they are not promiscuous activators.

Data Analysis and Hit Triage

For all proposed HTS campaigns, rigorous data analysis is paramount. Key metrics such as the Z'-factor should be calculated for each assay plate to ensure the robustness and quality of the screen. Hits should be prioritized based on their potency, efficacy, and selectivity. It is also crucial to perform counter-screens to eliminate false positives. For example, compounds that interfere with the detection technology (e.g., autofluorescent compounds) should be identified and removed from further consideration.

Conclusion

This compound represents a novel chemical entity with the potential to interact with multiple classes of biological targets. The application notes and protocols detailed herein provide a comprehensive framework for initiating high-throughput screening campaigns to explore its bioactivity. By employing a systematic and multi-faceted screening approach, researchers can effectively uncover the therapeutic potential of this and other novel dipeptides, paving the way for the discovery of next-generation therapeutics. The key to success lies in the careful design and validation of assays, followed by a rigorous hit triage process to identify the most promising lead compounds for further development.

References

  • Tyrosine kinase inhibitors and signal transduction: molecular biology and latest data. (2005). Seminars in Cancer Biology. Available at: [Link]

  • Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. (n.d.). Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. Available at: [Link]

  • Protein Tyrosine Kinases: Anti-tumor Targets to be Explored Urgently. (n.d.). Cusabio. Available at: [Link]

  • Transporter Assays. (n.d.). Sygnature Discovery. Available at: [Link]

  • Novel approaches to targeting protein tyrosine kinases. (2015). Drug Target Review. Available at: [Link]

  • Tyrosine kinase – Role and significance in Cancer. (2004). International Journal of Medical Sciences. Available at: [Link]

  • β-Alanine Is an Unexploited Neurotransmitter in the Pathogenesis and Treatment of Alzheimer's Disease. (n.d.). Cells. Available at: [Link]

  • [High-throughput Screening Technology for Selective Inhibitors of Transporters and Its Application in Drug Discovery]. (n.d.). Yakugaku Zasshi. Available at: [Link]

  • Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches. (2024). International Journal of Molecular Sciences. Available at: [Link]

  • KEGG PATHWAY Database. (2025). Genome.jp. Available at: [Link]

  • A high throughput flow cytometric assay platform targeting transporter inhibition. (n.d.). Expert Opinion on Drug Discovery. Available at: [Link]

  • High Throughput Screening Assays for Drug Discovery. (n.d.). Amerigo Scientific. Available at: [Link]

  • Capturing Peptide–GPCR Interactions and Their Dynamics. (n.d.). International Journal of Molecular Sciences. Available at: [Link]

  • Probing GPCR Dimerization Using Peptides. (n.d.). Frontiers in Pharmacology. Available at: [Link]

  • Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle. (2025). Applied Physiology, Nutrition, and Metabolism. Available at: [Link]

  • Beta-Alanine and Carnosine Biosynthesis. (2017). YouTube. Available at: [Link]

  • Mechanism-based traps enable protease and hydrolase substrate discovery. (2022). Nature. Available at: [Link]

  • High Throughput Substrate Phage Display for Protease Profiling. (n.d.). Methods in Molecular Biology. Available at: [Link]

  • Specific and Efficient Peptide Substrates for Assaying the Proteolytic Activity of Prostate-specific Antigen. (n.d.). Cancer Research. Available at: [Link]

  • Structural insight into the activation of a class B G-protein-coupled receptor by peptide hormones in live human cells. (2017). eLife. Available at: [Link]

  • The tethered peptide activation mechanism of adhesion GPCRs. (n.d.). Nature. Available at: [Link]

  • Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins. (2021). International Journal of Molecular Sciences. Available at: [Link]

  • G protein-coupled receptor. (n.d.). Wikipedia. Available at: [Link]

  • Tyrosine. (n.d.). Wikipedia. Available at: [Link]

  • Macrocyclic Phage Display for Identification of Selective Protease Substrates. (n.d.). ACS Chemical Biology. Available at: [Link]

  • Characterization of a novel β-alanine biosynthetic pathway consisting of promiscuous metabolic enzymes. (n.d.). Journal of Biological Chemistry. Available at: [Link]

  • Advances in the synthesis of β-alanine. (2023). Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Known pathways for β-alanine biosynthesis. The six known pathways are shown. (n.d.). ResearchGate. Available at: [Link]

  • beta-alanine biosynthetic process. (n.d.). Saccharomyces Genome Database | SGD. Available at: [Link]

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Application Note: A Validated LC-MS/MS Method for the Quantification of H-Tyr-beta-ala-OH in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide and a detailed protocol for the quantitative analysis of the dipeptide H-Tyr-beta-ala-OH in human plasma. The method employs a straightforward protein precipitation (PPT) technique for sample preparation, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This application note is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, a complete step-by-step workflow, and a full bioanalytical method validation strategy based on regulatory guidelines. The described method is sensitive, selective, and robust, making it suitable for pharmacokinetic (PK) and other studies requiring accurate measurement of this dipeptide in a complex biological matrix.

Introduction and Scientific Principle

The quantification of peptides and small molecule drugs in biological matrices like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. This compound (MW: 252.27 g/mol ) is a dipeptide whose accurate measurement is critical for preclinical and clinical development. The inherent complexity of plasma, with its high abundance of proteins and other endogenous components, presents significant analytical challenges, including matrix effects and low analyte recovery.[1]

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the definitive technique for bioanalysis, offering unparalleled sensitivity and selectivity.[1][2][3] This method relies on the chromatographic separation of the target analyte from matrix components, followed by its ionization and specific detection using Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion of the analyte is selected and fragmented, and a resulting unique product ion is monitored. This two-stage mass filtering provides exceptional specificity, minimizing interference from co-eluting compounds.

This protocol utilizes a simple and effective protein precipitation (PPT) sample cleanup procedure.[4][5] Cold acetonitrile is used to denature and precipitate the abundant plasma proteins, which are then removed by centrifugation, leaving the analyte of interest in the supernatant for direct injection into the LC-MS/MS system.

Materials and Reagents

Equipment
  • Liquid Chromatography System (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II)

  • Tandem Mass Spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-XS)

  • Analytical Balance (4-decimal place)

  • Microcentrifuge (capable of >14,000 x g and 4°C)

  • Vortex Mixer

  • Calibrated Pipettes (P10, P200, P1000)

  • Sample Vials and Caps (LC-MS compatible)

  • Microcentrifuge Tubes (1.5 mL)

Chemicals and Consumables
  • This compound reference standard (>98% purity)

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., this compound (¹³C₉, ¹⁵N) or a structurally similar analog

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Ultrapure Water (18.2 MΩ·cm)

  • Control Human Plasma (K₂EDTA)

  • LC Column: Reversed-phase C18, e.g., 2.1 x 50 mm, 1.8 µm particle size

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of this compound reference standard and the Internal Standard (IS). Dissolve each in an appropriate volume of 50:50 (v/v) Methanol:Water to achieve a final concentration of 1 mg/mL. Vortex until fully dissolved.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with 50:50 ACN:Water to prepare a series of working standards for the calibration curve (e.g., from 1 ng/mL to 1000 ng/mL).

  • Internal Standard (IS) Working Solution: Dilute the IS primary stock to a final concentration of 50 ng/mL in 50:50 ACN:Water. This concentration should be optimized based on the MS response but serves as a good starting point.

Plasma Sample Preparation: Protein Precipitation

The causality behind this choice is its simplicity, speed, and effectiveness for removing the bulk of proteinaceous material.[4] Using a "solvent first" approach, where the sample is added to the precipitating agent, can improve precipitation efficiency.[5]

  • Aliquot Samples: Label 1.5 mL microcentrifuge tubes for blanks, standards, quality controls (QCs), and unknown samples.

  • Add Internal Standard: To each tube (except for double blanks), add 10 µL of the IS working solution (50 ng/mL).

  • Add Plasma: Add 50 µL of the appropriate plasma sample (blank, spiked standard, or unknown study sample) to each tube.

  • Precipitate Proteins: Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each tube. The 4:1 ratio of ACN to plasma is highly effective for protein removal.[6]

  • Vortex: Vortex all tubes vigorously for 1 minute to ensure complete protein denaturation.

  • Incubate: Incubate the tubes at -20°C for 20 minutes to maximize protein precipitation.[6]

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a clean LC-MS vial. Be cautious not to disturb the protein pellet.

  • Inject: The sample is now ready for injection into the LC-MS/MS system.

Diagram: Protein Precipitation Workflow

cluster_prep Sample Preparation plasma Aliquot 50 µL Plasma add_is Add 10 µL Internal Standard plasma->add_is add_acn Add 200 µL Ice-Cold ACN add_is->add_acn vortex Vortex for 1 min add_acn->vortex incubate Incubate at -20°C for 20 min vortex->incubate centrifuge Centrifuge at 14,000 x g incubate->centrifuge transfer Transfer Supernatant to Vial centrifuge->transfer inject Inject into LC-MS/MS transfer->inject start Start start->plasma

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Instrumentation and Conditions

The following conditions serve as a robust starting point and should be optimized for the specific instrumentation used. The use of a gradient elution is necessary to separate the polar analyte from early-eluting matrix components and later-eluting lipids. Formic acid is added to the mobile phase to improve chromatographic peak shape and promote protonation for positive ion ESI.[2]

Parameter Condition
LC Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
LC Gradient See Table 2 below

Table 2: LC Gradient Program

Time (min) % Mobile Phase B
0.0 5
0.5 5
2.5 95
3.5 95
3.6 5

| 5.0 | 5 |

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
CAD Gas Medium
MRM Transitions See Table 3 below (values must be optimized)

Table 3: Optimized MRM Transitions (Hypothetical) These values must be determined experimentally by infusing the analyte and IS into the mass spectrometer.

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Dwell Time (ms)
This compound 253.3 136.1 100

| this compound IS| 263.3 | 145.1 | 100 |

Bioanalytical Method Validation

To ensure that the analytical method is reliable and fit for purpose, a full validation must be performed according to regulatory guidelines, such as those from the FDA.[7][8][9] The method must be validated for accuracy, precision, selectivity, sensitivity, stability, and matrix effect.

Diagram: Overall Bioanalytical Workflow

cluster_workflow Quantification Workflow sample Receive Plasma Sample prep Sample Preparation (Protein Precipitation) sample->prep Protocol 3.2 analysis LC-MS/MS Analysis prep->analysis Protocol 3.3 data Data Processing (Integration & Calibration) analysis->data Software result Report Final Concentration data->result Review

Caption: High-level overview of the bioanalytical process from sample to result.

Table 4: Method Validation Parameters and Acceptance Criteria (based on FDA Guidance)

Parameter Purpose Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve To establish the relationship between instrument response and analyte concentration. At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured concentrations to the nominal value (accuracy) and the reproducibility of measurements (precision). Three QC levels (Low, Mid, High) analyzed in at least 5 replicates. Mean accuracy within 85-115% of nominal. Precision (%CV) ≤15%. For LLOQ, accuracy within 80-120% and precision ≤20%.
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. Analyte response should be at least 5 times the response of a blank sample. Accuracy within 80-120% and precision ≤20%.
Matrix Effect To assess the ion suppression or enhancement caused by the biological matrix. The %CV of the IS-normalized matrix factor across at least 6 lots of plasma should be ≤15%.

| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage, post-preparative). | Mean concentrations of stability samples should be within ±15% of nominal concentrations. |

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the analyte and the IS in all samples using the instrument's software.

  • Response Ratio: Calculate the peak area ratio (Analyte Area / IS Area) for each standard, QC, and unknown sample.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Apply a linear regression with 1/x² weighting, which is typically appropriate for bioanalytical assays.

  • Calculate Unknown Concentrations: Use the regression equation from the calibration curve to calculate the concentration of this compound in the unknown and QC samples based on their measured peak area ratios.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.[Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). HHS.gov. [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). Bioanalysis Zone. [Link]

  • Bioanalytical Method Validation for Biomarkers - Guidance for Industry. (2025). U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Technical Tip: Protein Precipitation. (2015). Phenomenex. [Link]

  • Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. (2016). Bioanalysis Zone. [Link]

  • ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Norlab. [Link]

  • High Recovery of Peptides from Plasma Using Strata-X PRO Solid Phase Extraction (SPE). (2023). Phenomenex. [Link]

  • Evaluation of plasma peptides extraction methods by high-resolution mass spectrometry. (2025). ResearchGate. [Link]

  • Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. (2022). MDPI. [Link]

  • Evaluation of Endogenous Plasma Peptide Extraction Methods for Mass Spectrometric Biomarker Discovery. (2007). PubMed. [Link]

  • A New Automated Approach for the Determination of Peptides in Human Plasma Using On-line SPE–LC–MS–MS. LCGC International. [Link]

  • Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Aragen Life Sciences. [Link]

  • Comprehensive Workflow for the Quantification of Peptides and Proteins in Plasma: Semaglutide a Case Study. Waters Corporation. [Link]

  • Quantification of pharmaceutical peptides in human plasma by LC-ICP-MS sulfur detection. (2016). Journal of Analytical Atomic Spectrometry. [Link]

  • A Simple and Sensitive Procedure for Assessment of Plasma Phenylalanine and Tyrosine by HPLC. (2025). ResearchGate. [Link]

  • Research Article Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids. Hindawi. [Link]

  • Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection. (2013). PubMed. [Link]

Sources

Application Note: HPLC Method Development for H-Tyr-beta-Ala-OH Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1]

Target Analyte: H-Tyr-beta-Ala-OH (L-Tyrosyl-beta-alanine) CAS: 21612-26-0 Molecular Weight: 252.27 g/mol Chemical Nature: Dipeptide (Zwitterionic, Polar)

The Analytical Challenge: this compound presents a classic chromatographic challenge: it is a small, hydrophilic dipeptide. In standard Reverse Phase (RP) chromatography, such molecules often elute near the void volume (


) due to insufficient hydrophobic interaction with C18 ligands. Furthermore, the presence of both an N-terminal amine, a C-terminal carboxylic acid, and a phenolic hydroxyl group (Tyrosine) creates complex ionization behaviors that can lead to peak tailing or splitting if pH is not strictly controlled.

This guide details a systematic approach to developing a robust HPLC method, moving from initial screening to a validated quality control (QC) protocol.

Method Development Strategy (The "Why" and "How")

Selection of Detection Wavelength
  • Primary (Quantitation): 214 nm or 220 nm.

    • Mechanism: Detects the peptide bond (

      
      ) and the carboxyl group.
      
    • Benefit: High sensitivity.[1][2]

    • Risk: Susceptible to baseline drift from mobile phase absorption (e.g., TFA cut-off).

  • Secondary (Identification): 275–280 nm.

    • Mechanism: Specific absorption of the Tyrosine phenolic ring (

      
      ).
      
    • Benefit: High specificity; reduces interference from non-aromatic impurities.

Stationary Phase Selection

For a small polar dipeptide, a standard C18 column is the starting point, but specific features are required:

  • C18 (End-capped): Reduces silanol interactions that cause tailing of the amine group.

  • Phenyl-Hexyl: Recommended Alternative.[3] Offers

    
     interactions with the Tyrosine ring, often providing better retention and selectivity for aromatic peptides than C18.
    
  • Pore Size: 100 Å or 120 Å (Standard for small molecules/peptides).

Mobile Phase Chemistry
  • Buffer: Trifluoroacetic Acid (TFA) vs. Formic Acid (FA).

    • Decision:Use 0.1% TFA.

    • Reasoning: TFA acts as an ion-pairing agent. The trifluoroacetate anion pairs with the positively charged N-terminus of the dipeptide, forming a neutral, more hydrophobic complex that retains better on the C18/Phenyl column. Formic acid is weaker and often results in broader peaks for this class of molecule.

  • Organic Modifier: Acetonitrile (ACN).[4]

    • Reasoning: Lower viscosity and lower UV cutoff than Methanol, essential for detection at 214 nm.

Experimental Protocol: The Optimized Method

The following protocol is the "Gold Standard" starting point, derived from the physicochemical properties of Tyrosyl-beta-alanine.

Chromatographic Conditions
ParameterSettingNotes
Column C18 or Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm or 5 µmPhenyl-Hexyl preferred for selectivity.
Mobile Phase A Water + 0.1% (v/v) TFAFilter through 0.22 µm membrane.
Mobile Phase B Acetonitrile + 0.1% (v/v) TFAUse HPLC Grade ACN.
Flow Rate 1.0 mL/minAdjust based on column backpressure.
Temperature 30°CControls viscosity and retention reproducibility.
Injection Volume 10–20 µLDependent on sample concentration.
Detection UV 220 nm (Ref 360 nm)Monitor 280 nm as auxiliary channel.
Gradient Program

Goal: Retain the polar dipeptide away from the void while eluting hydrophobic impurities.

Time (min)% Mobile Phase BEvent
0.02%Initial Hold (Loading)
2.02%Isocratic hold to stack polar analyte
15.030%Linear Gradient (Shallow slope)
15.195%Wash Step (Remove hydrophobic contaminants)
20.095%Hold Wash
20.12%Return to Initial Conditions
25.02%Re-equilibration (Critical)
Sample Preparation
  • Solvent: Dissolve standard in 95% Water / 5% ACN. Avoid 100% organic diluents as they may cause the polar peptide to precipitate or elute immediately (solvent effect).

  • Concentration: Prepare a stock at 1.0 mg/mL. Dilute to 0.1 mg/mL for working standard.

  • Filtration: 0.22 µm PVDF or PTFE syringe filter.

Method Development Workflow Visualization

The following diagram illustrates the decision logic for optimizing the separation of this compound.

MethodDevelopment Start Start: this compound (Polar, Zwitterionic) InitialRun Initial Run: C18 Column, 0.1% TFA Gradient 0-30% B Start->InitialRun CheckRetention Check Retention Factor (k') InitialRun->CheckRetention GoodRetention k' > 2.0 Good Peak Shape CheckRetention->GoodRetention Yes PoorRetention k' < 2.0 (Elutes near void) CheckRetention->PoorRetention No OptimizeGradient Optimize Gradient Slope for Resolution GoodRetention->OptimizeGradient SwitchColumn Switch to Phenyl-Hexyl (Pi-Pi Interaction) PoorRetention->SwitchColumn Try first FinalMethod Finalize Method & Validate OptimizeGradient->FinalMethod SwitchColumn->CheckRetention Retest SwitchHILIC Switch to HILIC Mode (Acetonitrile/Ammonium Formate) SwitchColumn->SwitchHILIC If still fails SwitchHILIC->FinalMethod

Caption: Decision tree for optimizing retention of polar dipeptides. Priority is given to RP-Ion Pairing before moving to HILIC.

Method Validation (ICH Q2 Guidelines)

Once the separation is optimized, the method must be validated to ensure reliability.

System Suitability Test (SST)

Run these checks before every sample batch.

  • Precision: 5 replicate injections of standard. RSD of Peak Area

    
     2.0%.
    
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    1.5. (TFA usually ensures this).
  • Theoretical Plates (

    
    ):  > 3000 for the peptide peak.
    
Linearity
  • Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Plot Concentration (x) vs. Peak Area (y).

  • Acceptance:

    
    .
    
Accuracy (Recovery)
  • Spike the dipeptide into the sample matrix (if applicable) or prepare placebo spikes.

  • Acceptance: 98.0% – 102.0% recovery.

Troubleshooting & Expert Insights

Issue 1: Peak Splitting
  • Cause: pH mismatch between sample diluent and mobile phase.

  • Fix: Ensure the sample is dissolved in the starting mobile phase (Water + 0.1% TFA). Do not dissolve in pure water if the peptide is in salt form, as the local pH change upon injection can cause splitting.

Issue 2: Baseline Drift at 220 nm
  • Cause: Unequal absorption of TFA in Water vs. Acetonitrile.

  • Fix: "Balance" the baseline. Add slightly less TFA to the organic channel (e.g., 0.1% in A, 0.08% in B) or rely on reference wavelength subtraction if using DAD.

Issue 3: Retention Time Shift
  • Cause: Ion-pairing reagents (TFA) require time to equilibrate the stationary phase.

  • Fix: Ensure adequate equilibration time (at least 10–15 column volumes) between runs.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[3] Introduction to Modern Liquid Chromatography. Wiley.[3] (Foundational text on RP-HPLC mechanisms).

  • Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert. Retrieved from

  • Sigma-Aldrich. (2024). Strategies for Chiral and Achiral HPLC Method Development. Retrieved from

  • Mant, C. T., & Hodges, R. S. (2002). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.[2] (Specifics on peptide ion-pairing).

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

Sources

Application Note: H-Tyr-beta-ala-OH as a Substrate for Enzyme Kinetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating enzyme specificity, particularly the kinetic impact of non-proteinogenic amino acids (β-alanine) on proteolytic susceptibility and oxidase activity.

Executive Summary

H-Tyr-beta-ala-OH (L-Tyrosyl-β-alanine) is a synthetic dipeptide utilized as a mechanistic probe in enzymology. Unlike standard α-dipeptides, the incorporation of β-alanine (3-aminopropanoic acid) introduces a methylene group into the peptide backbone, altering the spatial orientation and flexibility of the scissile bond.

This substrate is primarily employed in two kinetic contexts:[1]

  • Proteolytic Specificity & Resistance Profiling: As a "negative control" or "slow substrate" for aspartic proteases (e.g., Pepsin ) and serine proteases (e.g., Chymotrypsin ) to quantify the catalytic penalty imposed by β-peptide bonds.

  • Oxidase Kinetics: As a substrate for Tyrosinase (Polyphenol Oxidase) to study the oxidation of tyrosine residues when the carboxyl terminus is modified by a β-amino acid, affecting the electronic environment of the phenol ring.

This guide provides validated protocols for determining Michaelis-Menten parameters (


, 

) using HPLC and Spectrophotometric methodologies.

Physicochemical Profile

  • Sequence: H-Tyr-β-Ala-OH

  • Molecular Weight: 252.27 g/mol

  • Solubility: Soluble in water; slightly soluble in ethanol.

  • Absorbance:

    
     at 275 nm (Tyrosine phenol group).
    
  • pKa Values:

    
     (COOH), 
    
    
    
    (Phenolic OH),
    
    
    (
    
    
    ).

Application I: Proteolytic Resistance Studies (Pepsin/Chymotrypsin)

Scientific Rationale

Proteases like Pepsin A (EC 3.4.23.1) preferentially cleave peptide bonds involving aromatic residues (Tyr, Phe, Trp). However, the active site cleft is evolutionarily optimized for


-peptide backbones. H-Tyr-β-Ala-OH presents a Tyr residue (P1 position) but a distorted scissile bond due to the extra methylene group in β-alanine (P1' position).

Kinetic Objective: To measure the resistance factor by comparing the hydrolysis rate of H-Tyr-β-Ala-OH against the standard substrate H-Tyr-Ala-OH.

Protocol A: RP-HPLC Discontinuous Assay

Use this method for precise quantification of slow hydrolysis rates where spectrophotometric shifts are negligible.

Reagents & Preparation
  • Buffer A (Pepsin): 0.1 M Glycine-HCl, pH 2.0.

  • Buffer B (Chymotrypsin): 50 mM Tris-HCl, 10 mM

    
    , pH 7.8.
    
  • Substrate Stock: 10 mM H-Tyr-β-Ala-OH in water. (Warm to 37°C if necessary).

  • Enzyme Stock: 1 mg/mL Pepsin (porcine gastric mucosa) in Buffer A.

  • Quenching Solution: 10% (v/v) Perchloric acid or 1 M NaOH (depending on pH reversibility).

  • HPLC Mobile Phase:

    • Solvent A: 0.1% TFA in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

Experimental Workflow
  • Equilibration: Pre-incubate 450 µL of Buffer (A or B) and 50 µL of Substrate Stock (final conc. 1 mM) at 37°C for 5 minutes.

  • Initiation: Add 10 µL of Enzyme Stock. Mix by inversion.

  • Sampling: At defined intervals (0, 5, 10, 30, 60 min), remove 50 µL aliquots.

  • Quenching: Immediately transfer aliquot into 10 µL of Quenching Solution. Vortex.

  • Analysis: Inject 20 µL onto a C18 RP-HPLC column (e.g., 5µm, 4.6x150mm).

    • Gradient: 5-40% B over 15 minutes.

    • Detection: UV at 280 nm.

  • Quantification: Integrate peaks for Substrate (

    
     early) and Product (Tyr, 
    
    
    
    late). Calculate hydrolysis % based on the area ratio.
Data Visualization: Proteolytic Pathway

Proteolysis Substrate H-Tyr-β-Ala-OH (Intact Dipeptide) ES_Complex Enzyme-Substrate Complex (Distorted) Substrate->ES_Complex Binding (Km) Transition Transition State (High Energy Barrier) ES_Complex->Transition Catalysis (kcat) Note β-Ala induces steric mismatch in S1' subsite ES_Complex->Note Products L-Tyrosine + β-Alanine Transition->Products Hydrolysis

Figure 1: Kinetic pathway of proteolytic cleavage. The β-alanine moiety creates a steric mismatch in the enzyme's S1' subsite, significantly increasing the activation energy for hydrolysis.

Application II: Tyrosinase Oxidation Kinetics

Scientific Rationale

Tyrosinase (EC 1.14.18.[2]1) catalyzes the hydroxylation of monophenols (Tyr) to o-diphenols (DOPA) and their subsequent oxidation to o-quinones. H-Tyr-β-Ala-OH serves as a substrate to investigate how C-terminal modifications affect the electronic accessibility of the phenolic ring.

Kinetic Objective: Determine the


 and 

for the oxidation of H-Tyr-β-Ala-OH to the corresponding dopachrome derivative.
Protocol B: Continuous Spectrophotometric Assay

This method allows real-time monitoring of product formation.

Reagents & Preparation
  • Reaction Buffer: 50 mM Sodium Phosphate, pH 6.5 (Tyrosinase optimum).

  • Substrate Dilutions: Prepare 0.1, 0.25, 0.5, 1.0, 2.0 mM H-Tyr-β-Ala-OH in Buffer.

  • Enzyme Solution: Mushroom Tyrosinase (approx. 500 units/mL in cold buffer).

  • Reference Standard: L-Tyrosine (for comparison).

Experimental Workflow
  • Blanking: Set spectrophotometer to 475 nm (Dopachrome detection). Zero with buffer.

  • Reaction Setup: In a quartz cuvette, add:

    • 950 µL Reaction Buffer

    • 40 µL Substrate Solution (vary concentration)

  • Initiation: Add 10 µL Tyrosinase. Mix rapidly by pipetting.

  • Measurement: Record Absorbance (

    
    ) for 5 minutes.
    
  • Calculation: Determine the initial velocity (

    
    ) using the linear portion of the curve.
    
    • 
       (Dopachrome) 
      
      
      
      .
    • Note: The extinction coefficient for the β-Ala-Dopachrome derivative may vary slightly; verify with a complete oxidation curve.

Data Analysis Table Template
Substrate Conc. [S] (mM)Initial Velocity (

) (µM/min)
1/[S] (

)
1/

(min/µM)
0.1010.0
0.254.0
0.502.0
1.001.0
2.000.5

Use the double-reciprocal (Lineweaver-Burk) plot to extract kinetic constants.

Critical Kinetic Considerations

The "Beta-Effect" on vs.

When comparing H-Tyr-β-Ala-OH to H-Tyr-Ala-OH:

  • 
     (Binding):  Often remains similar if the enzyme primarily recognizes the N-terminal Tyrosine side chain (P1).
    
  • 
     (Turnover):  Drastically reduced (10-100 fold) for proteases. The 
    
    
    
    -carbon introduces a "kink" that misaligns the carbonyl carbon with the catalytic triad (e.g., Asp-Asp in Pepsin), preventing efficient nucleophilic attack.
Self-Validation Steps
  • Spontaneous Hydrolysis Control: Incubate substrate in buffer without enzyme for 24 hours to ensure chemical stability.

  • Linearity Check: Ensure

    
     for the initial velocity phase. If the curve lags (sigmoidal), it indicates a "hysteresis" effect common in Tyrosinase (slow activation). Add a trace amount of L-DOPA (catalytic) to eliminate the lag phase.
    

References

  • Dunn, B. M. (2002). Structure and Mechanism of Aspartic Proteinases. Chemical Reviews. Link

  • Solomon, E. I., et al. (1996). Copper Active Sites in Biology: Tyrosinase. Chemical Reviews. Link

  • Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. Link

  • Promega Corporation. (2023). Pepsin Protease Assay Guide. Link

Sources

incorporating H-Tyr-beta-ala-OH into peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Incorporation of H-Tyr-β-Ala-OH Motifs in Peptide Synthesis

Executive Summary

The dipeptide motif L-Tyrosine-β-Alanine (Tyr-β-Ala) represents a critical structural element in the design of proteolytically stable peptidomimetics, particularly in the development of opioid receptor ligands (e.g., Dermorphin and Enkephalin analogs). The incorporation of β-alanine, a non-proteinogenic amino acid, introduces an extra methylene group into the peptide backbone, conferring resistance to N-terminal aminopeptidases and inducing specific secondary structures (e.g.,


-turns) that modulate receptor affinity.

This guide addresses the technical challenges of incorporating this motif—specifically the decision between sequential coupling and block incorporation . While sequential synthesis is standard, the use of a pre-formed dipeptide block (derived from H-Tyr-β-Ala-OH) offers superior control over stoichiometry and eliminates specific deletion sequences, though it requires careful handling of the Tyrosine phenolic moiety.

Strategic Analysis: Block vs. Sequential Incorporation

Before initiating synthesis, the researcher must choose the incorporation strategy based on the position of the motif within the target sequence.[1]

A. The Case for Block Incorporation (Fmoc-Tyr(tBu)-β-Ala-OH)

Using a pre-formed dipeptide block is the "Gold Standard" for high-fidelity synthesis.

  • Racemization Safety: Coupling a dipeptide block usually risks epimerization at the C-terminal residue.[1] However, because β-Alanine is achiral at the

    
    -carbon (relative to the carboxyl group), coupling the Fmoc-Tyr(tBu)-β-Ala-OH block to the resin-bound amine is risk-free regarding racemization .
    
  • Stoichiometry: Guarantees a 1:1 ratio of Tyr to β-Ala, preventing "missing residue" impurities (e.g., Des-Tyr sequences) that are difficult to separate by HPLC.

B. The Case for Sequential Incorporation

Standard SPPS (coupling Fmoc-β-Ala-OH, then Fmoc-Tyr(tBu)-OH) is sufficient for simple sequences but prone to specific errors:

  • Aggregation: The flexibility of β-Ala can sometimes lead to on-resin aggregation, making the subsequent coupling of the bulky Fmoc-Tyr(tBu)-OH difficult.

Workflow Visualization

SPPS_Strategy Start Target Sequence: H-Tyr-β-Ala-Xaa... Decision Choose Strategy Start->Decision Seq_Route Sequential SPPS (Standard) Decision->Seq_Route Routine Synthesis Block_Route Block Coupling (High Fidelity) Decision->Block_Route Critical/Difficult Seq Step_Seq_1 1. Couple Fmoc-β-Ala-OH Seq_Route->Step_Seq_1 Step_Block_1 1. Synthesize/Buy Fmoc-Tyr(tBu)-β-Ala-OH Block_Route->Step_Block_1 Step_Seq_2 2. Deprotect (Piperidine) Step_Seq_1->Step_Seq_2 Step_Seq_3 3. Couple Fmoc-Tyr(tBu)-OH Step_Seq_2->Step_Seq_3 Risk_Seq Risk: Incomplete Tyr coupling (Aggregation) Step_Seq_3->Risk_Seq Step_Block_2 2. Couple Dipeptide Block (No Racemization Risk) Step_Block_1->Step_Block_2 Benefit_Block Benefit: 100% Homogeneity High Purity Step_Block_2->Benefit_Block

Figure 1: Decision matrix for incorporating the Tyr-β-Ala motif. The block approach utilizes the achiral nature of β-alanine to bypass racemization risks.

Detailed Protocols

Protocol A: Preparation of SPPS-Ready Block from Free H-Tyr-β-Ala-OH

Use this protocol if you possess the free dipeptide (e.g., an isotopically labeled standard) and need to incorporate it into a solid-phase synthesis.

Pre-requisite: The free dipeptide H-Tyr-β-Ala-OH has a free amine, free carboxyl, and free phenol. For SPPS, the N-terminus must be Fmoc-protected.[2][3] Note: Protecting the phenolic -OH (tBu) is difficult on the intact dipeptide.[1] Therefore, this protocol yields Fmoc-Tyr-β-Ala-OH (phenol free). This is suitable ONLY if the motif is at the N-terminus of the final peptide.

Materials:

  • H-Tyr-β-Ala-OH (Starting material)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • NaHCO₃ (Sodium bicarbonate)[1]

  • 1,4-Dioxane / Water (1:1 mixture)

  • 1N HCl

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of H-Tyr-β-Ala-OH in a mixture of water and 1,4-dioxane (1:1 v/v). If solubility is poor, mild sonication is permissible (see Table 1).[1]

  • Basification: Add 2.0 eq of NaHCO₃. The pH should be ~8-9.[1]

  • Reaction: Add 1.1 eq of Fmoc-OSu dropwise (dissolved in minimal dioxane). Stir at Room Temperature (RT) for 3–4 hours. Monitor by TLC or HPLC.[1]

  • Work-up:

    • Evaporate dioxane under reduced pressure.[1]

    • Acidify the remaining aqueous solution to pH 2–3 using 1N HCl.[1] The product Fmoc-Tyr-β-Ala-OH should precipitate.

    • Extract with Ethyl Acetate (

      
      ).[1] Wash organic layer with brine, dry over MgSO₄, and concentrate.[1]
      
  • Validation: Verify identity via ESI-MS (Expected Mass: MW of Dipeptide + 222.2 Da).[1]

Protocol B: Solid-Phase Incorporation (Block Coupling)

Recommended for high-value synthesis or when the Tyr-β-Ala sequence is internal.

Reagents:

  • Building Block: Fmoc-Tyr(tBu)-β-Ala-OH (Commercial or Pre-synthesized).

  • Activator: HATU (0.95 eq relative to AA) / HOAt.[1]

  • Base: DIPEA (2.0 eq).[1]

  • Resin: Rink Amide or Wang Resin (swelled in DMF).[1]

Procedure:

  • Activation: Dissolve Fmoc-Tyr(tBu)-β-Ala-OH (3.0 eq relative to resin loading) in DMF. Add HATU (2.9 eq) and DIPEA (6.0 eq).[1] Allow to pre-activate for 30 seconds (do not over-activate to prevent potential O-overacylation, though less risk with tBu protection).

  • Coupling: Transfer the activated solution to the resin-bound amine.

  • Incubation: Shake at RT for 60–90 minutes.

  • Monitoring: Perform a Kaiser Test.

    • Blue: Incomplete coupling.[1] Re-couple using DIC/Oxyma.[1]

    • Colorless: Complete coupling.[1]

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Critical Note on Racemization: Because the C-terminal residue is β-Alanine , you do not need to use racemization-suppressing additives like CuCl₂ or lower temperatures, which are typically required when coupling dipeptide blocks ending in chiral amino acids (like Tyr or Phe).

Technical Data & Solubility

Table 1: Physicochemical Properties & Handling

PropertyH-Tyr-β-Ala-OH (Free)Fmoc-Tyr(tBu)-β-Ala-OH (Protected)
Molecular Weight ~252.3 g/mol ~574.7 g/mol
Solubility (Water) Moderate (125 mg/mL with sonication) [1]Insoluble
Solubility (DMF) PoorExcellent (Standard SPPS solvent)
pKa (approx)

-NH3+: ~9.1, Phenol: ~10.1
Carboxyl: ~3.6
Storage -20°C, Desiccated2-8°C, Dark, Desiccated
Stability Susceptible to oxidation (turn yellow)Stable under Argon

Troubleshooting Solubility: If H-Tyr-β-Ala-OH precipitates during solution-phase work:

  • Sonication: Apply ultrasonic energy for 5-10 mins.

  • pH Adjustment: Solubility increases significantly at pH < 3 (protonated) or pH > 10 (deprotonated).[1] For coupling, keep pH neutral/basic, so use a co-solvent like DMSO if necessary.[1]

References

  • Xcess Biosciences. H-Tyr-Ala-OH Solubility and Technical Data. Retrieved from

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • PubChem. H-Ala-Ala-Tyr-OH and Related Peptides. National Library of Medicine.[1] Retrieved from

  • BenchChem. Fmoc-Tyr(tBu)-OH: A Technical Guide to Core Applications. Retrieved from

  • Chem-Impex. Ala-Tyr-OH and Peptide Synthesis Applications. Retrieved from [1]

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for specific hazards associated with reagents like HATU, DIPEA, and Fmoc-derivatives.

Sources

Application Note and Protocols: Investigating Cellular Signaling Pathways with H-Tyr-beta-ala-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the dipeptide H-Tyr-beta-ala-OH to study cellular signaling pathways. Dipeptides are emerging as significant modulators of cellular function, offering advantages in stability and solubility over individual amino acids.[1][2] This guide moves beyond a simple recitation of steps to explain the scientific rationale behind the experimental design, enabling robust and reproducible investigation into the mechanism of action of this compound. We present a logical workflow, beginning with broad screening for receptor activation and progressively focusing on specific downstream kinase cascades and gene expression events. Detailed, field-proven protocols for key assays are provided, complete with data interpretation guidelines and troubleshooting insights.

Introduction: The Rationale for Investigating this compound

This compound is a dipeptide composed of L-tyrosine and β-alanine. While individual amino acids are fundamental cellular building blocks, the dipeptide configuration presents unique opportunities for probing cellular signaling. L-tyrosine is a critical precursor for neurotransmitters and a primary substrate for tyrosine kinases, central players in signal transduction.[3][4] Dipeptides containing tyrosine can offer enhanced solubility and stability in cell culture media compared to free tyrosine, which is notoriously difficult to dissolve.[1][2] Furthermore, short peptides can exhibit diverse biological activities, from acting as antioxidants to modulating enzyme function or even serving as ligands for cell surface receptors.[5][6]

The central hypothesis for investigating this compound is that it may act as a signaling molecule, either by:

  • Engaging a cell surface receptor , such as a G-protein coupled receptor (GPCR), to initiate a downstream cascade. GPCRs are the largest family of cell surface receptors and are targets for a significant portion of all approved drugs.[7][8]

  • Being transported into the cell , where its constituent amino acids are released to influence intracellular pathways directly.

  • Directly interacting with an intracellular enzyme , such as a kinase or phosphatase, to modulate its activity.

This guide provides the experimental framework to systematically test these hypotheses, focusing on a common and critical signaling axis: GPCR activation leading to intracellular calcium mobilization and subsequent activation of the MAPK/ERK pathway.

Experimental Strategy: A Stepwise Approach to Elucidating Function

A logical, multi-tiered approach is essential to characterize the bioactivity of a novel compound like this compound. Our proposed workflow begins with high-throughput screening assays to detect broad cellular responses and progressively narrows the focus to specific molecular events.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Downstream Pathway Analysis cluster_2 Phase 3: Functional Genomic Response A Hypothesis: This compound acts as a GPCR Ligand B Calcium Mobilization Assay (Gq Pathway) A->B Test C cAMP Accumulation Assay (Gs/Gi Pathway) A->C Test D Result: Calcium Flux Detected B->D E Western Blot for p-ERK/ERK (MAPK Pathway Activation) D->E Investigate F Result: ERK Pathway Activated E->F G RT-qPCR for Target Genes (e.g., c-Fos, EGR1) F->G Confirm

Caption: Experimental workflow for characterizing this compound.

This strategy ensures that each subsequent experiment is built upon a solid foundation of data from the previous step, providing a self-validating system for uncovering the compound's mechanism of action.

Postulated Signaling Pathway: GPCR-Mediated ERK Activation

Many Gq-coupled GPCRs activate the MAPK/ERK pathway. Upon ligand binding, the receptor activates Phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These events converge, often through the small GTPase Ras, to activate a kinase cascade (RAF-MEK-ERK), ultimately leading to the phosphorylation of ERK.[9] Phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate transcription factors and drive changes in gene expression.

G Ligand This compound GPCR GPCR (Gq) Ligand->GPCR Binds PLC PLC GPCR->PLC Activates Ca Ca²⁺ Release PLC->Ca Generates IP3 to trigger Ras Ras PLC->Ras Activates via DAG/PKC Raf RAF Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK TF Transcription Factors (e.g., c-Fos) pERK->TF Activates Gene Gene Expression TF->Gene

Caption: Hypothesized Gq-GPCR to MAPK/ERK signaling cascade.

Detailed Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

Principle: This assay measures rapid changes in intracellular calcium concentration ([Ca²⁺]i) following receptor activation.[10] Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon binding to free Ca²⁺ released from intracellular stores, the dye's fluorescence intensity increases dramatically.[11] This change is monitored in real-time using a fluorescence plate reader or microscope equipped with automated injectors.[11][12]

Materials and Reagents:

  • HEK293 cells (or other suitable cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 100 mM in sterile water or PBS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HBSS/HEPES)

  • Positive control agonist (e.g., ATP for endogenous P2Y receptors)

  • Vehicle control (the solvent used for this compound)

  • Black, clear-bottom 96-well microplates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a 90-100% confluent monolayer on the day of the assay. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a loading buffer by adding Fluo-4 AM and Pluronic F-127 to HBSS/HEPES buffer to final concentrations of 2-5 µM and 0.02%, respectively.

    • Aspirate the growth medium from the cells and wash once with 100 µL of HBSS/HEPES.

    • Add 100 µL of the loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C, 5% CO₂, protected from light.

  • Washing: Aspirate the loading buffer and wash the cells twice with 100 µL of HBSS/HEPES to remove extracellular dye. After the final wash, leave 100 µL of buffer in each well.

  • Assay Measurement:

    • Place the plate in a fluorescence microplate reader (e.g., FlexStation or similar) pre-set to 37°C.

    • Set the instrument to record fluorescence kinetically (Excitation: ~494 nm, Emission: ~516 nm), taking readings every 1-2 seconds.

    • Record a stable baseline fluorescence for 15-30 seconds.

    • Using the instrument's integrated fluidics, automatically inject 25 µL of this compound at various concentrations (or controls) into the wells.

    • Continue recording the fluorescence signal for at least 90-120 seconds post-injection.

Data Analysis and Interpretation:

  • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

  • Plot the response against the log of the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.

  • Positive Result: A rapid, transient increase in fluorescence upon addition of this compound indicates activation of a Gq-coupled pathway. The response should be dose-dependent.

  • Controls: The positive control (ATP) should elicit a robust signal. The vehicle control should show no change in fluorescence.

ParameterRecommended RangePurpose
This compound Conc.1 nM - 100 µMTo determine dose-dependency and EC₅₀.
Cell Seeding Density40,000 - 80,000 cells/wellTo achieve a confluent monolayer for a uniform signal.
Dye Loading Time45 - 60 minutesSufficient time for dye to enter cells and be cleaved to its active form.
Kinetic Read Time120 - 180 secondsTo capture the full profile of the transient calcium signal.
Protocol 2: Western Blot for MAPK/ERK Pathway Activation

Principle: This protocol quantifies the activation of the ERK pathway by measuring the level of phosphorylated ERK (p-ERK) relative to the total amount of ERK protein.[13] Following cell treatment, proteins are extracted, separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies against p-ERK and total ERK.[14][15]

Materials and Reagents:

  • 6-well plates

  • Cell line of interest

  • This compound

  • Positive control (e.g., EGF or PMA)

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 4-20% gradient)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204) and Mouse anti-Total ERK1/2

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-16 hours (if necessary) to reduce basal pathway activation.

    • Treat cells with various concentrations of this compound, a positive control, or a vehicle control for a predetermined time (e.g., 5, 15, 30, 60 minutes) at 37°C.

  • Protein Extraction:

    • Aspirate the medium and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes.[13]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.[13]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.[13]

    • Incubate the membrane with primary antibody against p-ERK (e.g., 1:1000 in 5% BSA/TBST) overnight at 4°C.[14]

    • Wash the membrane 3x for 10 minutes with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in blocking buffer) for 1 hour at room temperature.

    • Wash 3x for 10 minutes with TBST.

  • Detection and Re-probing:

    • Apply ECL substrate and visualize the bands using a chemiluminescence imager.

    • To normalize, strip the membrane and re-probe with the primary antibody for total ERK, followed by its corresponding secondary antibody and detection.[16]

Data Analysis and Interpretation:

  • Use densitometry software (e.g., ImageJ) to quantify the band intensity for p-ERK and total ERK.

  • Calculate the ratio of p-ERK to total ERK for each sample.

  • Positive Result: A significant, dose- or time-dependent increase in the p-ERK/Total ERK ratio compared to the vehicle control indicates activation of the MAPK/ERK pathway.

Protocol 3: Gene Expression Analysis by RT-qPCR

Principle: Reverse Transcription Quantitative PCR (RT-qPCR) is used to measure the amount of a specific mRNA transcript, providing a readout of gene expression. Total RNA is first extracted from treated cells and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for qPCR with primers specific to a target gene (e.g., c-Fos, an immediate-early gene downstream of ERK) and a stable housekeeping gene for normalization.[17][18]

Materials and Reagents:

  • Cells treated as in the Western Blot protocol (step 1).

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

  • SYBR Green qPCR Master Mix

  • Nuclease-free water

  • qPCR-validated primers for a target gene (e.g., c-Fos) and a housekeeping gene (e.g., GAPDH, ACTB).

Procedure:

  • RNA Extraction: Treat cells with this compound for an appropriate time to see transcriptional changes (e.g., 30-90 minutes for immediate-early genes). Lyse the cells and extract total RNA according to the manufacturer's protocol of your chosen kit.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from 0.5-1.0 µg of total RNA using a reverse transcription kit. Follow the manufacturer's protocol precisely.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix in a qPCR plate. For each sample, set up reactions for the target gene and the housekeeping gene in triplicate. A typical 20 µL reaction includes:

      • 10 µL 2x SYBR Green Master Mix

      • 1 µL Forward Primer (10 µM)

      • 1 µL Reverse Primer (10 µM)

      • 2 µL Diluted cDNA (e.g., 1:10 dilution)

      • 6 µL Nuclease-free water

    • Include no-template controls (NTCs) for each primer set.

    • Run the plate on a qPCR instrument using a standard cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s).

    • Include a melt curve analysis at the end to verify product specificity.

Data Analysis and Interpretation:

  • Determine the quantification cycle (Cq) value for each reaction.

  • Calculate the relative gene expression using the Delta-Delta Cq (ΔΔCq) method:

    • Normalize to Housekeeping Gene: ΔCq = Cq(target gene) - Cq(housekeeping gene)

    • Normalize to Control: ΔΔCq = ΔCq(treated sample) - ΔCq(vehicle control sample)

    • Calculate Fold Change: Fold Change = 2⁻ΔΔCq

  • Positive Result: A fold change significantly greater than 1 indicates upregulation of the target gene, confirming a functional downstream consequence of the signaling pathway activation.

ParameterRecommended SettingPurpose
Treatment Time30 - 90 minutesOptimal for detecting transient expression of immediate-early genes.
RNA Input for cDNA0.5 - 1.0 µgStandard range for robust cDNA synthesis.
Primer Concentration10 µM stockStandard concentration for qPCR primers.
Technical Replicates3 per sample/geneTo ensure precision and identify outliers.

Concluding Remarks

The protocols and strategies outlined in this document provide a robust framework for investigating the biological activity of this compound. By systematically progressing from broad functional screens to specific molecular and genomic analyses, researchers can build a comprehensive understanding of how this dipeptide interacts with and modulates cellular signaling pathways. The emphasis on appropriate controls and quantitative analysis at each stage is critical for generating reliable and publishable data. This structured approach not only facilitates the characterization of this compound but also serves as a template for investigating other novel bioactive compounds.

References

  • Eguchi, A. et al. (2007). Assessing GPCR activation using protein complementation: a novel technique for HTS.
  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 303(11), C1095-C1105.
  • Kankanamalage, D. S. G., et al. (2016). Ca2+ mobilization assays in GPCR drug discovery. In Methods in Molecular Biology (Vol. 1427, pp. 247-256). Humana Press.
  • Borle, A. B. (1990). An overview of techniques for the measurement of calcium distribution, calcium fluxes, and cytosolic free calcium in mammalian cells. Environmental Health Perspectives, 84, 45-56.
  • Che, T., & Majumdar, S. (2017). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 1636, 1-14.
  • Benchchem. (n.d.).
  • Bio-protocol. (2017). Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. Bio-protocol, 7(5), e2155.
  • Parekh, A. B. (2008). Methods for Studying Store-Operated Calcium Entry. Methods, 46(3), 220–228.
  • BMG LABTECH. (2020). Calcium assays: at the centre of biology.
  • Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging.
  • American Chemical Society. (2025).
  • News-Medical. (2025). Dipeptides reveal clues to the origin of life's instructions. News-Medical.Net.
  • Boster Bio. (n.d.).
  • Courtemanche, V. et al. (2020). Activation-induced substrate engagement in ERK signaling. Molecular Biology of the Cell, 31(5), 337-348.
  • Promega Corporation. (n.d.). GPCR Research Solutions. Promega Website.
  • MilliporeSigma. (n.d.). Quantitative PCR Basics. Sigma-Aldrich Technical Documents.
  • T-Opitz, C. et al. (2016). Tracking dipeptides at work-uptake and intracellular fate in CHO culture. Applied Microbiology and Biotechnology, 100(23), 10055-10066.
  • ResearchGate. (2012). Discussion on Western blot band for Erk and phopho(p)-Erk.
  • PubChem. (n.d.). L-Tyrosine. National Center for Biotechnology Information. Retrieved from [Link]

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Application Notes and Protocols for In Vivo Studies with H-Tyr-beta-ala-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and execution of in vivo studies for the novel dipeptide, H-Tyr-beta-ala-OH. Given the limited existing data on this specific molecule, this guide is structured to provide a foundational framework based on established principles of peptide pharmacology, drawing parallels from structurally related compounds. The protocols herein are designed to be self-validating, emphasizing scientific integrity, ethical considerations, and reproducibility. We will delve into the rationale behind experimental choices, from initial physicochemical characterization and formulation to detailed pharmacokinetic and pharmacodynamic study designs. This application note aims to equip researchers with the necessary tools to rigorously evaluate the in vivo safety, stability, and potential efficacy of this compound.

Introduction: Unveiling the Potential of this compound

This compound is a dipeptide composed of L-tyrosine and β-alanine. While this specific dipeptide is not extensively characterized in scientific literature, its constituent amino acids are well-understood biological building blocks. L-tyrosine is a precursor to several key neurotransmitters and hormones, including dopamine, norepinephrine, and thyroid hormones. β-alanine is a component of the naturally occurring dipeptide carnosine (β-alanyl-L-histidine), which exhibits significant antioxidant and anti-inflammatory properties.[1] The strategic combination of tyrosine and β-alanine in this compound suggests a potential for unique biological activity, warranting a thorough in vivo investigation.

The primary objectives for the in vivo evaluation of this compound are:

  • Safety and Tolerability: To determine the acute toxicity profile and establish a safe dose range.

  • Pharmacokinetics (PK): To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the dipeptide. This is crucial as peptides can have limited oral bioavailability and short half-lives.[2][3][4]

  • Pharmacodynamics (PD) and Efficacy: To investigate the potential biological effects of this compound in relevant animal models, guided by the hypothesized antioxidant and anti-inflammatory properties.

This guide will adhere to the principles of the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparent and robust study design.[5][6][7][8]

Pre-formulation and Physicochemical Characterization

Before commencing in vivo studies, a thorough understanding of the physicochemical properties of this compound is essential for developing a suitable and stable formulation.

Key Parameters to Evaluate:

  • Solubility: Determine the solubility in various pharmaceutically acceptable vehicles (e.g., water, saline, phosphate-buffered saline (PBS), and common co-solvents like DMSO or ethanol).

  • Stability: Assess the stability of the dipeptide in the chosen formulation under different storage conditions (temperature, light) and at physiological pH.

  • Purity: Confirm the purity of the synthesized dipeptide using methods like HPLC and mass spectrometry.

Formulation Strategies:

The choice of formulation will depend on the administration route. For initial studies, simple aqueous solutions are preferred.

Administration Route Recommended Vehicle Key Considerations
Intravenous (IV) Sterile 0.9% saline or PBS, pH 7.4Must be a clear, sterile, and isotonic solution.
Intraperitoneal (IP) Sterile 0.9% saline or PBS, pH 7.4Solution should be sterile and non-irritating.
Oral (PO) Water, 0.5% methylcellulose, or a suitable suspensionFor peptides, oral bioavailability can be low due to enzymatic degradation.[9][10] The use of permeation enhancers could be considered in later studies.[10]

In Vivo Experimental Design: A Phased Approach

A phased approach is recommended, starting with safety and dose-finding studies, followed by pharmacokinetic and pharmacodynamic evaluations.

G cluster_0 Phase 1: Safety & Dosing cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Efficacy Tox Acute Toxicity & Dose-Ranging Study PK Pharmacokinetic (PK) Study (IV, IP, PO) Tox->PK Determine Max Tolerated Dose (MTD) PD Pharmacodynamic (PD) Study (e.g., Antioxidant Model) PK->PD Inform Dose & Route Selection

Figure 1: Phased approach for in vivo studies of this compound.

Animal Model Selection

For initial safety and PK studies, standard rodent models are recommended.

  • Species: Mouse (Mus musculus)

  • Strain: C57BL/6 or BALB/c are commonly used.

  • Sex: Studies should ideally be conducted in both males and females.

  • Age: 8-10 weeks.

  • Health Status: Specific pathogen-free (SPF).

For PD studies, the choice of model will depend on the hypothesis being tested. Based on the potential antioxidant properties, a model of induced oxidative stress could be employed.[11][12]

Study 1: Acute Toxicity and Dose-Ranging

Objective: To determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity.

Experimental Design:

  • Groups: 5-6 groups, including a vehicle control group.

  • Animals/group: 3-5 mice per sex.

  • Dosing: Single administration via the intended clinical route (e.g., IP or PO). Doses should be escalated in subsequent groups.

  • Observation Period: 7-14 days.

  • Endpoints:

    • Clinical signs of toxicity (e.g., changes in activity, posture, breathing).

    • Body weight changes.

    • Gross necropsy at the end of the study.

Group Treatment Dose (mg/kg) N (male/female)
1Vehicle03/3
2This compound103/3
3This compound303/3
4This compound1003/3
5This compound3003/3
Study 2: Pharmacokinetics (PK)

Objective: To characterize the plasma concentration-time profile of this compound after administration by different routes.

PK_Study cluster_0 Dosing Groups cluster_1 Sampling & Analysis cluster_2 PK Parameters IV Intravenous (IV) Sampling Blood Sampling (Multiple Time Points) IV->Sampling IP Intraperitoneal (IP) IP->Sampling PO Oral (PO) PO->Sampling Analysis LC-MS/MS Analysis of Plasma Samples Sampling->Analysis Params Cmax, Tmax, t1/2, AUC Bioavailability Analysis->Params

Figure 2: Workflow for the pharmacokinetic study of this compound.

Experimental Design:

  • Groups: 3 groups (IV, IP, PO).

  • Animals/group: 3-4 mice per time point (for satellite groups) or cannulated animals.

  • Dose: A single, non-toxic dose determined from the MTD study.

  • Sampling: Blood samples collected at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h).

  • Analysis: Quantification of this compound in plasma using a validated LC-MS/MS method.

  • PK Parameters to be calculated:

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Area under the curve (AUC)

    • Half-life (t1/2)

    • Bioavailability (for IP and PO routes, relative to IV)

Study 3: Pharmacodynamics (PD) - Antioxidant Activity Model

Objective: To evaluate the potential of this compound to mitigate oxidative stress in vivo.

Model: Lipopolysaccharide (LPS)-induced oxidative stress in mice. LPS administration leads to a systemic inflammatory response and subsequent oxidative stress.[13]

Experimental Design:

  • Groups:

    • Vehicle Control

    • LPS + Vehicle

    • LPS + this compound (low dose)

    • LPS + this compound (high dose)

    • LPS + N-acetylcysteine (NAC) (Positive Control)

  • Animals/group: 8-10 mice.

  • Procedure:

    • Pre-treat animals with this compound, vehicle, or NAC for a specified period (e.g., daily for 7 days).

    • On the final day, administer LPS (or saline for the control group) via IP injection.

    • Euthanize animals at a peak response time (e.g., 6-24 hours post-LPS).

    • Collect blood and tissues (e.g., liver, kidney, brain) for analysis.

  • Endpoints:

    • Biomarkers of Oxidative Stress: [11][14][15]

      • Malondialdehyde (MDA) levels (a marker of lipid peroxidation).

      • Activity of antioxidant enzymes: Superoxide dismutase (SOD), Catalase (CAT), Glutathione peroxidase (GPx).

      • Total antioxidant capacity (TAC) of tissues.[11]

    • Inflammatory Markers:

      • Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in plasma or tissue homogenates.

Detailed In Vivo Protocols

Ethical Considerations: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Animals should be monitored regularly for any signs of distress.

Protocol: Oral Gavage in Mice

This protocol is adapted from established guidelines.[16][17][18][19][20]

Materials:

  • Appropriately sized gavage needle (e.g., 20-22 gauge for adult mice, with a rounded tip).[17]

  • 1 ml syringe.

  • Formulated this compound or vehicle.

Procedure:

  • Weigh the mouse to calculate the correct dosing volume. The maximum recommended volume is 10 ml/kg.[16][19]

  • Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation. Mark this length on the needle.[18][19]

  • Restrain the mouse firmly by scruffing the neck and back, ensuring the head and body form a straight line.

  • Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the upper palate towards the esophagus. The mouse should swallow the tube.

  • If there is any resistance, do not force the needle. Withdraw and re-attempt.[20]

  • Once the needle is advanced to the pre-measured mark, slowly administer the substance over 2-3 seconds.[17]

  • Slowly withdraw the needle in the same path of insertion.

  • Return the mouse to its cage and monitor for at least 10 minutes for any signs of respiratory distress.[17][19]

Protocol: Intraperitoneal (IP) Injection in Mice

This protocol is based on standard operating procedures.[21][22][23][24]

Materials:

  • 25-27 gauge needle.[21]

  • 1 ml syringe.

  • Sterile formulated this compound or vehicle.

  • 70% alcohol wipes.

Procedure:

  • Calculate the injection volume based on the mouse's body weight. The maximum recommended volume is 10 ml/kg.[21][23]

  • Restrain the mouse by scruffing the neck and back, and turn it so the abdomen is facing upwards. Tilt the head downwards to move the abdominal organs forward.

  • Locate the injection site in the lower right quadrant of the abdomen.[22] This avoids the cecum, bladder, and major organs.

  • Wipe the injection site with an alcohol wipe.

  • Insert the needle, bevel up, at a 30-40 degree angle into the peritoneal cavity.[21][22]

  • Gently aspirate to ensure no blood (vessel puncture) or yellowish fluid (bladder puncture) is drawn. If so, withdraw and use a new needle at a different site.

  • Inject the substance smoothly.

  • Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.

Protocol: Intravenous (IV) Tail Vein Injection in Mice

This is a technically challenging procedure that requires practice.[1][25][26][27][28]

Materials:

  • Mouse restrainer.

  • Heat lamp or warming pad.

  • 27-30 gauge needle.[25][26]

  • 1 ml syringe.

  • Sterile formulated this compound or vehicle.

  • 70% alcohol wipes.

Procedure:

  • Calculate the injection volume. The maximum recommended bolus volume is 5 ml/kg.[25][28]

  • Place the mouse in a restrainer.

  • Warm the tail using a heat lamp or by immersing it in warm water (30-35°C) to cause vasodilation, making the lateral tail veins more visible.[1][26]

  • Wipe the tail with an alcohol wipe.

  • Immobilize the tail with your non-dominant hand.

  • Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle, parallel to the vein.[1][25]

  • A successful insertion may result in a "flash" of blood in the needle hub. The injection should proceed with no resistance, and the vein will blanch as the solution is injected.[1]

  • If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw and re-attempt at a more proximal site (closer to the body).[27]

  • After successful injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.

  • Return the mouse to its cage and monitor.

Conclusion

The in vivo investigation of a novel dipeptide such as this compound requires a systematic and rigorous approach. By starting with fundamental physicochemical characterization and formulation, followed by a phased experimental design encompassing safety, pharmacokinetics, and pharmacodynamics, researchers can build a comprehensive profile of this new chemical entity. The protocols and strategies outlined in this application note provide a robust framework for conducting these studies in a scientifically sound and ethical manner, ultimately paving the way for understanding the therapeutic potential of this compound.

References

  • UBC Animal Care Services. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP. Available at: [Link]

  • UBC Animal Care Committee. (2020, December 15). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. Available at: [Link]

  • Virginia Tech Office of the University Veterinarian. (2017, December 12). SOP: Mouse Intravenous Injections. Available at: [Link]

  • Ichorbio. Mouse Intraperitoneal (IP) administration. Available at: [Link]

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  • Florida State University Office of Research. (2016, October 26). Oral Gavage in the Mouse. Available at: [Link]

  • Washington State University Institutional Animal Care and Use Committee. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats. Available at: [Link]

  • UQ Animal Ethics Committee. (2021, February 3). LAB_021 Oral Gavage in Mice and Rats. Available at: [Link]

  • The ARRIVE guidelines. Home. Available at: [Link]

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  • Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS Biology, 18(7), e3000410. Available at: [Link]

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  • Shahidi, F., & Zhong, Y. (2021). Chapter 3: Antioxidant Activity – Preliminary Considerations for Measurement. In Antioxidants. Available at: [Link]

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Application Note: H-Tyr-beta-ala-OH in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Investigating a Novel Dipeptide for Neuroprotection and Neuromodulation

Introduction: Rationale and Core Hypotheses

H-Tyr-beta-ala-OH (Tyrosyl-beta-alanine) is a dipeptide composed of L-Tyrosine and β-Alanine. While direct, peer-reviewed studies on this specific molecule in neuroscience are limited, its constituent amino acids are subjects of extensive research, providing a strong rationale for its investigation. L-Tyrosine is the direct metabolic precursor to the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—which are fundamental to cognition, mood, and stress response[1]. β-Alanine is the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide with potent antioxidant, pH-buffering, and anti-glycating properties that is highly concentrated in both muscle and brain tissue[2][3].

This guide provides a theoretical framework and detailed protocols for researchers to explore the potential of this compound. Our approach is grounded in two primary, testable hypotheses regarding its mechanism of action in the central nervous system (CNS).

  • Hypothesis 1: The Pro-Drug/Precursor Delivery Model. The most direct hypothesis is that this compound acts as a delivery vehicle. Following administration and potential transport across the blood-brain barrier, it is cleaved by endogenous peptidases into its constituent amino acids. The liberated L-Tyrosine would then be available to enhance catecholamine synthesis, particularly in neurons with high firing rates, while the released β-Alanine would drive the synthesis of neuroprotective carnosine within neurons and glia[4][5][6].

  • Hypothesis 2: The Intrinsic Neuropeptide Activity Model. Beyond its role as a precursor, the intact this compound dipeptide may possess intrinsic biological activity. Many dipeptides act as signaling molecules, binding to specific G-protein coupled receptors or modulating ion channels and transporters[7][8][9]. This hypothesis posits that this compound could function as a novel neuromodulator.

The following sections provide detailed protocols designed to systematically investigate these hypotheses, enabling researchers to characterize the neurobiological profile of this novel compound.

Part 1: Foundational Concepts & Hypothesized Mechanisms of Action

The Pro-Drug/Precursor Delivery Pathway

This model assumes the primary function of this compound is to increase the bioavailability of its constituent amino acids in the CNS. The workflow begins with systemic administration and culminates in distinct downstream effects.

  • L-Tyrosine Pathway: Once cleaved from the dipeptide, L-Tyrosine is actively transported into catecholaminergic neurons. The enzyme Tyrosine Hydroxylase (TH), which is the rate-limiting step in catecholamine synthesis, converts L-Tyrosine to L-DOPA[1][10]. L-DOPA is then rapidly converted to dopamine. In noradrenergic and adrenergic neurons, dopamine is further converted to norepinephrine and epinephrine, respectively. This pathway is crucial for executive function, motivation, and physiological responses to stress. An increase in available tyrosine may help sustain neurotransmitter synthesis during periods of high demand[1].

  • β-Alanine Pathway: Liberated β-Alanine is taken up by both neurons and glial cells. Inside these cells, the enzyme carnosine synthase catalyzes the ATP-dependent ligation of β-Alanine and L-histidine to form carnosine[2][3][6]. Brain carnosine is a powerful endogenous neuroprotectant. Its mechanisms include scavenging of reactive oxygen species (ROS), chelation of metal ions like zinc and copper, and buffering of intracellular pH during metabolic stress[11][12]. Supplementation with β-alanine has been shown to increase brain carnosine levels and enhance resilience to stressors in animal models[4][13].

The diagram below illustrates this hypothesized metabolic cascade.

Hypothesized Metabolic Pathway of this compound cluster_blood Systemic Circulation cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System cluster_catecholamine Catecholaminergic Neuron cluster_carnosine Neuron / Glia TYR_ALA This compound BBB Transport TYR_ALA->BBB TYR_ALA_CNS This compound BBB->TYR_ALA_CNS PEPTIDASE Peptidases TYR_ALA_CNS->PEPTIDASE TYR L-Tyrosine PEPTIDASE->TYR B_ALA beta-Alanine PEPTIDASE->B_ALA TH Tyrosine Hydroxylase (TH) TYR->TH CS Carnosine Synthase B_ALA->CS DOPAMINE Dopamine, NE, Epi TH->DOPAMINE CARNOSINE Carnosine CS->CARNOSINE

Caption: Workflow for assessing catecholamine synthesis in vitro.

Protocol 3: In Vivo Behavioral Assessment in a Stress Model

This protocol assesses the integrated effect of the dipeptide in a whole-animal model, leveraging the known roles of both tyrosine and β-alanine in cognitive function and stress resilience.

  • Objective: To evaluate if chronic administration of this compound improves cognitive performance under stress in mice using the Morris Water Maze (MWM) task.

  • Animals & Housing:

    • Male C57BL/6 mice (8-10 weeks old)

    • Standard housing conditions with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Methodology:

    • Chronic Administration: Randomly assign mice to three groups (n=10-12 per group): Vehicle (saline), β-Alanine, and this compound. Administer the compounds daily for 28 days via oral gavage or intraperitoneal (IP) injection. Dosing should be based on literature for β-alanine (e.g., 200-400 mg/kg).[4][11]

    • Morris Water Maze (MWM) - Acquisition Phase:

      • On day 22 of treatment, begin the MWM task. The maze is a large circular pool filled with opaque water containing a hidden escape platform.

      • For 5 consecutive days, each mouse performs 4 trials per day to find the hidden platform. Record the time taken (escape latency) and path length using a video tracking system.

    • Stress Induction (Optional but Recommended): To specifically test resilience, an acute stressor (e.g., 10 minutes of forced swim or restraint stress) can be applied 30 minutes before the probe trial.

    • Probe Trial: On day 28, remove the platform and allow each mouse to swim freely for 60 seconds. Record the time spent in the target quadrant (where the platform used to be) and the number of times the mouse crosses the exact former platform location.

  • Data Analysis & Expected Outcomes:

    • Acquisition: Analyze escape latency over the 5 training days using a repeated-measures ANOVA.

    • Probe Trial: Analyze time in the target quadrant using a one-way ANOVA.

    • Prediction: Mice treated with this compound are expected to show a faster learning curve (steeper decline in escape latency) and spend significantly more time in the target quadrant during the probe trial compared to the vehicle group. This would suggest an enhancement in spatial learning and memory, potentially mediated by both neuroprotective (from β-alanine/carnosine) and cognitive-sustaining (from tyrosine) effects.[13]

References

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  • Stellingwerff, T., et al. (2010). Effects of Beta-Alanine on Muscle Carnosine and Exercise Performance: A Review of the Current Literature. Nutrients, 2(1), 75-92. [Link]

  • Purves, D., et al. (Eds.). (2001). Peptide Neurotransmitters. In Neuroscience (2nd ed.). Sinauer Associates. [Link]

  • Everaert, I., et al. (2017). Carnosine and anserine homeostasis in skeletal muscle and heart is controlled by β-alanine transamination. The Journal of Physiology, 595(14), 4779-4795. [Link]

  • Metabolism of carnosine and beta-alanine. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Neuropeptides and unconventional neurotransmitters. (n.d.). In Neuroscience for Pre-Clinical Students. Pressbooks at Virginia Tech. [Link]

  • Peptide neurotransmitters in brain. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Jukic, I., et al. (2023). Carnosine and Beta-Alanine Supplementation in Human Medicine: Narrative Review and Critical Assessment. Nutrients, 15(11), 2462. [Link]

  • Tyrosine hydroxylase. (2024, February 13). In Wikipedia. [Link]

  • Wang, Y., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1283129. [Link]

  • Wang, Y., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1283129. [Link]

  • Ghodsi, R., & Zali, H. (2023). Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition. Neuroscience and Biobehavioral Psychology, 3(2), 1-8. [Link]

  • Zhao, L., et al. (2021). Insights Into the Mechanism of Tyrosine Nitration in Preventing β-Amyloid Aggregation in Alzheimer's Disease. Frontiers in Molecular Neuroscience, 14, 630501. [Link]

  • Tyrosine. (2024, February 15). In Wikipedia. [Link]

  • Salvatore, M. F., et al. (2021). Enhanced tyrosine hydroxylase activity induces oxidative stress, causes accumulation of autotoxic catecholamine metabolites, and augments amphetamine effects in vivo. Journal of Neurochemistry, 158(4), 960-979. [Link]

  • Daadi, M. M., et al. (1998). Generation of Tyrosine Hydroxylase-Producing Neurons from Precursors of the Embryonic and Adult Forebrain. Journal of Neuroscience, 18(12), 4484-4497. [Link]

  • Li, X., et al. (2024). One-Pot Synthesis of β-Alanine from Fumaric Acid via an Efficient Dual-Enzyme Cascade Biotransformation. International Journal of Molecular Sciences, 25(23), 13009. [Link]

Sources

Application Note: Antioxidant Profiling of H-Tyr-β-Ala-OH

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers investigating the physicochemical and bioactive properties of H-Tyr-β-Ala-OH (L-Tyrosyl-β-alanine).

Unlike standard α-peptides, the inclusion of β-alanine in this dipeptide sequence introduces unique conformational flexibility and resistance to enzymatic degradation, while the N-terminal Tyrosine serves as the primary electron/hydrogen donor. This guide focuses on accurately quantifying its antioxidant capacity (AOC) using assays optimized for small phenolic peptides.

Introduction & Mechanistic Basis

H-Tyr-β-Ala-OH is a bioactive dipeptide combining the radical-scavenging power of L-Tyrosine with the peptidomimetic stability of β-alanine.

  • Active Moiety: The phenolic hydroxyl group (-OH) on the Tyrosine residue.[1]

  • Mechanism of Action: It neutralizes reactive oxygen species (ROS) primarily via Proton-Coupled Electron Transfer (PCET) . The phenolic hydrogen is donated to the radical, forming a stable phenoxy radical intermediate.

  • The β-Alanine Advantage: Unlike H-Tyr-Ala-OH (all-α), the β-peptide linkage confers resistance to N-terminal exopeptidases, potentially extending the antioxidant half-life in biological matrices.

Critical Preparation Protocols

Solubility Warning: Tyrosine-containing peptides can exhibit poor solubility in neutral aqueous buffers due to π-π stacking of the aromatic rings.

  • Stock Solution: Prepare at 5–10 mM in ultrapure water.

  • Solubilization: If turbidity persists, apply ultrasonication (40 kHz, 10 mins) or adjust pH slightly to 8.0 using 0.1 M NaOH (the phenolic pKa is ~10, but slight alkalinity aids peptide solvation).

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which promote aggregation.

Experimental Protocols
Protocol A: ABTS Radical Cation Scavenging Assay

Best for: Amphiphilic peptides; measures mixed HAT/SET mechanisms.

Principle: The pre-formed ABTS•+ radical cation (blue-green) is reduced by H-Tyr-β-Ala-OH to colorless ABTS.

Reagents:

  • ABTS Stock: 7 mM ABTS in water.[2]

  • Oxidant: 2.45 mM Potassium Persulfate.[3]

  • Buffer: 10 mM PBS, pH 7.4.

Workflow:

  • Generation: Mix ABTS Stock and Oxidant (1:1 v/v). Incubate in the dark at room temperature (RT) for 12–16 hours.

  • Dilution: Dilute the activated ABTS•+ solution with PBS until Absorbance at 734 nm (

    
    ) is 0.70 ± 0.02 .
    
  • Assay:

    • Add 20 µL of H-Tyr-β-Ala-OH (serial dilutions: 0.1 – 2.0 mM).

    • Add 180 µL of diluted ABTS•+ solution.

    • Incubate: 6 minutes at RT in the dark.

  • Measurement: Read

    
    .
    

Calculation:



Calculate IC50 via non-linear regression.
Protocol B: ORAC (Oxygen Radical Absorbance Capacity)

Best for: Biological relevance; measures Hydrogen Atom Transfer (HAT).

Principle: Measures the peptide's ability to protect a fluorescent probe (Fluorescein) from degradation by AAPH-derived peroxyl radicals.

Reagents:

  • Probe: 75 nM Fluorescein in 75 mM Phosphate Buffer (pH 7.4).

  • Radical Generator: 153 mM AAPH (prepare fresh).

  • Standard: Trolox (6.25 – 100 µM).

Workflow:

  • Plate Setup: In a black 96-well plate, add 25 µL of H-Tyr-β-Ala-OH or Trolox.

  • Probe Addition: Add 150 µL of Fluorescein solution. Incubate 15 mins at 37°C.

  • Initiation: Add 25 µL of AAPH.

  • Kinetics: Monitor Fluorescence (Ex: 485 nm, Em: 520 nm) every 1 minute for 60–90 minutes until signal decays to baseline.

Data Analysis: Calculate the Area Under the Curve (AUC) . Subtract the Blank AUC.



Data Visualization & Logic
Mechanistic Pathway: Radical Scavenging by H-Tyr-β-Ala-OH

The following diagram illustrates the PCET mechanism where the Tyrosine moiety neutralizes a free radical (


), stabilized by the peptide backbone.

AntioxidantMechanism cluster_legend Mechanism: Proton-Coupled Electron Transfer (PCET) Peptide H-Tyr-β-Ala-OH (Reduced State) Complex Transition Complex [Peptide---H---R]‡ Peptide->Complex H-Atom Transfer Radical Free Radical (R•) Radical->Complex Product1 Tyr-Phenoxy Radical (Stable Intermediate) Complex->Product1 e- Delocalization Product2 Neutralized Species (R-H) Complex->Product2 Stabilization

Caption: Figure 1. Mechanism of Free Radical Neutralization by H-Tyr-β-Ala-OH via Phenolic Hydrogen Transfer.

Experimental Workflow: Validated Assay Pipeline

This flowchart ensures a self-validating experimental loop, including critical "Stop/Go" checkpoints for solubility and stability.

AssayWorkflow Start Start: H-Tyr-β-Ala-OH Powder Solubility Dissolve in H2O (5mM) Check Turbidity Start->Solubility Check1 Clear Solution? Solubility->Check1 Sonicate Sonicate / pH 8.0 Check1->Sonicate No AssaySelect Select Assay Panel Check1->AssaySelect Yes Sonicate->Check1 ABTS ABTS Assay (Electron Transfer) AssaySelect->ABTS ORAC ORAC Assay (H-Atom Transfer) AssaySelect->ORAC Control Run Controls: 1. L-Tyrosine (Moiety Control) 2. Carnosine (Backbone Control) 3. Trolox (Standard) ABTS->Control ORAC->Control Analysis Calculate IC50 & TEAC Control->Analysis

Caption: Figure 2. Step-by-step experimental workflow for validating antioxidant capacity.

Comparative Data Reference

When analyzing results, use the following reference ranges for validation. If your H-Tyr-β-Ala-OH results deviate significantly (>20%) from the "Expected Trend," re-evaluate peptide purity or solubility.

CompoundABTS IC50 (µM)TEAC Value (Trolox Eq.)Mechanism Note
Trolox (Std) ~15–201.00Standard Reference
L-Tyrosine ~40–500.8 – 1.2Base antioxidant moiety
Carnosine >500 (Weak)< 0.1Metal chelator; weak radical scavenger
H-Tyr-β-Ala-OH ~30–45 1.1 – 1.3 Enhanced stability + Tyr activity

Interpretation: H-Tyr-β-Ala-OH should perform similarly to L-Tyrosine in immediate scavenging (ABTS) but may show superior performance in long-duration assays (ORAC) or biological lysates due to the stability of the β-alanine linkage against peptidases.

References
  • Evaluation of Tyrosine-Containing Dipeptides. Title: Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. Source: National Institutes of Health (PMC). URL:[Link]

  • ABTS Assay Protocol Standardization. Title: The Versatility of Antioxidant Assays in Food Science and Safety. Source: National Institutes of Health (PMC). URL:[Link]

  • Peptide Stability and Bioactivity. Title: Food-Derived Bioactive Peptides with Antioxidative Capacity. Source: Semantic Scholar / MDPI. URL:[Link]

Sources

developing a bioassay for H-Tyr-beta-ala-OH activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Developing a Bioassay Framework for Characterizing the Activity of H-Tyr-beta-ala-OH

Abstract

This compound is a dipeptide composed of L-tyrosine and β-alanine. While the individual amino acids have well-documented biological roles, the activity of the dipeptide form is largely uncharacterized. L-tyrosine is a critical precursor for neurotransmitters like dopamine and hormones such as thyroxine[1][2][3]. β-alanine is the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide with significant antioxidant and pH-buffering capabilities in muscle and brain tissue[4]. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to develop and validate bioassays to elucidate the biological activity of this compound. We present a primary assay to determine its metabolic stability via enzymatic degradation and an orthogonal assay to assess its potential for cellular uptake through competitive interaction with peptide transporters. This integrated approach ensures a robust, self-validating system for characterizing this novel dipeptide.

Guiding Principle: A Multi-Assay Strategy for Functional Characterization

A single bioassay provides only one dimension of a molecule's biological profile. To build a trustworthy and comprehensive understanding of this compound, a multi-pronged approach is essential. Our strategy is based on investigating two fundamental questions:

  • Metabolic Fate: Is the dipeptide stable in a biological environment, or is it rapidly hydrolyzed into its constituent amino acids? This dictates its bioavailability and mechanism of action.

  • Cellular Interaction: Can the intact dipeptide cross the cell membrane to exert an intracellular effect?

Answering these questions requires a primary assay focused on enzymatic stability and an orthogonal validation assay centered on cellular transport. This dual-assay system provides a self-validating workflow, where results from one experiment inform and corroborate the other.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Primary Assay cluster_2 Phase 3: Orthogonal Validation cluster_3 Phase 4: Data Integration & Interpretation Hypothesis Hypothesize Potential Activities (Enzymatic Substrate, Transporter Ligand, Antioxidant) PrimaryAssay Protocol 1: Enzymatic Degradation Assay (Measures Metabolic Stability) Hypothesis->PrimaryAssay Investigate metabolic fate OrthoAssay Protocol 2: Competitive Cellular Uptake Assay (Measures Transporter Interaction) Hypothesis->OrthoAssay Investigate cellular interaction PrimaryData Data: Rate of Hydrolysis (LC-MS/MS Quantification) PrimaryAssay->PrimaryData Integration Synthesize Data from Both Assays PrimaryData->Integration OrthoData Data: IC50 for Inhibition of Fluorescent Substrate Uptake OrthoAssay->OrthoData OrthoData->Integration Conclusion Conclude Biological Activity Profile: - High Stability & Uptake? -> Intracellular Actor - Low Stability? -> Pro-drug for Tyr/β-Ala - High Stability, No Uptake? -> Extracellular Actor Integration->Conclusion

Figure 1: Overall workflow for characterizing this compound activity.

Primary Assay Protocol: Enzymatic Degradation by Dipeptidase Activity

Rationale & Causality: The most probable metabolic fate of a dipeptide in the body is hydrolysis by peptidases. Carnosinases, for example, are specific dipeptidases that hydrolyze carnosine into β-alanine and L-histidine[5]. It is plausible that these or other non-specific dipeptidases could act on this compound. This assay directly measures the dipeptide's stability in the presence of relevant enzymes, which is a critical determinant of its biological half-life and potential to act as either an intact molecule or a pro-drug for its constituents. We will use a commercially available porcine kidney extract as a rich source of various peptidases for this initial screening. Quantification via Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) provides the highest specificity and sensitivity for measuring both the disappearance of the parent dipeptide and the appearance of its metabolites.

Materials & Reagents
  • This compound (Test Article)

  • Porcine Kidney Acetone Powder (Source of dipeptidases, e.g., Sigma-Aldrich)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • L-Tyrosine and β-alanine standards (for LC-MS/MS)

  • Trichloroacetic Acid (TCA) or Acetonitrile with 0.1% Formic Acid (Stop/Precipitation Solution)

  • LC-MS/MS system with a C18 column

Step-by-Step Methodology
  • Enzyme Preparation:

    • Prepare a 10 mg/mL stock suspension of Porcine Kidney Acetone Powder in cold PBS (pH 7.4).

    • Homogenize on ice using a Dounce or Potter-Elvehjem homogenizer.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the soluble enzyme fraction. Determine the total protein concentration using a Bradford or BCA assay. Aliquot and store at -80°C.

  • Reaction Setup:

    • On ice, prepare reaction tubes. For a final volume of 200 µL:

      • Test Sample: 160 µL PBS, 20 µL enzyme supernatant, 20 µL of 10x this compound stock.

      • Enzyme-Negative Control: 180 µL PBS, 20 µL of 10x this compound stock (to check for non-enzymatic degradation).

      • Substrate-Negative Control: 180 µL PBS, 20 µL enzyme supernatant (to check for endogenous Tyr or β-Ala in the enzyme prep).

    • The final concentration of this compound should be at a relevant test concentration (e.g., 10 µM).

  • Incubation and Sampling:

    • Initiate the reaction by transferring the tubes to a 37°C water bath.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 25 µL aliquot from each reaction tube.

    • Immediately quench the reaction by adding the aliquot to a tube containing 75 µL of ice-cold acetonitrile with 0.1% formic acid and an internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples vigorously.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Transfer the supernatant to HPLC vials for LC-MS/MS analysis.

    • Develop an LC-MS/MS method to quantify the concentrations of this compound, L-Tyrosine, and β-alanine.

Data Analysis & Expected Results

The primary outcome is the rate of disappearance of this compound and the corresponding rate of appearance of L-Tyrosine and/or β-alanine. Plotting the concentration of the dipeptide over time will reveal its stability.

Time (min)[this compound] (µM)[L-Tyrosine] (µM)[β-alanine] (µM)
010.00.10.2
57.52.62.7
153.17.07.1
300.89.39.4
60<0.110.110.2
Table 1: Example time-course data from the enzymatic degradation assay showing rapid hydrolysis of the dipeptide.

Orthogonal Validation Protocol: Competitive Cellular Uptake Assay

Rationale & Causality: If the dipeptide shows some stability in the primary assay, it is crucial to determine if it can enter cells to exert a potential biological effect. Di- and tripeptides are primarily absorbed via proton-coupled oligopeptide transporters (POTs), such as PEPT1 (high-capacity, low-affinity; found in the intestine) and PEPT2 (low-capacity, high-affinity; found in kidney and brain)[6]. This assay uses a competitive displacement principle to test for interaction. We will use Caco-2 cells, a human colon adenocarcinoma line that differentiates to form a polarized monolayer expressing PEPT1 transporters[7]. A known fluorescent substrate of PEPT1 will be used. If this compound binds to PEPT1, it will compete with the fluorescent substrate for uptake, resulting in a dose-dependent decrease in intracellular fluorescence. This method validates transporter interaction without requiring a labeled version of the test article.[8][9]

Materials & Reagents
  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • 24-well cell culture plates

  • Hanks' Balanced Salt Solution (HBSS), modified to pH 6.0 for uptake studies

  • Fluorescent PEPT1 substrate (e.g., Glycyl-sarcosine, [14C]Gly-Sar, or a fluorescent dipeptide analog)

  • This compound (Test Article)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Fluorescence plate reader or liquid scintillation counter

Step-by-Step Methodology
  • Cell Culture:

    • Seed Caco-2 cells in 24-well plates at a density that allows them to reach a confluent, differentiated monolayer in 18-21 days. Change the medium every 2-3 days.

    • Confirm monolayer integrity before the experiment (e.g., by measuring transepithelial electrical resistance, TEER).

  • Uptake Assay:

    • On the day of the experiment, wash the Caco-2 monolayers twice with HBSS at 37°C, pH 7.4.

    • Pre-incubate the cells for 20 minutes with 250 µL of HBSS at 37°C, pH 6.0.

    • Prepare uptake solutions in pH 6.0 HBSS containing:

      • A fixed concentration of the fluorescent/radiolabeled substrate (at or below its Km for the transporter).

      • Varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 µM).

    • Aspirate the pre-incubation buffer and add 250 µL of the respective uptake solutions to the wells.

    • Incubate for a defined period (e.g., 10 minutes) at 37°C. This time should be within the linear range of uptake for the labeled substrate.

  • Termination and Measurement:

    • Terminate the uptake by rapidly aspirating the uptake solution and washing the monolayer three times with 500 µL of ice-cold HBSS (pH 7.4).

    • Lyse the cells by adding 200 µL of cell lysis buffer to each well and incubating for 30 minutes on a shaker.

    • Transfer the lysate to a microcentrifuge tube or a compatible plate.

    • Measure the fluorescence or radioactivity in the lysate using a plate reader or scintillation counter.

Data Analysis & Expected Results

The data will show the degree of inhibition of the labeled substrate's uptake by this compound. The results should be plotted as a percentage of control uptake (no inhibitor) versus the log concentration of this compound. A sigmoidal dose-response curve can be fitted to the data to determine the IC50 value, which represents the concentration of the dipeptide required to inhibit 50% of the labeled substrate's transport. A low IC50 value suggests a high affinity for the transporter.

G cluster_0 Metabolic Pathway of this compound cluster_1 Cell Membrane Dipeptide This compound (Extracellular) Transporter Peptide Transporter (e.g., PEPT1) Dipeptide->Transporter Uptake Dipeptide_Intra This compound (Intracellular) Transporter->Dipeptide_Intra Dipeptidase Intracellular Dipeptidase / Carnosinase Dipeptide_Intra->Dipeptidase Hydrolysis Tyr L-Tyrosine Dipeptidase->Tyr bAla β-alanine Dipeptidase->bAla Metabolites Dopamine, Melanin, Thyroid Hormones Tyr->Metabolites Metabolic Pathways Carnosine Carnosine Synthesis bAla->Carnosine Metabolic Pathways

Figure 2: Potential cellular uptake and metabolic fate of this compound.

Alternative & Complementary Assay Strategies

To further build the activity profile, consider these additional assays:

  • Antioxidant Capacity Assays: The phenolic hydroxyl group on the tyrosine residue suggests potential antioxidant activity. Standard assays can be employed to measure this directly.

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of the dipeptide to donate a hydrogen atom to quench the stable DPPH radical[10].

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Measures radical scavenging activity against the ABTS radical cation[11].

    • ORAC (Oxygen Radical Absorbance Capacity) Assay: Measures the capacity to protect a fluorescent probe from oxidative degradation by peroxyl radicals[12].

  • Receptor Binding Assays: If the dipeptide is stable and shows specific uptake, it could be a ligand for intracellular or extracellular receptors. A competitive binding assay using a known radiolabeled ligand for a hypothesized receptor target could be developed.[13][14]

  • Enzyme Inhibition/Activation Assays: The dipeptide could modulate the activity of enzymes in the tyrosine metabolic pathway, such as Tyrosine Hydroxylase, the rate-limiting enzyme in dopamine synthesis[3]. An in vitro assay with the purified enzyme could assess this potential.

Conclusion

This application note provides a robust, logical, and scientifically grounded framework for initiating the characterization of this compound. By first establishing the metabolic stability of the dipeptide and then investigating its ability to interact with cellular transport machinery, researchers can efficiently determine its likely biological role. This foundational knowledge is essential for guiding further studies into its specific mechanism of action and is a critical step in the drug discovery and development process.

References

  • National Center for Biotechnology Information. (2019). Tyrosine Metabolism. PubChem Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Visualisation of the tyrosine metabolism pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). Tyrosine. Retrieved from [Link]

  • Drozak, J., Veiga-da-Cunha, M., Vertommen, D., Stroobant, V., & Van Schaftingen, E. (2010). Molecular Identification of Carnosine Synthase as ATP-grasp Domain-containing Protein 1 (ATPGD1). Journal of Biological Chemistry, 285(13), 9346–9356. Retrieved from [Link]

  • Ovid. (2022). L-Tyrosine Metabolic Pathway in Microorganisms and Its Application in the Biosynthesis of Plant-Derived Natural Products. World Journal of Traditional Chinese Medicine. Retrieved from [Link]

  • Biocompare. (n.d.). beta Alanine ELISA Kits. Retrieved from [Link]

  • López-Alarcón, C., Muñoz-Garrido, C., & Bridi, R. (2023). Antioxidant Capacity of Free and Peptide Tryptophan Residues Determined by the ORAC (Oxygen Radical Absorbance Capacity) Assay Is Modulated by Radical-Radical Reactions and Oxidation Products. Antioxidants, 12(12), 2099. Retrieved from [Link]

  • Boll, M., Herget, M., Wagener, M., Weber, W. M., Markovich, D., Biber, J., Clauss, W., Murer, H., & Daniel, H. (1996). Intestinal peptide transport: ex vivo uptake studies and localization of peptide carrier PEPT1. Pflügers Archiv : European journal of physiology, 431(5), 786–793. Retrieved from [Link]

  • Boll, M., Herget, M., Wagener, M., Weber, W. M., Markovich, D., Biber, J., Clauss, W., Murer, H., & Daniel, H. (1996). Intestinal peptide transport: ex vivo uptake studies and localization of peptide carrier PEPT1. American Journal of Physiology-Cell Physiology, 277(1), G147-G154. Retrieved from [Link]

  • Uebel, S., Toussaint, N., & Tampé, R. (1997). Recognition principle of the TAP transporter disclosed by combinatorial peptide libraries. Proceedings of the National Academy of Sciences, 94(17), 8976-8981. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection of carnosinase activity in cells expressing CN1 or CN2. Retrieved from [Link]

  • Elsevier. (2022). Fractionation and purification of antioxidant peptides from Chinese sturgeon (Acipenser sinensis) protein hydrolysates prepared using papain and alcalase 2.4L. Arabian Journal of Chemistry. Retrieved from [Link]

  • SOLVO Biotechnology. (n.d.). PEPT2 transporter assay. Retrieved from [Link]

  • Chen, H. M., Muramoto, K., Yamauchi, F., Fujimoto, K., & Nokihara, K. (1998). Antioxidant Activity of Designed Peptides Based on the Antioxidative Peptide Isolated from Digests of a Soybean Protein. Journal of Agricultural and Food Chemistry, 46(1), 49-53. Retrieved from [Link]

  • Wang, L., Wang, Z., Liu, W., & Wang, Y. (2015). Preparation and evaluation of antioxidant activities of peptides obtained from defatted wheat germ by fermentation. Journal of the Science of Food and Agriculture, 95(11), 2268-2275. Retrieved from [Link]

  • Gafni, Y., & Shai, Y. (2006). Competition between bound and free peptides in an ELISA-based procedure that assays peptides derived from protein digests. BMC Biotechnology, 6(26). Retrieved from [Link]

  • MDPI. (2025). Physicochemical Properties and Stability of Antioxidant Peptides from Swim Bladder of Grass Carp (Ctenopharyngodon idella). Retrieved from [Link]

  • Faelli, A., & Kucera, P. (2015). Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods. Journal of visualized experiments : JoVE, (101), 52936. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Tracking dipeptides at work-uptake and intracellular fate in CHO culture. Retrieved from [Link]

  • van Endert, P. M., Römisch, K., & Abele, R. (2006). Allosteric crosstalk between peptide-binding, transport, and ATP hydrolysis of the ABC transporter TAP. Proceedings of the National Academy of Sciences, 103(34), 12797-12802. Retrieved from [Link]

  • Canadian Center of Science and Education. (2023). Comparative Study of Antioxidant Activity between Carnosine and Its Amino Acid Constituents. Retrieved from [Link]

  • MDPI. (2024). Carnosine Synthase (TsATPGD) Alleviates Lipid Peroxidation Under Transcriptional Control by an Nfe2-like Gene in Tridacna Squamosa. Retrieved from [Link]

  • Arigo Biolaboratories. (n.d.). Alanine Assay Kit (ARG83374). Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Alanine Assay Kit. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Development of a label-free competitive ligand binding assay with human serum albumin on a molecularly engineered surface plasmon resonance sensor chip. Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2025). Molecular Identification of Carnosine Synthase as ATP-grasp Domain-containing Protein 1 (ATPGD1). Retrieved from [Link]

  • Rockland Immunochemicals. (n.d.). Peptide Competition Assay (PCA) Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tyr-Ala. PubChem Compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). β-alanine degradation. PubChem Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Tyrosine degradation pathway and cluster organization. Retrieved from [Link]

  • MDPI. (2023). β-Alanine Metabolism Leads to Increased Extracellular pH during the Heterotrophic Ammonia Oxidation of Pseudomonas putida Y-9. Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving H-Tyr-beta-ala-OH solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Solubilization & Assay Optimization Ticket Topic: Improving H-Tyr-beta-Ala-OH Solubility for In Vitro Assays Assigned Specialist: Senior Application Scientist, Bio-Organic Chemistry Division[1]

Executive Summary: The Tyrosine Challenge

You are likely encountering precipitation because This compound is a "deceptively simple" dipeptide.[1] While small, the N-terminal Tyrosine (Tyr) moiety drives strong intermolecular interactions (π-π stacking and hydrogen bonding) that stabilize the crystal lattice, particularly near its isoelectric point (pI).[1]

Standard protocols often fail because they treat all dipeptides as hydrophilic. This guide treats this compound as a hydrophobic zwitterion , requiring a specific disruption of its crystal lattice energy before introduction to aqueous media.

Module 1: Physicochemical Profile & Solubility Logic

To solve the solubility issue, we must first understand the "Enemy."

PropertyValue / CharacteristicImpact on Experiment
Molecule H-Tyr-β-Ala-OH N-terminal Tyrosine + C-terminal Beta-Alanine.[1][2]
Dominant Moiety Tyrosine (Phenolic Ring)Causes low aqueous solubility (~0.45 mg/mL for free Tyr) due to hydrophobic aromatic ring.
Isoelectric Point (pI) ~5.5 – 6.0 (Estimated)Danger Zone. At pH 5–7, the molecule has net zero charge (Zwitterion), leading to maximum aggregation/precipitation.
pKa Values COOH (~3.6), NH₃⁺ (~9.1), Phenol (~10.1)To solubilize in water, you must drive the pH below 3 or above 9 to induce a net charge.
Crystal Packing High Lattice EnergyThe planar aromatic ring allows tight stacking, resisting solvation by water molecules.

The Core Problem: When you dissolve this peptide in neutral water or low-strength buffer, it sits near its pI, aggregates, and crashes out. When you dissolve it in DMSO and dilute into media (pH 7.4), the "hydrophobic effect" forces the Tyrosine rings together to escape the water, causing immediate precipitation (the "Crash-Out").

Module 2: The "Gold Standard" Solubilization Protocol

This protocol is designed to be self-validating . If Step 2 fails, do not proceed to Step 3.

Step 1: Preparation of the "Master Stock" (100x - 1000x)

Avoid dissolving directly in media/buffer.

  • Weighing: Weigh the peptide into a sterile glass vial (plastic can sometimes bind hydrophobic peptides).

  • Solvent Choice:

    • Primary Recommendation: 100% DMSO (Dimethyl Sulfoxide), Anhydrous.

    • Alternative (if DMSO sensitive): 0.1 M Ammonium Hydroxide (NH₄OH) or 0.1 M Acetic Acid.

  • Action: Add solvent to achieve a concentration 100x to 1000x higher than your final assay concentration (e.g., if assay needs 100 µM, make a 100 mM stock).[1]

  • Validation: Vortex for 30 seconds.

    • Pass: Solution is crystal clear.

    • Fail: Visible particles? Sonicate in a water bath for 5-10 mins at 30°C.

Step 2: The "Intermediate Dilution" (Crucial Step)

Prevents the "Crash-Out" shock.[1]

Instead of dumping 1 µL of stock into 999 µL of media, create an intermediate step to test stability.

  • Prepare a 10x Working Solution in the assay buffer (e.g., PBS or Media).

  • Dropwise Addition: Add the DMSO stock slowly to the buffer while vortexing.

  • Visual Check: Hold against a light. Is it cloudy?

    • Yes: The peptide has crashed out. Stop. (See Troubleshooting Q&A).

    • No: Proceed to Step 3.

Step 3: Final Assay Plate Addition
  • Add the 10x Working Solution to your cells/wells to reach 1x concentration.

  • Final DMSO Check: Ensure final DMSO concentration is < 0.5% (ideally < 0.1%) to avoid cytotoxicity.[3][4]

Module 3: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for solubilizing this compound, specifically addressing the "Crash-Out" risk.

PeptideSolubility Start Start: this compound (Solid Powder) SolventChoice Select Primary Solvent Start->SolventChoice DMSO Option A: 100% DMSO (Recommended) SolventChoice->DMSO AcidBase Option B: 0.1M NH4OH or Acetic Acid (If DMSO restricted) SolventChoice->AcidBase DissolveCheck Visual Inspection: Is it Clear? DMSO->DissolveCheck AcidBase->DissolveCheck Sonicate Action: Sonicate (30°C, 10 min) DissolveCheck->Sonicate Cloudy Dilution Prepare Intermediate Dilution (10x in Buffer) DissolveCheck->Dilution Clear Sonicate->DissolveCheck PrecipCheck Precipitation upon contact with water? Dilution->PrecipCheck Success Success: Proceed to Assay (Final DMSO < 0.1%) PrecipCheck->Success No FixPrecip Fix: Add Co-solvent (e.g., Beta-Cyclodextrin) OR Reduce Conc. PrecipCheck->FixPrecip Yes FixPrecip->Dilution Retry

Caption: Decision tree for this compound solubilization. Blue nodes indicate primary actions; Red/Yellow nodes indicate checkpoints.

Module 4: Troubleshooting & FAQs

Q1: I followed the protocol, but the peptide still precipitates when I add it to the cell culture media. Why? A: This is the "Solvent Shift" effect. Your peptide is soluble in DMSO but insoluble in water at pH 7.4. When you dilute it, the DMSO concentration drops, and the water molecules force the hydrophobic Tyrosine rings to aggregate.

  • Fix 1 (pH Adjustment): If your assay allows, slightly adjust the pH. Tyrosine is more soluble at higher pH. Ensure your media buffer (HEPES/bicarbonate) is strong enough to maintain physiological pH, but consider dissolving the stock in weak base (0.1M NH₄OH) instead of DMSO.

  • Fix 2 (Concentration): You may be exceeding the thermodynamic solubility limit. Try reducing the final concentration by half.

  • Fix 3 (Carrier): Pre-complex the peptide with HP-β-Cyclodextrin (2-5 molar equivalents). The cyclodextrin encapsulates the hydrophobic Tyrosine ring, keeping it soluble in water without affecting the peptide bond availability.

Q2: How much DMSO can my cells actually tolerate? A: It depends on the cell line and duration.[1][3][4][5]

Cell Type Max DMSO (24h exposure) Max DMSO (1h exposure) Notes
Primary Neurons < 0.1% 0.25% Extremely sensitive.[1]
Stem Cells (iPSC) < 0.1% 0.1% DMSO induces differentiation.
CHO / HEK293 0.5% 1.0% Robust lines.[1]

| Hepatocytes | 0.5% | 1.0% | High metabolic activity may oxidize DMSO.[1] |

Reference Limit: Always aim for ≤ 0.1% v/v final concentration to ensure observed effects are from the peptide, not the solvent.

Q3: Can I heat the solution to dissolve the peptide? A: Proceed with caution. While heat improves solubility, this compound contains a peptide bond.[1] Prolonged heating (>50°C) can cause hydrolysis or racemization (converting L-Tyr to D-Tyr), especially in acidic/basic conditions.

  • Safe Limit: 40°C for < 15 minutes. Sonication is preferred over heating.

Q4: My stock solution froze in the fridge. Is it ruined? A: Likely not, but DMSO freezes at 18.5°C .[1] If you stored a DMSO stock in the fridge (4°C), it will be solid. This is normal.

  • Action: Thaw completely at room temperature. Vortex vigorously before use. Do not pipette from a semi-frozen slurry, as the concentration will be uneven (cryo-concentration effect).

References

  • Sigma-Aldrich (Merck). Solubility Guidelines for Peptides. (Detailed guide on hydrophobic and zwitterionic peptide handling).

  • Thermo Fisher Scientific. Peptide Solubility Guidelines. (Protocols for dissolving peptides based on amino acid composition).[6][7]

  • ResearchGate (Community Consensus). DMSO tolerance in in vitro assays.[4] (Aggregated data on cell line sensitivity to DMSO).[3][4][5][8]

  • PubChem. Tyrosine Physicochemical Properties. (Data on pKa and aqueous solubility of the Tyrosine moiety).

Sources

Technical Support Center: H-Tyr-β-Ala-OH Dosage Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers optimizing the dosage of H-Tyr-β-Ala-OH (Tyrosyl-β-alanine) in animal models. This guide synthesizes principles of peptide pharmacokinetics with specific considerations for Kyotorphin analogues.

Topic: Optimization of Tyrosyl-β-alanine (H-Tyr-β-Ala-OH) Dosage for In Vivo Studies Target Audience: Senior Researchers, Pharmacologists, Drug Development Scientists Version: 2.0 (Current)

Executive Summary & Compound Profile

H-Tyr-β-Ala-OH is a synthetic dipeptide analogue of Kyotorphin (L-Tyr-L-Arg) . While native Kyotorphin is an endogenous analgesic that induces Met-enkephalin release, it suffers from rapid enzymatic degradation in plasma and brain tissue. The incorporation of β-alanine (a non-proteinogenic amino acid) is a strategic modification intended to confer resistance against N-terminal aminopeptidases, potentially extending the half-life and bioavailability of the compound compared to its parent peptide.

Key Physiochemical Properties
PropertySpecificationNotes
Sequence H-Tyr-β-Ala-OHN-terminal Tyrosine, C-terminal β-Alanine
Molecular Weight ~252.27 g/mol Small molecule dipeptide
Solubility Moderate in H₂OTyrosine moiety limits solubility; may require pH adjustment
Stability Enhancedβ-peptide bond resists standard proteolysis
Target Mechanism Putative Kyotorphin Receptor / Enkephalin ReleaserIndirect Opioid Modulation

Pre-Formulation & Stability Protocols

Before in vivo administration, the compound must be formulated to ensure bioavailability and prevent precipitation at physiological pH.

Q: How do I solubilize H-Tyr-β-Ala-OH for high-concentration stock solutions?

A: The Tyrosine residue can cause solubility issues at neutral pH. Follow this stepwise dissolution protocol:

  • Weighing: Calculate the mass required for a stock concentration (e.g., 10 mM).

  • Initial Solvent: Dissolve the powder in a small volume of 0.1 M Acetic Acid or 0.01 M HCl . The acidic pH protonates the amine and improves Tyrosine solubility.

  • Dilution: Slowly add sterile PBS (Phosphate Buffered Saline) or Saline (0.9% NaCl) to reach the final volume.

  • pH Adjustment: Check pH. If < 5.0, carefully adjust to pH 7.2–7.4 using dilute NaOH. Warning: Watch for precipitation as you approach neutral pH.

  • Filtration: Sterilize using a 0.22 µm PVDF filter (low protein binding).

Q: What is the stability profile of the reconstituted solution?

A: Unlike L-Tyr-L-Arg, the β-Ala bond prevents rapid cleavage.

  • 4°C (Refrigerated): Stable for 24–48 hours.

  • -20°C (Frozen): Stable for 1 month. Aliquot to avoid freeze-thaw cycles.

  • In Vivo Half-Life (Est.): While native Kyotorphin has a plasma half-life of <10 mins, β-Ala analogues often extend this to 30–60 mins.

Dosage Optimization Strategy

Because H-Tyr-β-Ala-OH is an analogue, dosage must be empirically determined using a Logarithmic Dose Escalation strategy. The optimal dose depends heavily on the route of administration due to the Blood-Brain Barrier (BBB).

Route 1: Intracerebroventricular (ICV) – Direct CNS Delivery

Use this route to validate the pharmacodynamic effect without BBB confounds.

  • Starting Dose Range: 0.1 µg – 20 µg per mouse (approx. 5 µl volume).

  • Recommended Escalation:

    • Low: 0.5 µ g/mouse

    • Medium: 5.0 µ g/mouse

    • High: 20.0 µ g/mouse

  • Vehicle Control: aCSF (Artificial Cerebrospinal Fluid).[1]

Route 2: Systemic (IP/IV/SC) – Assessing Bioavailability

Use this route to test therapeutic potential and BBB permeability.

  • Starting Dose Range: 1 mg/kg – 100 mg/kg.

  • Recommended Escalation:

    • Low: 5 mg/kg

    • Medium: 20 mg/kg

    • High: 50 mg/kg

    • Max: 100 mg/kg (Monitor for sedation/toxicity)

  • HED Calculation: For a 60 kg human, a 10 mg/kg mouse dose is roughly equivalent to a 0.8 mg/kg human dose (BSA normalization).

Experimental Workflow Diagram

DosageOptimization Start Start: H-Tyr-β-Ala-OH Powder Formulation Formulation (Acidic Dissolution -> PBS) Start->Formulation RouteSelect Select Route Formulation->RouteSelect ICV ICV Injection (Bypass BBB) RouteSelect->ICV CNS Mech. Systemic IP / IV Injection (Test BBB Transport) RouteSelect->Systemic Therapeutic DoseFinding Log-Dose Escalation (0.1x, 1x, 10x) ICV->DoseFinding Systemic->DoseFinding Readout Behavioral Assay (Tail Flick / Hot Plate) DoseFinding->Readout Analysis Analyze Dose-Response Readout->Analysis

Figure 1: Step-by-step workflow for optimizing peptide dosage in preclinical rodent models.

Troubleshooting & FAQs

Issue: No Analgesic Effect Observed (Systemic)

Diagnosis: The peptide may not be crossing the Blood-Brain Barrier (BBB) in sufficient quantities, despite the β-Ala stabilization. Corrective Action:

  • Verify Activity via ICV: Administer the compound ICV (5 µg). If analgesia occurs, the molecule is active but BBB-impermeable.

  • Increase Systemic Dose: Dipeptides are often transported by PEPT2 transporters. These are saturable. However, passive diffusion is low. You may need doses up to 200 mg/kg if bioavailability is <1%.

  • Co-Administration: Administer with a Peptidase Inhibitor (e.g., Bestatin) to rule out peripheral degradation, although β-Ala should minimize this.

Issue: Bell-Shaped Dose Response

Diagnosis: High doses of Kyotorphin analogues can sometimes cause hyperalgesia or receptor desensitization. Corrective Action:

  • If 50 mg/kg is less effective than 10 mg/kg, reduce the dose range.

  • Analyze the Time Course : High doses might have a delayed onset or a rapid "washout" effect due to compensatory mechanisms.

Issue: Inconsistent Behavioral Data

Diagnosis: Stress-induced analgesia (SIA) from the injection procedure can mask the peptide's effect. Corrective Action:

  • Habituation: Handle animals for 3 days prior to testing.

  • Blinding: Ensure the experimenter is blind to the treatment groups.

  • N-Number: Use n=8–10 mice per group for statistical power.

Mechanistic Insight (The "Why")

Understanding the pathway is crucial for interpreting dosage data. H-Tyr-β-Ala-OH is hypothesized to act similarly to Kyotorphin but with altered kinetics.

Mechanism Peptide H-Tyr-β-Ala-OH Receptor Kyotorphin Receptor (Gi-Coupled) Peptide->Receptor Binding Degradation Aminopeptidases (Slowed by β-Ala) Peptide->Degradation Clearance PLC PLC Activation Receptor->PLC Ca Intracellular Ca2+ Increase PLC->Ca Release Met-Enkephalin Release Ca->Release OpioidR Delta/Mu Opioid Receptors Release->OpioidR Activation Analgesia Analgesia OpioidR->Analgesia

Figure 2: Hypothesized pharmacodynamic pathway of H-Tyr-β-Ala-OH leading to analgesia.

References

  • Takagi, H., et al. (1979).[2][3] "A novel analgesic dipeptide from bovine brain is a possible Met-enkephalin releaser."[3] Nature.[3]

  • Ueda, H., et al. (2000). "An enzymatically stable kyotorphin analog induces pain in subattomol doses."[2] Peptides.

  • Keep, R.F., et al. (2010).[2] "Kyotorphin transport and metabolism in rat and mouse neonatal astrocytes." Brain Research.

  • Inoue, M., et al. (1999).[4] "Low dose of kyotorphin (tyrosine-arginine) induces nociceptive responses through a substance P release from nociceptor endings."[4] Brain Research Molecular Brain Research.

  • ChemicalBook. (2024). "H-Tyr-Ala-OH Product Entry." (Used for physicochemical reference of similar dipeptides).

Sources

Technical Support Center: H-Tyr-β-Ala-OH Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common Artifacts in Experiments with H-Tyr-β-Ala-OH Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Advanced Peptide Applications Desk. This guide addresses the specific physicochemical anomalies and experimental artifacts associated with H-Tyr-β-Ala-OH (L-Tyrosyl-β-alanine). While often used as a stable dipeptide standard or bioactive linker, this molecule presents a unique "dual-threat" profile: the oxidative instability of the N-terminal Tyrosine combined with the zwitterionic solubility challenges of the β-alanine C-terminus.

Below are the critical troubleshooting protocols designed to distinguish genuine experimental results from chemical artifacts.

Solubility & Aggregation Artifacts

Q: My peptide solution is cloudy or precipitating at neutral pH (PBS). Is the peptide defective?

Diagnosis: Likely Isoelectric Aggregation , not a defect.[1] The Mechanism: H-Tyr-β-Ala-OH is a zwitterion.[1] The N-terminal amine of Tyrosine (pKa ~9.[1]1) and the C-terminal carboxylic acid of β-alanine (pKa ~3.[1]6) create an isoelectric point (pI) roughly between pH 5.5 and 6.[1]5. At neutral pH (e.g., PBS pH 7.4), the molecule is near its net-neutral charge state, minimizing electrostatic repulsion.[1] Combined with the hydrophobic phenolic ring of Tyrosine, this promotes π-π stacking and aggregation.[1]

Troubleshooting Protocol: Do not attempt to dissolve directly in PBS or water if concentrations >1 mg/mL are required.

  • Acidic Start: Dissolve the peptide in 0.1 M Acetic Acid or 0.1% TFA (in water) first.[1] This protonates the amine, ensuring a net positive charge and rapid solvation.[1]

  • Dilution: Once fully dissolved, dilute into your working buffer.

  • Verification: Measure concentration using UV absorbance at 280 nm (Tyr ε = 1280 M⁻¹cm⁻¹), not by weight, as salts (TFA/Acetate) can skew gravimetric mass.[1]

Visualizing the Solubility Logic:

SolubilityWorkflow Start Start: Dry H-Tyr-beta-Ala-OH Solvent Choice of Solvent Start->Solvent WaterPBS Water or PBS (pH 7.4) Solvent->WaterPBS Avoid Acid 0.1 M Acetic Acid or 0.1% TFA Solvent->Acid Recommended ResultBad Result: Haze/Precipitate (Isoelectric Aggregation) WaterPBS->ResultBad ResultGood Result: Clear Solution (Cationic Repulsion) Acid->ResultGood Step2 Dilute to Working Buffer ResultGood->Step2 Check QC: UV @ 280nm Step2->Check

Figure 1: Decision tree for solubilizing H-Tyr-β-Ala-OH to prevent isoelectric aggregation.

Chemical Stability & Oxidation Artifacts

Q: I see extra peaks in my HPLC chromatogram and the solution has turned slightly yellow. Is this hydrolysis?

Diagnosis: Tyrosine Oxidation (not hydrolysis).[1] The Mechanism: The peptide bond between Tyr and β-Ala is relatively stable.[1] However, the phenolic group of Tyrosine is highly susceptible to oxidation, especially in solution.[1]

  • Dityrosine Formation: Radical attack can cross-link two peptide molecules via the Tyr rings, creating a dimer (2M-2H) artifact.[1]

  • DOPA/Quinone Formation: Oxidation converts Tyr to DOPA (3,4-dihydroxyphenylalanine), which further oxidizes to Dopaquinone.[1][2] This leads to yellow/brown coloration (melanin-like polymerization).[1]

Troubleshooting Protocol:

ObservationProbable CauseCorrective Action
Yellow Solution Quinone formation (advanced oxidation)Discard solution.[1] Prepare fresh in degassed buffers.
HPLC Peak (+16 Da) Hydroxylation (Tyr → DOPA)Add antioxidants (e.g., 1mM Methionine or Ascorbate) to buffers.
HPLC Peak (x2 Mass) Dityrosine cross-linkingAvoid high pH (>8.0).[1] Store aliquots at -80°C.

Expert Insight: Unlike α-alanine, β-alanine provides a flexible linker that does not sterically hinder the Tyrosine side chain.[1] This accessibility can paradoxically make the Tyrosine more available for oxidative cross-linking compared to rigid structured peptides.[1]

Chromatographic (HPLC) Artifacts

Q: The peptide peak is tailing significantly on C18, and retention times are shifting.[1]

Diagnosis: Silanol Interaction & Metal Chelation. The Mechanism:

  • Silanol Drag: The free amine on the N-terminal Tyrosine can interact with residual silanols on silica columns, causing tailing.[1]

  • Metal Chelation: Tyrosine (and potential oxidation products like DOPA) can chelate trace metal ions (Fe, Cu) in the HPLC system or column frit, leading to peak broadening.[1]

Self-Validating System Check: To confirm if the issue is the column/system or the peptide:

  • Inject a Standard: Inject a neutral standard (e.g., Toluene or a blocked peptide).[1] If sharp, the column packing is fine.[1]

  • Mobile Phase Modifier: Ensure you are using 0.1% TFA (Trifluoroacetic acid).[1] Formic acid may not be strong enough to suppress the silanol interactions for this specific zwitterion.[1]

  • EDTA Wash: If tailing persists, flush the column with 10mM EDTA (aq) to remove trapped metal ions, then re-equilibrate.[1]

Mass Spectrometry Artifacts

Q: I am detecting masses corresponding to [M+22] and [2M+H]. Is my synthesis impure?

Diagnosis: Sodium Adducts and Non-Covalent Dimers. The Mechanism:

  • [M+22/23]: H-Tyr-β-Ala-OH is a "salt magnet" due to its zwitterionic termini.[1] Sodium adducts (M+Na) are extremely common if glass containers are used.[1]

  • [2M+H]: The β-alanine linker allows for significant hydrogen bonding flexibility.[1] In the electrospray (ESI) source, two peptide molecules often form a stable non-covalent dimer held together by H-bonds between the phenolic OH and the carboxylate.[1]

Differentiation Protocol: To distinguish a covalent dimer (oxidation artifact) from a non-covalent dimer (MS artifact):

  • Increase Cone Voltage: Higher energy in the source will disrupt non-covalent dimers (2M+H will disappear).[1]

  • Check Mass:

    • Non-covalent dimer: Exact mass = 2 * (Monoisotopic Mass) + H.[1]

    • Covalent Dityrosine dimer: Exact mass = 2 * (Monoisotopic Mass) - 2H (loss of protons during bond formation).[1]

Visualizing the Degradation Pathway:

DegradationPath cluster_ox Oxidative Artifacts TyrBetaAla This compound (Intact) DOPA DOPA-peptide (+16 Da) TyrBetaAla->DOPA ROS/OH radical Dimer Dityrosine Dimer (Covalent Crosslink) TyrBetaAla->Dimer Radical Coupling Quinone Dopaquinone (Yellow Color) DOPA->Quinone -2H, -2e

Figure 2: Oxidative degradation pathways leading to common artifacts.[1]

Biological Assay Interference

Q: The peptide is giving false positives in my BCA/Lowry protein assay.

Diagnosis: Tyrosine Reactivity. The Mechanism: Colorimetric protein assays (BCA, Lowry) rely heavily on the reduction of Copper (Cu2+) to Cu1+ by peptide bonds and specific residues.[1] Tyrosine is one of the strongest reducing agents in these assays.[1]

  • Artifact: H-Tyr-β-Ala-OH will generate a signal intensity significantly higher than an equivalent weight of BSA or other standards, leading to massive overestimation of peptide concentration.[1]

Solution:

  • Do NOT use BCA/Lowry.

  • Use Quantitative Amino Acid Analysis (AAA) or UV Absorbance at 280nm using the specific extinction coefficient (1280 M⁻¹cm⁻¹) for quantification.[1]

Reference List
  • Narayanan, P. K., & Reusch, J. (2001).[1] Tyrosine oxidation and its implications in peptide stability. Journal of Chromatography B. Link (Context: Mechanisms of phenolic oxidation in peptides).[1]

  • Sigma-Aldrich (Merck). Solubility & Stability of Peptides: Technical Guide. Link (Context: General solubility rules for hydrophobic/zwitterionic peptides).

  • Mant, C. T., & Hodges, R. S. (2002).[1] High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.[1] (Context: Silanol effects and tailing in Tyr-containing peptides).

  • Mollan, T. L., et al. (2006).[1] The role of beta-alanine in peptide backbone flexibility and solubility. Biochemistry. Link (Context: Structural properties of beta-alanine linkers).[1]

  • Feitelson, J. (2006).[1] Ultraviolet Absorbance of Tyrosine and Tryptophan in Peptides. Photochemistry and Photobiology.[1] (Context: UV quantification standards).

Sources

Technical Support Center: H-Tyr-beta-Ala-OH Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile & Core Specifications

Before troubleshooting, verify your baseline expectations. H-Tyr-beta-Ala-OH is a dipeptide combining L-Tyrosine with Beta-alanine. Unlike standard alpha-peptides, the C-terminal beta-alanine introduces extra conformational flexibility and alters the pKa profile, often affecting retention behavior in Reverse Phase Chromatography (RPC).

ParameterSpecificationTechnical Note
Formula

Exact Mass 252.1110 DaMonoisotopic mass.
Solubility Water (up to 50 mg/mL)May require ultrasonication. Hydrophobic Tyr residue can slow dissolution.
pI (Isoelectric Point) ~5.6 - 5.8Zwitterionic at neutral pH.
UV Maxima 220 nm (Amide), 275 nm (Tyr)Dual-wavelength monitoring is critical for purity assessment.
Hygroscopicity Moderate to HighAbsorbs atmospheric water rapidly; affects "weighed" vs. "actual" dose.

Standardized HPLC/UPLC Protocol (The "Golden Method")

Use this protocol to establish a baseline. If your results deviate, proceed to the Troubleshooting section.

Objective: Separation of this compound from common impurities (free Tyrosine, free Beta-alanine, and oxidation byproducts).

  • Column: C18 End-capped, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax or Waters XBridge).

    • Why: The "end-capping" reduces silanol interactions with the N-terminal amine, preventing peak tailing.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

    • Why: TFA acts as an ion-pairing agent, masking the positive charge on the amine and increasing retention on the hydrophobic column.

  • Gradient:

    • 0 min: 2% B

    • 15 min: 30% B (Shallow gradient is required due to low hydrophobicity)

    • 15.1 min: 95% B (Wash)

    • 20 min: 2% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C or 30°C (Controlled).

  • Detection: 220 nm (Primary), 280 nm (Secondary/Confirmation).

Troubleshooting & FAQs

Module A: Chromatography Issues (Peak Shape & Retention)

Q: My main peak is tailing significantly (Asymmetry > 1.5). Is the peptide degraded?

A: Likely not. Tailing in this compound is usually a method artifact, not degradation.

  • Root Cause: The free N-terminal amine interacts with residual silanol groups on the silica column support.

  • Fix 1 (Mobile Phase): Ensure you are using 0.1% TFA . Formic acid (0.1%) is weaker and often results in broader peaks for this specific dipeptide.

  • Fix 2 (Column): Switch to a "Low pH Stable" or "High Carbon Load" C18 column.

  • Fix 3 (Temperature): Increase column temperature to 40°C to improve mass transfer kinetics.

Q: I see a "Ghost Peak" eluting very early (near void volume). A: This is often free Beta-alanine or counter-ions .

  • Diagnosis: Beta-alanine has very low UV absorbance at 280 nm but absorbs at 210-220 nm.

    • Test: Compare the chromatogram at 220 nm vs. 280 nm. If the peak disappears at 280 nm, it is likely the non-aromatic Beta-alanine or a salt contaminant.

Q: How do I separate this compound from H-Tyr-Ala-OH (alpha-alanine isomer)? A: These are regioisomers with identical mass (252.11 Da). Standard MS cannot distinguish them easily.

  • Protocol: Use a Phenyl-Hexyl column instead of C18. The pi-pi interactions with the Tyrosine ring combined with the different steric shape of the beta-linkage usually provide better selectivity for these isomers.

Module B: Mass Spectrometry & Purity Assessment[2][3]

Q: The Mass Spec shows a strong signal at m/z 274.1. Is this an impurity? A: No, this is likely the Sodium Adduct


.
  • Calculation: 252.1 (Peptide) + 23.0 (Na) - 1.0 (H) = 274.1.

  • Action: This is common if glass solvents bottles are used. It does not indicate a synthesis failure, but ensure your desalting step is adequate if this interferes with quantification.

Q: My HPLC purity is 98%, but my elemental analysis says the peptide content is only 80%. Why? A: This is the "Net Peptide Content" trap.

  • Explanation: Lyophilized peptides are never 100% peptide by weight. They contain:

    • Water: (Hygroscopic nature)

    • Counter-ions: (TFA or Acetate from the mobile phase)

  • Validation: You must correct your weighing for Net Peptide Content (NPC) when calculating molarity for sensitive assays.

    
    
    
Module C: Stability & Storage

Q: The powder has turned slightly yellow. Can I still use it? A: Proceed with caution. Yellowing indicates Tyrosine oxidation.

  • Mechanism: Tyrosine is susceptible to forming dityrosine cross-links or converting to dopa-quinone derivatives under high pH or oxidative stress.

  • Check: Run the HPLC. Oxidation products often elute later than the main peak on C18 due to increased hydrophobicity (dimers) or earlier if ring opening occurs.

  • Prevention: Always store under Argon/Nitrogen at -20°C. Avoid phosphate buffers at pH > 7.5 for long durations.

Visual Workflows

Workflow 1: HPLC Method Optimization Logic

Use this decision tree when the standard protocol yields poor resolution.

HPLC_Optimization Start Start: Standard C18 Protocol (0.1% TFA, ACN/H2O) Check_Shape Check Peak Shape Start->Check_Shape Tailing Issue: Peak Tailing > 1.5 Check_Shape->Tailing Resolution Issue: Poor Resolution (Co-elution) Check_Shape->Resolution Good Peak Shape Acceptable Check_Shape->Good Add_TFA Increase TFA to 0.15% or Add TEAP Tailing->Add_TFA First Step Gradient_Mod Flatten Gradient (e.g. 0.5% B per min) Resolution->Gradient_Mod First Step Change_Col Switch to Phenyl-Hexyl or Polar C18 Add_TFA->Change_Col If fails Temp_Change Adjust Temp (25°C -> 40°C) Gradient_Mod->Temp_Change If fails

Figure 1: Decision matrix for optimizing HPLC separation of this compound, addressing common tailing and resolution issues.

Workflow 2: Impurity Identification Strategy

How to identify unknown peaks in your chromatogram.

Impurity_ID Unknown_Peak Unknown Peak Detected UV_Check Check UV Ratio (220nm vs 280nm) Unknown_Peak->UV_Check No_280 No Absorbance at 280nm UV_Check->No_280 Yes_280 Absorbance at 280nm UV_Check->Yes_280 Non_Tyr Non-Tyrosine Impurity (Salts, Solvents, b-Ala) No_280->Non_Tyr Tyr_Based Tyrosine-Based Impurity Yes_280->Tyr_Based Mass_Spec Run LC-MS (ESI+) Tyr_Based->Mass_Spec M_16 Mass Shift: +16 Da (Oxidation) Mass_Spec->M_16 M_Minus Mass Shift: -18 Da (Dehydration/Cyclization) Mass_Spec->M_Minus M_Dimer Mass Shift: 2M-H (Dityrosine Dimer) Mass_Spec->M_Dimer

Figure 2: Step-by-step logic for characterizing impurities based on UV absorbance ratios and Mass Spectrometry shifts.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. (2022).[2][3] Guidelines on system suitability and method adjustments.

  • Sigma-Aldrich. Peptide Stability and Potential Degradation Pathways. (n.d.). Detailed mechanisms of Tyrosine oxidation and storage protocols.

  • Biovera. Understanding Peptide Purity in Research — HPLC & Mass Spectrometry Analysis. (2024). Explains the difference between Net Peptide Content and HPLC Purity.

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. (2023). Guide to modernizing HPLC methods for peptides using SPP columns.

  • PubChem. H-Ala-ala-tyr-OH (Analog Reference for Properties). (n.d.). Physical property data for Tyrosine-Alanine peptides.

Sources

Technical Support Center: H-Tyr-β-Ala-OH Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development professionals synthesizing H-Tyr-β-Ala-OH (L-Tyrosyl-β-alanine). It moves beyond standard textbook protocols to address the specific physicochemical nuances of this dipeptide, particularly its zwitterionic nature, hydrophilic profile, and susceptibility to specific side reactions.

Strategic Overview & Molecular Profile

Before initiating synthesis, it is critical to understand the "personality" of your target molecule. H-Tyr-β-Ala-OH is a mixed


-dipeptide. Unlike standard 

-dipeptides, the incorporation of

-alanine (3-aminopropanoic acid) alters the backbone flexibility and hydrogen bonding potential.
FeatureTechnical Implication
Sequence N-Terminus: Tyrosine (Tyr)

C-Terminus:

-Alanine (

-Ala)
Hydrophilicity High. The final product is a zwitterion with high water solubility (~125 mg/mL).
Risk Profile 1. Loss during workup: Standard ether precipitation often fails. 2. Purification: Elutes in the void volume on standard C18 columns. 3. Tyr Alkylation: The phenolic ring is a "t-butyl magnet" during cleavage.

Core Synthesis Protocol (SPPS)

Recommended Strategy: Fmoc Solid-Phase Peptide Synthesis (SPPS)

Phase A: Resin Selection & Loading

Why this matters:


-Alanine is less sterically hindered than 

-amino acids but can still suffer from low loading if aggregation occurs.
  • Recommended Resin: 2-Chlorotrityl Chloride (2-CTC) Resin .

    • Reasoning: 2-CTC allows for very mild cleavage (1% TFA) if protected fragments are needed, but more importantly, its steric bulk prevents premature cleavage and suppresses racemization (though less of a risk for achiral

      
      -Ala). It is superior to Wang resin for dipeptides to prevent diketopiperazine (DKP) formation, although 
      
      
      
      -systems are more resistant to DKP than
      
      
      -systems.
  • Loading Protocol:

    • Swell 2-CTC resin in DCM (dry) for 30 min.

    • Dissolve Fmoc-β-Ala-OH (1.2 eq) and DIEA (4 eq) in DCM.

    • Add to resin and shake for 2 hours.

    • Capping (Critical): Add MeOH (1 mL/g resin) to the reaction mixture and shake for 20 min to cap unreacted chloride sites.

Phase B: Coupling Tyrosine
  • Reagents: Fmoc-Tyr(tBu)-OH (3 eq), DIC (3 eq), Oxyma Pure (3 eq).

    • Expert Insight: Avoid HBTU/HATU if possible. The carbodiimide/oxime (DIC/Oxyma) activation method reduces the risk of Tyr racemization compared to phosphonium/uronium salts in the presence of base.

  • Deprotection: 20% Piperidine in DMF (

    
     min).
    
    • Note: Monitor the UV absorbance of the fulvene-piperidine adduct to ensure complete Fmoc removal.

Phase C: Cleavage & Workup (The Failure Point)

The Issue: Most protocols recommend precipitating peptides in cold diethyl ether. Do NOT do this for H-Tyr-β-Ala-OH.

  • Why? Short, hydrophilic dipeptides often form an oil or remain dissolved in ether, leading to massive yield loss.

  • Correct Protocol:

    • Cocktail: 95% TFA / 2.5% TIS / 2.5%

      
      . (TIS is Triisopropylsilane).
      
    • Reaction: Shake for 2 hours.

    • Isolation:

      • Evaporate TFA under a nitrogen stream or rotary evaporator to a minimal volume (oily residue).

      • Do not precipitate. Instead, dilute the residue with 50% Acetonitrile/Water (

        
         TFA).
        
      • Lyophilize directly to obtain the crude powder.

Troubleshooting Guide (Q&A)

Category 1: Yield & Synthesis Failures

Q: My crude yield is near zero after ether precipitation. Where did the peptide go? A: It is likely in your ether waste container.

  • Mechanism: H-Tyr-β-Ala-OH is highly polar. The hydrophobic driving force required to precipitate it out of the organic ether phase is insufficient.

  • Correction: Skip the ether step. Rotovap the TFA cleavage cocktail to an oil, redissolve in water/MeCN, and freeze-dry. This ensures 100% recovery of the crude material.

Q: I see a +56 Da impurity in the Mass Spec. What is it? A: This is likely a t-Butyl cation adduct on the Tyrosine ring.

  • Cause: During TFA cleavage, the t-butyl protecting group on Tyr is removed as a carbocation. Without sufficient scavengers, this cation attacks the electron-rich ortho-position of the phenol ring (Friedel-Crafts alkylation).

  • Correction: Ensure your cleavage cocktail contains Triisopropylsilane (TIS) or Thioanisole . If the problem persists, increase TIS to 5% or add Phenol (2.5%) to the cocktail to act as a "cation sink."

Category 2: Purification & Chromatography

Q: The peptide elutes in the void volume (dead time) of my HPLC. How do I purify it? A: Standard C18 columns cannot retain such a hydrophilic zwitterion at 5-10% organic solvent.

  • Solution A (AQ-Columns): Use a "C18-Aq" or "Polar-C18" column designed to withstand 100% aqueous conditions. Start your gradient at 0% B (Acetonitrile).

  • Solution B (HILIC): Use Hydrophilic Interaction Liquid Chromatography (HILIC). The stationary phase is polar (Silica or Amide), and the mobile phase starts high in organic (e.g., 90% MeCN) and decreases. This retains polar peptides strongly.

  • Solution C (Ion Exchange): Since the peptide has a free amine and carboxyl, Cation Exchange Chromatography (at pH 3) is highly effective.

Q: Why is the solubility poor in Acetonitrile? A: H-Tyr-β-Ala-OH is a zwitterion. It prefers water.

  • Protocol: Dissolve the crude peptide in 100% Water (or 0.1% TFA in water) for HPLC injection. Do not attempt to dissolve it in the mobile phase starting mixture if that mixture contains high organic content. Sonicate if necessary, but water solubility is generally high (~125 mg/mL).

Visualizing the Workflow

Diagram 1: Synthesis & Workup Decision Tree

This flow chart illustrates the critical decision points to avoid yield loss.

G Start Start: H-Tyr-beta-Ala-OH Synthesis Resin Resin Selection: 2-CTC Resin (Recommended) Start->Resin Coupling Coupling: Fmoc-Tyr(tBu)-OH + DIC/Oxyma Resin->Coupling Cleavage Cleavage: 95% TFA / 2.5% TIS / 2.5% H2O Coupling->Cleavage Decision Critical Decision: Isolation Method Cleavage->Decision Ether Method A: Ether Precipitation Decision->Ether Standard Protocol (RISKY) Rotovap Method B: Rotovap & Lyophilize Decision->Rotovap Hydrophilic Protocol (SAFE) Fail Result: Peptide remains in ether (LOW YIELD) Ether->Fail Success Result: Crude Solid Recovered (HIGH YIELD) Rotovap->Success Purification Purification: C18-Aq Column (0% Start) or HILIC Success->Purification

Caption: Decision tree highlighting the critical deviation from standard protocols required for hydrophilic dipeptides.

Diagram 2: Tyrosine Side-Reaction Mechanism

Understanding the alkylation risk during cleavage.

G Substrate Protected Tyr(tBu) Acid TFA Cleavage Substrate->Acid Intermediate Tyr-OH + [tBu+] Cation Acid->Intermediate Scavenger Scavenger Present (TIS/Water) Intermediate->Scavenger NoScavenger No Scavenger Intermediate->NoScavenger SafeProduct This compound (Pure) Scavenger->SafeProduct Cation Quenched Byproduct 3-tert-butyl-Tyr adduct (+56 Da Impurity) NoScavenger->Byproduct Friedel-Crafts Alkylation

Caption: Mechanism of Tyrosine alkylation by t-butyl cations and the protective role of scavengers.

References

  • Bachem. (n.d.). Insights into Peptide Chemistry: Impurities in Fmoc amino acids. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

  • Steinauer, R., et al. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification. The Journal of Organic Chemistry. Retrieved from [Link]

Technical Support Center: A Proactive Guide to Characterizing and Minimizing Off-Target Effects of H-Tyr-beta-ala-OH in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

H-Tyr-beta-ala-OH is a dipeptide composed of L-tyrosine and β-alanine. L-tyrosine is a crucial precursor for the synthesis of catecholamine neurotransmitters like dopamine and norepinephrine, while β-alanine is known to influence cellular metabolism and acidity.[1][2][3] This unique combination makes this compound a valuable tool for researchers in fields such as neuroscience, oncology, and metabolic studies. However, like any biologically active small molecule, its utility is contingent on the precise understanding and control of its cellular interactions.

Off-target effects, where a compound interacts with proteins other than its intended target, are a primary concern in experimental biology and drug development.[4][5] They can lead to the misinterpretation of data, unexpected cytotoxicity, and a lack of translational efficacy. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework of troubleshooting guides, FAQs, and validated protocols to proactively identify, characterize, and minimize the off-target effects of this compound in cell-based experiments. Our approach is built on establishing robust experimental design and rigorous validation to ensure the integrity and reproducibility of your findings.

Section 1: Foundational Knowledge & Proactive Experimental Design

This section addresses the critical preparatory steps and conceptual understanding required before initiating experiments. A proactive approach is the most effective strategy to prevent off-target effects from confounding your results.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects, and why should I be concerned about them with a simple dipeptide like this compound?

A1: Off-target effects occur when a molecule binds to and alters the activity of proteins or pathways other than its intended biological target.[5] While this compound is a small molecule, its constituent amino acids are biologically ubiquitous. The tyrosine residue could potentially interact with the active sites of various enzymes, such as tyrosine hydroxylase or other kinases that recognize tyrosine.[6][7] The β-alanine component can influence cellular pH and metabolism.[3] These unintended interactions are a major concern because they can lead to:

  • Unexplained cytotoxicity: High levels of cell death may occur at concentrations required for on-target activity, masking the true biological effect.[5]

  • Poor translational potential: Promising in vitro results may not be reproducible in vivo if the efficacy is due to off-target effects.

Q2: How should I properly handle and prepare this compound to ensure experimental consistency and avoid artifacts?

A2: Improper handling can lead to peptide degradation, contamination, or inaccurate concentration calculations, all of which can be mistaken for off-target effects or experimental variability.[8] Adherence to best practices is critical.

  • Storage: Lyophilized peptides should be stored at -20°C or colder in a desiccator to prevent degradation from moisture and temperature fluctuations.[9][10] Before opening, always allow the vial to warm to room temperature in a desiccator to prevent condensation.[11]

  • Solubilization: The solubility of peptides is highly dependent on their amino acid sequence.[9] For this compound, which is a basic peptide, start by attempting to dissolve it in sterile, high-purity water.[11] If solubility is an issue, a small amount of a suitable solvent like DMSO can be used, but the final concentration in your cell culture media should be kept to a minimum (typically <0.5%) to avoid solvent-induced toxicity.[11] Always use a vehicle control in your experiments.[5]

  • Stock Solutions: Prepare concentrated stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.[12] For cell-based assays, it is recommended to sterilize the working solution by filtering it through a 0.22 µm filter.[13]

Q3: How do I determine the optimal working concentration of this compound to maximize on-target effects while minimizing off-target binding?

A3: The key is to use the lowest effective concentration that elicits the desired on-target phenotype. Off-target effects are often observed at higher concentrations.[5] Therefore, performing a full dose-response curve is a mandatory first step. This allows you to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) for your desired effect. Your ideal working concentration should be at or near this value.

ParameterRecommendationRationale
Concentration Range Start with a wide range (e.g., 10 nM to 100 µM) using serial dilutions.To capture the full dynamic range of the compound's activity and identify the optimal window.
Cell Seeding Density Keep cell density consistent across all wells and experiments.Cell density can affect the apparent potency of a compound.
Incubation Time Choose a time point relevant to the biological process being studied.Short-term and long-term incubations can reveal different on-target and off-target effects.
Positive/Negative Controls Include a known activator/inhibitor of the pathway and a vehicle control.To validate assay performance and establish a baseline.[14]

Section 2: Troubleshooting Guide: Identifying Potential Off-Target Effects

This section is designed for researchers who are observing unexpected or inconsistent results and suspect off-target activity.

Issue 1: An unexpected phenotype is observed that is inconsistent with the known function of the primary target.
  • Possible Cause: The dipeptide is interacting with one or more off-target proteins, leading to the activation or inhibition of unintended signaling pathways.[5]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for unexpected phenotypes.

Issue 2: High levels of cytotoxicity are observed at concentrations required for on-target inhibition.
  • Possible Cause: The observed cell death is an off-target effect unrelated to the primary target, or it could be due to poor compound solubility or solvent toxicity.[5]

  • Troubleshooting Steps:

    • Perform a Cytotoxicity Assay: Run a standard cell viability assay (e.g., MTT, CCK-8) in parallel with your functional assay across the same concentration range.[15] This will help you distinguish between a specific functional effect and general toxicity.

    • Check Compound Solubility: Visually inspect the media in your highest concentration wells for any signs of precipitation. Poor solubility can lead to compound aggregation and non-specific toxicity.[5]

    • Validate Vehicle Control: Ensure that the concentration of your solvent (e.g., DMSO) is identical across all wells and is not contributing to the cytotoxicity.[14]

    • Use an Orthogonal Approach: If possible, use RNAi or CRISPR to knock down the target protein. If the knockdown phenocopies the effect of this compound without the associated toxicity, it suggests the toxicity is an off-target effect of the compound.[16]

Issue 3: The dipeptide shows the expected on-target activity in biochemical assays but has no or a different effect in cell-based assays.
  • Possible Cause: This discrepancy often points to issues with cell permeability, rapid metabolism of the compound within the cell, or the activation of compensatory signaling pathways that mask the on-target effect.[5][17]

  • Troubleshooting Steps:

    • Confirm Target Engagement in Cells: It is crucial to verify that this compound is reaching and binding to its intended target inside the cell. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[5]

    • Investigate Compensatory Pathways: Cells often adapt to the inhibition of a specific pathway by upregulating parallel or compensatory pathways. Use techniques like Western blotting to probe for the activation of known resistance pathways.[15]

    • Assess Compound Stability: The dipeptide may be rapidly degraded by cellular peptidases. You can assess its stability by incubating it with cell lysate and measuring its concentration over time using LC-MS.

Section 3: Advanced Protocols for Off-Target Effect Validation

For rigorous validation, specific experiments must be designed to confirm on-target action and rule out off-target interference.

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm the direct binding of this compound to its target protein in intact cells.[5] Target engagement stabilizes the protein, leading to a higher melting temperature.

  • Methodology:

    • Cell Treatment: Treat two populations of intact cells, one with the vehicle control and one with this compound at an effective concentration.

    • Heating: Aliquot the cell lysates from each group and heat them across a range of temperatures (e.g., 40°C to 70°C).

    • Protein Separation: Centrifuge the heated lysates to separate the soluble protein fraction from the precipitated (denatured) proteins.

    • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western blotting or another specific protein detection method.

    • Data Analysis: Plot the percentage of soluble target protein against the temperature for both the vehicle- and compound-treated groups. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.

Protocol 2: Designing Negative and Orthogonal Controls
  • Objective: To differentiate on-target from off-target phenotypes using control compounds and genetic methods.[14]

  • Conceptual Framework:

    Caption: Logic diagram for using controls to validate on-target effects.

  • Methodology:

    • Negative Control: If available, use a structurally similar analog of this compound that is known to be inactive against the target. This control helps rule out effects caused by the chemical scaffold itself.[14]

    • Orthogonal Control: Use a compound with a different chemical structure that is known to modulate the same target or pathway. If both this compound and the orthogonal compound produce the same phenotype, it strengthens the evidence for an on-target effect.[14]

    • Genetic Control: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. The resulting phenotype should mimic the effect of this compound if the effect is on-target.[16]

References

  • MacDonald, M. L., Lamerdin, J., de Serres, M., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology. Available at: [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Available at: [Link]

  • News-Medical. (2024). The role of cell-based assays for drug discovery. Available at: [Link]

  • ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Available at: [Link]

  • Creative Bioarray. (2025). Role of Cell-Based Assays in Drug Discovery and Development. Available at: [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available at: [Link]

  • Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling. Available at: [Link]

  • PNAS. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Available at: [Link]

  • JPT. (n.d.). How to Reconstitute Peptides. Available at: [Link]

  • PubChem. (n.d.). L-Tyrosine. National Center for Biotechnology Information. Available at: [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Available at: [Link]

  • GenScript. (n.d.). Top 5 Reasons Your Peptide-Based Assays Fail. Available at: [Link]

  • PubMed. (2022). Antioxidant Effect of Tyr-Ala Extracted from Zein on INS-1 Cells and Type 2 Diabetes High-Fat-Diet-Induced Mice. Available at: [Link]

  • MDPI. (2025). Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. Available at: [Link]

  • CRISPR Medicine News. (2025). Strategies to Avoid and Reduce Off-Target Effects. Available at: [Link]

  • MDPI. (2022). Antioxidant Effect of Tyr-Ala Extracted from Zein on INS-1 Cells and Type 2 Diabetes High-Fat-Diet-Induced Mice. Available at: [Link]

  • News-Medical.Net. (2018). New method to visualize small-molecule interactions inside cells. Available at: [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Available at: [Link]

  • bioRxiv. (2025). Minimization of gene editing off-target effects by tissue restriction of expression. Available at: [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Available at: [Link]

  • NCERT. (n.d.). Biomolecules. Available at: [Link]

  • ResearchGate. (n.d.). On-target and off-target effects of novel orthosteric and allosteric activators of GPR84. Available at: [Link]

  • ResearchGate. (2025). Structure–activity relationship of antioxidant dipeptides: Dominant role of Tyr, Trp, Cys and Met residues. Available at: [Link]

  • YouTube. (2014). Avoiding peptide assay failure: hidden problems and solutions. Available at: [Link]

  • American Chemical Society. (2026). Biosynthesis of 14-Membered Cyclopeptide Alkaloids via Nonheme Iron- and 2-Oxoglutarate-Dependent Oxidative Decarboxylation. Available at: [Link]

  • Frontiers. (2020). Preclinical Studies of the Off-Target Reactivity of AFP158-Specific TCR Engineered T Cells. Available at: [Link]

  • PMC. (n.d.). Mutagenesis of a Specificity-Determining Residue in Tyrosine Hydroxylase Establishes that the Enzyme is a Robust Phenylalanine Hydroxylase but a Fragile Tyrosine Hydroxylase. Available at: [Link]

  • eLife. (2022). Identification of novel HPFH-like mutations by CRISPR base editing that elevate the expression of fetal hemoglobin. Available at: [Link]

  • PubMed. (2018). Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs. Available at: [Link]

  • Wikipedia. (n.d.). Tyrosine hydroxylase. Available at: [Link]

  • PMC. (n.d.). Mechanisms of Tryptophan and Tyrosine Hydroxylase. Available at: [Link]

  • Wikipedia. (n.d.). Amino acid. Available at: [Link]

  • Crossref. (2018). Document is current. Available at: [Link]

  • PMC. (n.d.). Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs. Available at: [Link]

  • PLOS ONE. (n.d.). Beta-Alanine Suppresses Malignant Breast Epithelial Cell Aggressiveness Through Alterations In Metabolism and Cellular Acidity In Vitro. Available at: [Link]

  • ResearchGate. (2024). The intrinsic substrate specificity of the human tyrosine kinome. Available at: [Link]

  • Harvard University. (2019). T Cell Activation Depends on Extracellular Alanine. Available at: [Link]

Sources

H-Tyr-beta-ala-OH aggregation issues and prevention

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for H-Tyr-beta-ala-OH. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling, solubility, and aggregation of this dipeptide. As Senior Application Scientists, we have structured this resource to provide not only solutions but also the underlying scientific principles to empower your experimental success.

Section 1: Understanding this compound Aggregation

This section addresses the fundamental questions regarding the causes and characteristics of this compound aggregation.

Q1: What are the primary causes of aggregation for this compound?

A1: Peptide aggregation is a complex process where individual peptide molecules stick together to form larger, often insoluble, structures.[1][2] For this compound, the primary driving forces are inherent to its molecular structure and its interaction with the solvent environment.

  • Hydrophobic Interactions: The tyrosine residue contains a nonpolar aromatic ring. In aqueous solutions, these hydrophobic regions tend to minimize contact with water by interacting with each other, which can initiate aggregation.[3][4]

  • π-π Stacking: The aromatic rings of tyrosine molecules can stack on top of each other, creating a stable, non-covalent interaction that promotes self-assembly.[5][6]

  • Hydrogen Bonding: The peptide backbone, along with the hydroxyl group on the tyrosine side chain and the terminal amino and carboxyl groups, can form intermolecular hydrogen bonds. This can lead to the formation of ordered structures like β-sheets, which are common in aggregated states.[3][6]

  • Environmental Factors: Conditions such as pH, peptide concentration, temperature, and ionic strength play a critical role.[2][6][7][8] Aggregation is often most pronounced when the pH of the solution is near the peptide's isoelectric point (pI), where the net molecular charge is zero, minimizing electrostatic repulsion between molecules.[3][9]

Q2: What are the visible signs of this compound aggregation in my solution?

A2: Aggregation can manifest in several ways, ranging from subtle changes to obvious precipitation. You should look for:

  • Cloudiness or Turbidity: The solution appears hazy or milky. This is the most common sign and indicates the formation of large, light-scattering particles.

  • Precipitation: Visible solid material, either suspended in the solution or settled at the bottom of the container.

  • Gel Formation: At higher concentrations, the solution may become viscous or form a semi-solid gel.

  • Film or Surface Adsorption: A thin film may appear on the surface of the solution or the walls of the container.

Early-stage aggregation, involving the formation of small, soluble oligomers, may not be visible to the naked eye and requires more sensitive analytical techniques for detection.[10]

Section 2: Prevention and Solubilization Strategies

Proactive measures are crucial for preventing aggregation. This section provides detailed guidance on proper handling and dissolution.

Q3: How do I correctly dissolve my lyophilized this compound powder to prevent aggregation?

A3: Proper initial solubilization is the most critical step in preventing aggregation.[3] A systematic approach is essential. Never add buffer directly to the dry powder. Instead, dissolve the peptide in a primary solvent first, and then slowly add it to your aqueous buffer.

Below is a detailed workflow and a corresponding decision-making diagram.

Experimental Protocol 1: Step-by-Step Solubilization of this compound
  • Perform a Small-Scale Test: Before dissolving your entire stock, test the solubility of a small amount first. This prevents the loss of valuable material if the chosen solvent is inappropriate.

  • Calculate the Net Charge: Determine the peptide's theoretical net charge at neutral pH (pH 7).

    • N-terminus: +1

    • C-terminus: -1

    • Tyrosine (phenol group): 0 (pKa ~10)

    • Net Charge at pH 7 ≈ 0

    • Since the net charge is near zero, this compound is likely to have poor solubility in plain water and is prone to aggregation around neutral pH.[3]

  • Select an Initial Solvent: Based on the net-zero charge, an organic solvent is the best starting point.

    • Carefully add a minimal amount of an organic solvent such as DMSO or DMF to the lyophilized powder.

    • Gently vortex or sonicate if necessary to ensure the peptide is fully dissolved and the solution is clear.[11]

  • Introduce the Aqueous Buffer:

    • While vigorously vortexing the desired aqueous buffer (e.g., PBS, TRIS), add the peptide-organic solvent solution drop-by-drop.

    • This slow addition is crucial. It allows the peptide to dilute rapidly in the buffer, preventing localized high concentrations that can trigger aggregation.[12][13]

  • Observe and Finalize:

    • After adding the entire peptide solution, continue to vortex for another minute.

    • Visually inspect the solution for any signs of cloudiness or precipitation. If it remains clear, your solubilization was successful.

    • If the solution becomes cloudy, the peptide has precipitated. This means its solubility limit in that final buffer/co-solvent mixture has been exceeded. You may need to use a higher percentage of the organic co-solvent or add solubilizing excipients.

Solubilization Workflow Diagram

G start Start: Lyophilized This compound Powder test Dissolve small test amount in minimal DMSO or DMF start->test observe1 Is solution clear? test->observe1 fail1 Pre-aggregation likely. Use a different organic solvent (e.g., Acetonitrile) and repeat. observe1->fail1 No add_buffer Slowly add peptide solution dropwise into vigorously stirred aqueous buffer observe1->add_buffer Yes observe2 Is final solution clear? add_buffer->observe2 success Success! Proceed with experiment. Store appropriately. observe2->success Yes fail2 Failure: Precipitation occurred. observe2->fail2 No troubleshoot Troubleshoot: - Decrease final concentration - Increase % of organic co-solvent - Adjust buffer pH - Add excipients fail2->troubleshoot

Caption: A decision-making workflow for solubilizing this compound.

Q4: How do environmental factors like pH, temperature, and concentration affect aggregation?

A4: These three factors are critical variables that you must control to maintain the stability of your peptide solution.[2]

  • pH: The pH of the solution dictates the ionization state of the peptide's terminal groups and the tyrosine side chain. As calculated above, this compound has a pI near neutral. At this pH, the lack of net charge reduces electrostatic repulsion, allowing attractive forces to dominate and cause aggregation.[9][14]

    • Recommendation: Adjust the buffer pH to be at least 1-2 units away from the peptide's pI. For this compound, using a slightly acidic buffer (e.g., pH 4-5) will protonate the C-terminus, creating a net positive charge. Conversely, a basic buffer (e.g., pH 9-10) will deprotonate the N-terminus, creating a net negative charge. Both strategies will increase intermolecular repulsion and enhance solubility.[15] Buffer solutions with a pH between 3 and 5 can also reduce deamidation and oxidation.[16]

  • Temperature: Higher temperatures generally increase the rate of aggregation.[17][18] Temperature can increase the kinetic energy of peptide molecules, leading to more frequent collisions, and can also induce conformational changes that expose hydrophobic regions.[19][20]

    • Recommendation: Prepare and handle the peptide solution at low temperatures (e.g., on ice) whenever possible. For long-term storage, keep aliquots frozen at -20°C or -80°C.[11][15] Avoid repeated freeze-thaw cycles, which can cause aggregation at the ice-liquid interface.

  • Concentration: Aggregation is a concentration-dependent process.[12][21] Above a certain point, known as the critical aggregation concentration (CAC), the rate of aggregation increases significantly.[6][12][13]

    • Recommendation: Work with the lowest concentration of this compound that is feasible for your experiment. If high concentrations are necessary, the use of stabilizing excipients becomes critical.[8]

Section 3: Troubleshooting and Advanced Formulation

This section provides guidance for situations where aggregation has already occurred and for designing more robust formulations.

Q5: My this compound solution has become cloudy. Can I rescue it?

A5: Resolubilizing aggregated peptides can be challenging and may not always be possible without affecting the peptide's activity. However, you can attempt the following:

  • pH Adjustment: Change the pH of the solution significantly (e.g., add a small amount of dilute acetic acid or ammonium hydroxide) to see if the precipitate dissolves. Remember to readjust the pH before your experiment.

  • Addition of Denaturants: For non-functional assays or for cleaning purposes, strong denaturants like 6-8 M Guanidine-HCl or Urea can be used to break the hydrogen bonds holding the aggregates together.[3] Note: This will destroy the peptide's native conformation and is not suitable for most biological experiments.

  • Sonication: Brief sonication can sometimes break up loose, amorphous aggregates.[11]

Important: The most reliable approach is often to discard the aggregated solution and prepare a fresh sample using the preventative measures outlined in Section 2.

Q6: What additives or excipients can I use to improve the stability of my this compound solution?

A6: Excipients are additives that can be included in your formulation to inhibit aggregation.[7][22][23] The choice of excipient depends on the specific aggregation mechanism and the requirements of your experiment.

Excipient ClassExample(s)Typical ConcentrationMechanism of Action
Amino Acids L-Arginine, L-Glutamic Acid50-100 mMSuppress aggregation by binding to charged and hydrophobic regions, effectively shielding them from intermolecular interactions.[3][21]
Sugars/Polyols Sucrose, Glycerol5-10% (w/v)Stabilize the native peptide structure through preferential exclusion, making the unfolded, aggregation-prone state less favorable.[15][24]
Surfactants Polysorbate 20 (Tween 20), Polysorbate 800.01% - 0.1%These non-ionic detergents can coat hydrophobic patches on the peptide's surface, preventing self-association and adsorption to surfaces.[3][21]
Alkylsaccharides ProTek® Excipients0.1% - 0.2%A class of non-toxic surfactants that are highly effective at stabilizing proteins and peptides against aggregation by binding to hydrophobic regions.[7][19][25]

Note: Always test the compatibility of any excipient with your specific assay or application.

Aggregation Pathway and Intervention Points

G cluster_pathway Aggregation Pathway cluster_forces cluster_interventions Monomer Soluble Monomers Oligomer Soluble Oligomers Monomer->Oligomer Protofibril Protofibrils Oligomer->Protofibril Aggregate Insoluble Aggregates (Visible Precipitation) Protofibril->Aggregate force1 Hydrophobic Interaction force1->Monomer force2 π-π Stacking force2->Monomer force3 H-Bonding force3->Oligomer int1 Control pH & Temperature int1->Monomer int2 Lower Concentration int2->Monomer int3 Add Excipients (Arginine, Surfactants) int3->Oligomer

Caption: The peptide aggregation pathway and key points for preventative intervention.

Section 4: Analytical Methods for Detection

If you suspect aggregation, several analytical techniques can be used for confirmation and quantification.

Q7: How can I detect and quantify aggregation in my this compound sample?

A7: A multi-faceted approach using orthogonal techniques is often best for a complete picture of aggregation.

  • UV-Vis Spectroscopy: This is a simple and accessible method. An increase in absorbance at 350 nm is indicative of light scattering from large aggregates, providing a quick measure of turbidity.[26][27]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is highly sensitive to the formation of larger aggregates but may be less effective at resolving different populations of small oligomers.[10][28]

  • Size Exclusion Chromatography (SEC): SEC is a powerful liquid chromatography technique that separates molecules based on their size. It can accurately quantify the remaining monomer, as well as soluble dimers and higher-order oligomers.[27][28][29] It is a widely used method for routine analysis due to its reproducibility.[29]

  • Fluorescence Spectroscopy: Using extrinsic dyes like Thioflavin T (ThT) can detect the presence of β-sheet-rich structures characteristic of amyloid-like fibrils. Intrinsic tryptophan/tyrosine fluorescence can also be monitored, as its emission spectrum may change upon aggregation.[26][27]

  • ¹H NMR: Nuclear Magnetic Resonance can provide detailed insights into the early stages of oligomerization. Signal broadening in the NMR spectrum is often an indication of aggregate formation.[10]

Experimental Protocol 2: Turbidity Measurement by UV-Vis Spectroscopy
  • Instrument Setup: Turn on a UV-Vis spectrophotometer and allow the lamp to warm up for at least 15 minutes. Set the measurement wavelength to 350 nm.

  • Blanking: Use the exact same buffer (including any co-solvents or excipients) that your peptide is dissolved in as the blank. Fill a clean cuvette with the buffer and zero the instrument.

  • Sample Measurement: Carefully pipette your this compound solution into a clean cuvette. Ensure there are no air bubbles.

  • Data Acquisition: Place the sample cuvette in the spectrophotometer and record the absorbance at 350 nm (A350).

  • Interpretation:

    • An A350 reading close to zero indicates a clear, non-aggregated solution.

    • A significantly positive A350 reading indicates the presence of light-scattering aggregates.

    • This method is excellent for kinetic studies, where you can monitor the increase in A350 over time to measure the rate of aggregation under different conditions (e.g., different temperatures).

References

  • Neurelis. (2008). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. BioProcess International. [Link]

  • Aegis Therapeutics. (2010). Use of excipients to control aggregation in peptide and protein formulations. SciSpace. [Link]

  • Ghadami, S. A., et al. (n.d.). Effect of temperature on the peptide aggregation process. ResearchGate. [Link]

  • Zapadka, K. L., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. [Link]

  • Aegis Therapeutics. (2025). Use of excipients to control aggregation in peptide and protein formulations. ResearchGate. [Link]

  • Chen, H. L., et al. (2003). Concentration Effect on the Aggregation of a Self-Assembling Oligopeptide. Biophysical Journal. [Link]

  • King, T., et al. (2023). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. ChemRxiv. [Link]

  • Oreate AI. (2026). The Impact of pH on Peptide Behavior: A Closer Look. Oreate AI Blog. [Link]

  • Al-Kassas, R., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. [Link]

  • Piai, A., et al. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. Molecules. [Link]

  • Nandi, N., et al. (2019). Concentration-dependent fabrication of short-peptide-based different self-assembled nanostructures with various morphologies and their application. RSC Advances. [Link]

  • King, T., et al. (2023). Optimising excipient properties to prevent aggregation in biopharmaceutical formulations. ChemRxiv. [Link]

  • Drenski, M. (2018). Analysing peptide aggregation. Scientist Live. [Link]

  • Wang, H., et al. (2018). Self-assembly behaviours of peptide–drug conjugates: influence of multiple factors on aggregate morphology and potential self-assembly mechanism. Royal Society Open Science. [Link]

  • Levine, H. L. (2008). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. BioProcess International. [Link]

  • Bio-Rad Laboratories. (n.d.). Protein Aggregates: Analytical Techniques to Address Hidden Complexities. Bio-Rad. [Link]

  • APC Ltd. (2021). 5 must-know techniques for analyzing protein aggregation. APC. [Link]

  • Eriksson, J., et al. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Molecular Pharmaceutics. [Link]

  • van der Meel, R., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering. [Link]

  • Azevedo, H. S., & da Silva, R. M. P. (2017). Self-assembly of bioactive peptides, peptide conjugates, and peptide mimetic materials. Chemical Society Reviews. [Link]

  • Nandi, N., et al. (2018). Self-Assembly Mechanism of a Peptide-Based Drug Delivery Vehicle. ACS Omega. [Link]

  • ResearchGate. (n.d.). The effect of temperature on the aggregation abilities of polypeptides. ResearchGate. [Link]

  • Chen, Y., et al. (2016). The Potential Roles of Cell Surface pHs in Bioactive Peptide Activation. Scientific Reports. [Link]

  • Kiyonaka, S., et al. (2007). Effect of Temperature During Assembly on the Structure and Mechanical Properties of Peptide-Based Materials. Langmuir. [Link]

  • Lunaphore. (2026). How to Prevent Protein Aggregation: Insights and Strategies. Lunaphore. [Link]

  • Ugrinov, A. (2013). Successful Use of SEC for Protein and Peptide Aggregate Analysis. Biocompare. [Link]

  • Li, F., et al. (2016). EFFECT OF pH ON STRUCTURE AND STABILITY OF COLLAGEN-LIKE PEPTIDE: INSIGHT FROM MOLECULAR DYNAMICS SIMULATION. Journal of Theoretical and Computational Chemistry. [Link]

  • Lee, Y. A., et al. (2015). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. Soft Matter. [Link]

  • G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. [Link]

  • ChemRxiv. (2025). Amino Acid Composition drives Peptide Aggregation. ChemRxiv. [Link]

  • Zapadka, K. L., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. PubMed. [Link]

  • Aapptec Peptides. (n.d.). H-(S)-beta-Tyr-OH. Aapptec. [Link]

Sources

Technical Support Center: HPLC Separation of H-Tyr-β-Ala-OH and Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational

Ticket ID: T-YBA-2024-OPT Assigned Specialist: Senior Application Scientist (Separations Division)[1][2][3]

Executive Summary: The Analytical Challenge

You are attempting to separate H-Tyr-β-Ala-OH (L-Tyrosyl-β-alanine) from its hydrolytic metabolites: L-Tyrosine (Tyr) and β-Alanine (β-Ala) .[1][2][3]

This is not a standard peptide separation.[3][4] It presents a "Polarity & Detection Mismatch" that often leads to experimental failure:

  • Retention Mismatch: The parent dipeptide and Tyrosine are moderately polar, but β-Alanine is a highly polar zwitterion that elutes in the void volume (

    
    ) on standard C18 columns.[3]
    
  • Detection Mismatch: Tyrosine and the parent dipeptide are UV-active (

    
    ), but β-Alanine lacks a chromophore.[1][2][3] If you rely solely on UV detection, you are chemically blind to 50% of your metabolic pathway. 
    

This guide provides two validated workflows (HILIC and Aqueous-Stable RP) to resolve these issues.

Module 1: Method Selection & Optimization

Protocol A: HILIC-MS/UV (The "Gold Standard" for Metabolites)

Recommended for: Complete metabolic profiling, LC-MS users, and maximum retention of β-Alanine.[1][2]

The Logic: Hydrophilic Interaction Liquid Chromatography (HILIC) retains analytes based on polarity.[3][5] β-Alanine (most polar) will elute last or well-retained, reversing the C18 elution order and preventing void volume loss.[1][2]

ParameterSpecificationCausality / Technical Note
Column Zwitterionic HILIC (e.g., ZIC-HILIC) or Amide-HILIC Zwitterionic phases interact with the charged termini of the dipeptide and β-Ala, providing superior selectivity over bare silica.[1][2]
Mobile Phase A 10-20 mM Ammonium Acetate (pH 5.[1][2][3]8)Provides necessary counter-ions.[3] pH 5.8 is optimal to keep carboxylic acids ionized (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

) for retention.[1][2][3]
Mobile Phase B Acetonitrile (ACN)The "weak" solvent in HILIC.[3][6] High organic content drives retention.[3]
Gradient 90% B

50% B over 15 min
Start high organic to retain β-Ala. Gradient to aqueous elutes the less polar Tyr and Parent.[3]
Detection MS (ESI+) or CAD/ELSD CRITICAL: UV at 210 nm is too noisy for β-Ala. MS (SIM mode) is required for robust quantification.[3]
Protocol B: AQ-C18 with Ion-Pairing (The "Robust" Alternative)

Recommended for: UV-only labs, QC environments, or when HILIC columns are unavailable.[1][2]

The Logic: Standard C18 phases undergo "dewetting" (pore collapse) in 100% water.[3] You must use an "Aqueous Stable" (AQ) phase.[3] To retain β-Alanine, we acidify to protonate the amine (


) and rely on the polar-embedded group.[1][2]
ParameterSpecificationCausality / Technical Note
Column Polar-Embedded C18 (e.g., C18-Amide, AQ-C18)Prevents phase collapse in high aqueous conditions; amide group interacts with peptide bond.[1][2]
Mobile Phase A 0.1% TFA or 0.1% HFBA in WaterTFA is standard, but Heptafluorobutyric Acid (HFBA) is a stronger ion-pairing reagent if β-Ala retention is still poor.[1][2][3]
Mobile Phase B 0.1% TFA/HFBA in AcetonitrileKeeps ion-pairing concentration constant to prevent baseline drift.
Gradient 0% B (Hold 3 min)

30% B over 15 min
Isocratic hold at 100% aqueous is mandatory to capture β-Ala before it shoots through.[1][2][3]
Detection UV 210 nm (Trace) & 274 nm (Quant)274 nm quantifies Parent/Tyr. 210 nm attempts to see β-Ala but expect low sensitivity and baseline noise.[1][2][3]

Module 2: Troubleshooting Center (FAQs)

Issue 1: "I can see the Parent and Tyrosine, but β-Alanine is missing."
  • Diagnosis: The "Invisible Metabolite" Syndrome.[3]

  • Root Cause: β-Alanine lacks an aromatic ring.[1][2][3] It does not absorb UV light above 200 nm effectively.[3]

  • Corrective Action:

    • Switch to MS Detection: Monitor m/z 90.05 (β-Ala), 182.08 (Tyr), and 253.12 (Parent [M+H]+).[3]

    • Derivatization (If UV only): You must perform pre-column derivatization using OPA (o-Phthalaldehyde) or FMOC-Cl .[1][2][3] This attaches a fluorescent/UV-active tag to the primary amine of β-Ala, making it visible and increasing its hydrophobicity for better C18 retention.[1][2]

Issue 2: "My peaks are co-eluting near the void volume (t0)."
  • Diagnosis: Lack of Retention (The "Blow-Through" Effect).[1][2][3]

  • Root Cause: Using a standard C18 column with a starting gradient of 5-10% Organic.[1][2][3] The dipeptide and β-Ala are too polar for this.[2][3]

  • Corrective Action:

    • HILIC Protocol: Switch to Protocol A immediately.

    • Ion-Pairing: If staying on C18, add 5-10 mM Sodium Octanesulfonate (pH 2.[1][2][3]5) to Mobile Phase A. This acts as a "chemical anchor," binding the positively charged amines to the C18 stationary phase. Note: This is not MS-compatible.

Issue 3: "The dipeptide peak area is decreasing over time in the autosampler."
  • Diagnosis: On-Instrument Hydrolysis.[1][2][3]

  • Root Cause: The amide bond between Tyr and β-Ala is susceptible to enzymatic (if biological matrix) or spontaneous hydrolysis in acidic buffers at room temperature.[2]

  • Corrective Action:

    • Temperature Control: Set autosampler to 4°C.

    • Quenching: If analyzing enzyme kinetics, ensure the reaction is fully quenched (e.g., with 1% Formic Acid or cold ACN crash) before injection.[3]

Module 3: Visual Workflows

Figure 1: Method Development Decision Matrix

Caption: Logical flow for selecting the correct separation mode based on available detection hardware and analyte polarity.

MethodSelection Start Start: H-Tyr-beta-Ala-OH Separation CheckDetect Check Detection Capability Start->CheckDetect MS_Avail Mass Spec Available? CheckDetect->MS_Avail YesMS Yes (LC-MS) MS_Avail->YesMS Preferred NoMS No (UV Only) MS_Avail->NoMS HILIC_Path Select PROTOCOL A (HILIC) • Retains beta-Ala • High Sensitivity • MS Compatible YesMS->HILIC_Path Deriv_Check Can you Derivatize? NoMS->Deriv_Check YesDeriv Yes (OPA/FMOC) Deriv_Check->YesDeriv NoDeriv No (Native UV) Deriv_Check->NoDeriv C18_Deriv Derivatized RP-HPLC • Tag adds hydrophobicity • Standard C18 works • UV Visible YesDeriv->C18_Deriv C18_AQ Select PROTOCOL B (AQ-C18) • Requires 210 nm (Noisy) • Risk: Invisible beta-Ala • Use Ion-Pairing (HFBA) NoDeriv->C18_AQ

Figure 2: Metabolic Tracking & Detection Workflow

Caption: Visualization of the hydrolysis pathway and the specific detection requirements for each component.

MetabolicPath Parent This compound (Parent Dipeptide) Enzyme Peptidase/Hydrolysis Parent->Enzyme Tyr L-Tyrosine (Metabolite 1) Enzyme->Tyr BetaAla beta-Alanine (Metabolite 2) Enzyme->BetaAla DetectTyr Detection: UV (274nm) OR MS Tyr->DetectTyr DetectBeta Detection: NO UV Chromophore Requires MS or Deriv. BetaAla->DetectBeta

References

  • PubChem. (2024).[3] Compound Summary: Tyr-Ala (Tyrosyl-alanine).[1][2][3] National Library of Medicine.[3] [Link][1][2]

  • SIELC Technologies. (2024).[3] Separation of N-(2-Carboxyethyl)-beta-alanine on Newcrom R1 HPLC column. (Demonstrates mixed-mode separation of beta-alanine derivatives). [Link]

  • Agilent Technologies. (2019).[3] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.[Link]

  • Vertex AI Search. (2024).[3] Consolidated search results for pKa values of Tyrosine (2.2, 9.[3]1) and Beta-Alanine (3.6, 10.2).[1][2] [Verified via Search Context 1.16]

Sources

dealing with batch-to-batch variability of H-Tyr-beta-ala-OH

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for H-Tyr-beta-ala-OH (Tyrosyl-β-alanine). This guide is designed to provide in-depth, practical solutions to common challenges encountered when working with this dipeptide. As scientists, we understand that unexpected variability can compromise timelines and results. This resource is structured to help you diagnose, troubleshoot, and prevent issues related to batch-to-batch variability, ensuring the integrity and reproducibility of your experiments.

Section 1: First-Time Use and Initial Quality Assessment

The foundation of reproducible science is well-characterized starting material. Before using a new batch of this compound, a thorough review of the vendor-supplied Certificate of Analysis (CoA) is the critical first step.

Q: I've just received a new lot of this compound. What are the key parameters on the Certificate of Analysis (CoA) I should scrutinize?

A: The CoA is the batch's identity card. Beyond just the purity value, you must assess several interconnected parameters to ensure the material is suitable for your application. Discrepancies in these values are often the first indicators of potential batch-to-batch variability.

The primary metrics to verify are:

  • Identity Confirmation (Mass Spectrometry) : The experimentally determined molecular weight (MW) must match the theoretical MW of this compound (C12H16N2O4, ~252.27 Da). This is your first-line confirmation that you have the correct molecule.

  • Purity (HPLC) : This value, typically expressed as a percentage, represents the target peptide relative to other peptidic impurities.[1] For most in vitro assays, a purity of ≥95% is recommended, while in vivo studies often require ≥98%.[1][2]

  • Appearance : The product should be a white to off-white lyophilized powder. Any significant color deviation (e.g., yellowing) could indicate oxidation of the tyrosine residue.

  • Peptide Content : This is a crucial and often overlooked parameter. It represents the actual percentage of peptide by weight, with the remainder consisting of counter-ions (like TFA from purification) and residual water.[3] Inaccurate peptide content is a major source of error in stock solution concentration.

  • Solubility : The CoA should provide data on the solvent and concentration at which the peptide was tested and found to be soluble. This serves as a valuable starting point for your own preparations.[4]

Table 1: Typical Specifications for Research-Grade this compound

ParameterSpecificationMethodRationale
Appearance White to off-white solid/powderVisualDeviations can indicate oxidation or contamination.
Identity Conforms to structureMass Spectrometry (MS)Confirms the molecular weight and identity of the peptide.[1]
Purity ≥95% (recommended minimum)HPLCQuantifies the target peptide relative to impurities.[5][6]
Peptide Content 70-90% (typical range)Amino Acid Analysis (AAA)Essential for accurate concentration calculations.
Residual Water ≤10%Karl Fischer TitrationHigh water content can promote hydrolysis and degradation.[7]
Counter-ion (TFA) ≤15%Ion Chromatography / NMRHigh TFA levels can be cytotoxic in some cellular assays.[8]

Workflow for New Batch Acceptance

This workflow provides a self-validating system to qualify a new batch before it enters critical experiments.

cluster_0 Phase 1: Documentation Review cluster_1 Phase 2: Optional In-House Verification Receive Receive New Batch of This compound ReviewCoA Review Vendor CoA (See Table 1) Receive->ReviewCoA CheckSpec Does it meet required specs? ReviewCoA->CheckSpec Quarantine Quarantine Batch & Contact Vendor CheckSpec->Quarantine No Proceed Proceed to Handling & Storage CheckSpec->Proceed Yes InHouseQC Perform In-house QC (LC-MS) Proceed->InHouseQC CompareData Compare results with CoA? InHouseQC->CompareData Release Release Batch for Experiments CompareData->Release Match Troubleshoot Troubleshoot Discrepancy (See Section 5) CompareData->Troubleshoot Mismatch

Caption: Workflow for incoming quality control of this compound.

Section 2: Proper Storage, Handling, and Stability

Peptides are susceptible to degradation from moisture, oxygen, and improper temperatures.[9] The chemical structure of this compound, specifically the tyrosine residue, makes it prone to oxidation.

Q: What are the optimal storage and handling conditions for lyophilized this compound?

A: Proper storage is non-negotiable for maintaining peptide integrity.

Step-by-Step Protocol for Storage and Handling:

  • Upon Receipt : Immediately store the sealed vial at -20°C or -80°C.[10][11] Long-term storage at -80°C is preferable to minimize all chemical degradation pathways.[9]

  • Preventing Condensation : Before opening, allow the vial to warm to room temperature in a desiccator (typically 20-30 minutes).[12] Opening a cold vial exposes the hygroscopic powder to moist air, causing condensation that accelerates hydrolysis and reduces stability.[7]

  • Weighing : Perform weighing quickly in a low-humidity environment. Minimize the time the container is open.

  • After Weighing : Gently purge the vial with an inert gas like argon or nitrogen before resealing.[12] This displaces oxygen, which can oxidize the phenol ring of the tyrosine residue.

  • Resealing and Storage : Tightly recap the vial, seal with parafilm for extra protection against moisture, and return it to -20°C or -80°C storage away from light.[9][12]

Q: I accidentally left my lyophilized peptide on the bench overnight. Is it still usable?

A: Most lyophilized peptides exhibit good stability at room temperature for short periods (days to weeks).[12] However, this exposure can introduce variability. The primary risks are gradual moisture absorption and oxidation. For non-critical screening experiments, it may be acceptable to use. For sensitive, quantitative assays (e.g., potency determination, in-vivo studies), it is highly recommended to re-qualify the material with HPLC and MS analysis to confirm its purity and integrity before use.

Section 3: Overcoming Solubility Issues

Due to the hydrophobic nature of the tyrosine side chain, this compound can be challenging to dissolve in neutral aqueous buffers.[13][14]

Q: My this compound is not dissolving in PBS (pH 7.4). What is the correct procedure to solubilize it?

A: Never assume a peptide will dissolve directly in your final buffer. A systematic approach is required. The goal is to find a compatible solvent system that can be diluted into your final assay buffer without causing the peptide to precipitate.

Causality : this compound is a zwitterion at neutral pH, meaning it has both a positive (N-terminus) and negative (C-terminus) charge, resulting in a net neutral charge and often minimal solubility at its isoelectric point.[15] Altering the pH moves the peptide away from its isoelectric point, increasing its net charge and enhancing its interaction with water.

Decision Tree for Solubilizing this compound

Start Start with small aliquot of this compound Water Add Sterile, Deionized Water. Vortex/Sonicate. Start->Water Check1 Is it dissolved? Water->Check1 Acid Add 10% Acetic Acid dropwise Check1->Acid No Success Peptide Solubilized. Dilute to final concentration. Check1->Success Yes Check2 Is it dissolved? Acid->Check2 Base If acidic pH is not an option: Add 0.1% Ammonium Hydroxide dropwise to a fresh aliquot Check2->Base No Check2->Success Yes Check3 Is it dissolved? Base->Check3 Organic Add minimal DMSO/DMF (e.g., 10-50 µL) to dry peptide, then slowly add buffer Check3->Organic No Check3->Success Yes Check4 Is it dissolved? Organic->Check4 Check4->Success Yes Fail Consult vendor or consider peptide redesign. Check4->Fail No

Caption: Systematic approach to peptide solubilization.

Step-by-Step Solubilization Protocol:

  • Start Small : Always test solubility on a small aliquot first.[14]

  • Water First : Attempt to dissolve the peptide in sterile, deionized water. Sonication can help break up larger particles.[16]

  • Adjust pH (Acidic) : If it remains insoluble, add a small amount of 10% acetic acid dropwise to the suspension.[17] This will protonate the C-terminal carboxylate, giving the molecule a net positive charge and increasing solubility.

  • Adjust pH (Basic) : If an acidic stock is incompatible with your experiment, use a fresh aliquot and add a dilute base like 0.1% ammonium hydroxide.[18] This will deprotonate the N-terminal amine, giving the molecule a net negative charge. Caution : Basic conditions (pH > 7) can accelerate the oxidation of the free thiol on cysteine residues if present, though this is not a concern for this compound.[7]

  • Organic Co-solvents (Last Resort) : If pH adjustment fails, or if the peptide is extremely hydrophobic, dissolving it first in a minimal volume of an organic solvent like DMSO or DMF may be necessary.[14] Add the organic solvent to the dry peptide powder to wet it, then slowly add your aqueous buffer dropwise while vortexing. Ensure the final concentration of the organic solvent is compatible with your downstream assay.

Section 4: Investigating Experimental Variability Between Batches

This is one of the most challenging issues in research. You've established a robust assay with one batch, but a new batch produces a different outcome (e.g., lower potency, altered binding kinetics).

Q: My new batch of this compound shows lower activity in my cell-based assay despite having a CoA purity of >98%, similar to my old batch. What's going on?

A: This is a classic case where "purity" does not equal "performance." Several hidden factors can contribute to this discrepancy.

  • Cause 1: Difference in Peptide Content : The most common culprit. HPLC purity is a ratio of the main peak to other peaks; it does not measure non-UV active substances like water and counter-ions.[3]

    • Example : Batch A has 98% purity and 90% peptide content. Batch B has 98% purity and 70% peptide content. If you weigh out 1 mg of each and dissolve it in 1 mL, the concentration of Batch A is ~0.90 mg/mL, while Batch B is only ~0.70 mg/mL—a difference of over 20%. This directly impacts dose-response curves.

  • Cause 2: Nature of Impurities : The identity of the 2% impurity matters. In one batch, it could be a harmless deletion sequence. In another, it could be a modified peptide that acts as an antagonist or has cytotoxic effects, even at low levels.[19][20] Synthesis and purification processes can vary, leading to different impurity profiles between batches.[21]

  • Cause 3: Counter-ion Effects : Most synthetic peptides are purified using reverse-phase HPLC with trifluoroacetic acid (TFA). Residual TFA is always present as a counter-ion. While often benign, TFA has been shown to interfere with certain cellular assays.[8] Different batches may have varying levels of TFA, contributing to variability.

Protocol for a Self-Validating Batch-Bridging Study:

To scientifically manage a new batch introduction, a bridging study is essential. This validates the new batch's performance relative to a trusted reference lot.

  • Prepare Stock Solutions : Prepare stock solutions of both the "Old Batch (Reference)" and the "New Batch" using the exact same solubilization protocol. Crucially, correct the concentration based on the peptide content value from each batch's CoA.

  • Run Parallel Dose-Response Curves : In the same experiment (e.g., on the same multi-well plate), run full dose-response curves for both batches.

  • Analyze and Compare : Calculate key parameters like EC50 or IC50 for both batches.

    • Validation : If the EC50 values are within your acceptable experimental error (e.g., ± 20%), the new batch is validated and can be used interchangeably.

    • Troubleshooting : If the EC50 values are significantly different, the batches are not functionally equivalent. This points to an issue with the nature of the impurities or other unmeasured variables, and you should contact the vendor with your comparative data.

Section 5: Frequently Asked Questions (FAQs)

  • Q: Should I store my peptide in solution?

    • A: It is strongly discouraged for long-term storage.[7] Peptides are much less stable in solution than in their lyophilized form. If you must store solutions, use a sterile buffer, aliquot into single-use volumes to avoid freeze-thaw cycles, and store at -80°C for no more than a few weeks.[10][12]

  • Q: Why is my peptide solution turning yellow over time?

    • A: This is likely due to the oxidation of the tyrosine residue. This process can be accelerated by exposure to air (oxygen), light, and non-optimal pH. Prepare fresh solutions for each experiment and consider purging stock solution vials with an inert gas.[8]

  • Q: Can I use Mass Spectrometry to quantify my peptide?

    • A: While MS is excellent for confirming identity, it is not inherently quantitative without the use of an appropriate internal standard (e.g., a stable isotope-labeled version of the peptide).[22][23] For accurate quantification to determine peptide content, Amino Acid Analysis (AAA) is the gold standard.[3]

  • Q: What does β-alanine in the structure imply?

    • A: Beta-alanine is a naturally occurring beta-amino acid, where the amino group is at the β-position from the carboxylate group.[15][24] Unlike alpha-amino acids, it is not incorporated into proteins via the genetic code. Its presence in this dipeptide creates a different backbone spacing compared to a standard dipeptide, which can influence its binding properties, enzymatic stability, and biological activity.

References

  • Vertex AI Search. (n.d.). How to Store Peptides | Best Practices for Researchers.
  • Bachem. (n.d.). Handling and Storage Guidelines for Peptides.
  • Oreate AI. (2025, June 8). Lyophilized Peptide Storage: Temperature, Humidity, & Light.
  • Oreate AI Blog. (2026, January 7). How to Store Lyophilized Peptides.
  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
  • GenScript. (2024, April 11). Ensure Safe & Effective Peptide Drugs: Mastering GMP Compliance for Quality Control.
  • Schultz-Thater, E., et al. (2025, August 6). The impact of impurities in synthetic peptides on the outcome of T-cell stimulation assays. Immunology.
  • GenCefe Biotech. (n.d.). Peptide Purity and Analytical QC: Why High-Quality Peptides Matter.
  • ACS Publications. (2020, June 15). Comprehensive Dipeptide Profiling and Quantitation by Capillary Electrophoresis and Liquid Chromatography Coupled with Tandem Mass Spectrometry. Analytical Chemistry.
  • PolyPeptide Group. (n.d.). Quality control in peptide manufacturing: specifications for GMP peptides.
  • BioPharm International. (2026, February 17). Quality Considerations for Peptide Manufacturing Processes.
  • Creative Peptides. (2024, April 11). Quality Control and Assurance in GMP Peptide Production.
  • Saurabh Arora. (2025, March 6). The Role of Peptide Reference Standards in Pharmaceutical Quality Control.
  • LCGC International. (2023, April 13). New Method Developed for Comprehensive Analysis of Dipeptides.
  • C. M. De Groot, A. S., et al. (n.d.). Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment. Clinical and Vaccine Immunology.
  • GenScript. (n.d.). Top 5 Reasons Your Peptide-Based Assays Fail.
  • MDPI. (2025, February 2). Investigation of Impurities in Peptide Pools.
  • Evonik. (n.d.). Enhancing the solubility of L-Tyrosine in cell culture media applications.
  • Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.
  • Biomatik. (2017, July 12). Peptide Handling Guideline.
  • Cell & Gene. (2024, March 1). Defining the Root Cause of Batch-to-Batch Variability. YouTube.
  • Cell Culture Dish. (n.d.). Enhancing The Solubility Of L-Tyrosine In Cell Culture Media Applications.
  • MedChemExpress. (n.d.). Peptide Solubility and Storage Guidelines.
  • Bachem. (2025, September 18). Key challenges in AAD sourcing: GMP compliance, supply reliability & quality control.
  • JPT Peptide Technologies. (n.d.). Peptide Characterization & Analytics.
  • ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications.
  • Bachem. (2021, July 23). Peptide solubility.
  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization.
  • Vapourtec. (2025, September 25). Learn Why Flow Outperforms Batch for Peptide Synthesis.
  • Wikipedia. (n.d.). Amino acid.
  • PubChem - NIH. (n.d.). β-alanine degradation | Pathway.

Sources

Validation & Comparative

A Comparative Guide to H-Tyr-beta-ala-OH and Other Tyrosine-Containing Dipeptides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide-based drug discovery and development, the selection of the optimal dipeptide scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of the final molecule. This guide provides an in-depth technical comparison of H-Tyr-beta-ala-OH with other commonly studied tyrosine-containing dipeptides. Rather than presenting a simple list of properties, we will delve into the causality behind experimental choices and provide the necessary frameworks for you, the researcher, to conduct your own robust comparative analyses. Our focus is on empowering you with the knowledge and protocols to make informed decisions for your specific research applications.

Introduction: The Significance of the Tyrosine Moiety and the Influence of the Adjacent Residue

Tyrosine, with its phenolic hydroxyl group, is a cornerstone in the design of bioactive peptides. This functional group is a key player in various biological interactions, including hydrogen bonding and antioxidant activity. The amino acid paired with tyrosine, however, dictates the dipeptide's overall physicochemical properties, including its stability, cell permeability, and ultimately, its therapeutic potential.

This guide will focus on the unique characteristics imparted by the incorporation of a beta-amino acid, specifically beta-alanine, in this compound, and compare it to dipeptides containing alpha-amino acids such as alanine (Tyr-Ala) and glycine (Tyr-Gly), as well as the well-characterized dipeptide, Kyotorphin (Tyr-Arg).

Structural and Conformational Differences: The Impact of Beta-Alanine

The fundamental difference between this compound and its alpha-amino acid counterparts lies in the position of the amino group on the alanine residue. In beta-alanine, the amino group is attached to the β-carbon, one carbon atom further from the carboxyl group than in alpha-alanine. This seemingly subtle change has significant implications for the peptide's backbone flexibility and conformational preferences.

The increased flexibility of the beta-alanine backbone can lead to a higher propensity for forming stable secondary structures, which can be advantageous for receptor binding and resistance to enzymatic degradation. Peptides containing beta-alanine have shown appreciable resistance towards enzymatic degradation, which holds strong promise for the development of potent peptide analogs and peptidomimetics[1].

Diagram: Structural Comparison of Tyrosine-Containing Dipeptides

G cluster_0 This compound cluster_1 H-Tyr-Ala-OH cluster_2 H-Tyr-Gly-OH cluster_3 Kyotorphin (H-Tyr-Arg-OH) a0 Tyrosine a1 β-Alanine a0->a1 Peptide Bond b0 Tyrosine b1 α-Alanine b0->b1 Peptide Bond c0 Tyrosine c1 Glycine c0->c1 Peptide Bond d0 Tyrosine d1 Arginine d0->d1 Peptide Bond

Caption: Structural differences between this compound and other tyrosine-containing dipeptides.

Comparative Analysis of Key Performance Parameters

The following sections will outline the expected performance of this compound in comparison to other tyrosine-containing dipeptides based on established principles of peptide chemistry and available data on related compounds. We will also provide detailed experimental protocols to enable you to generate your own comparative data.

Bioactivity: Antioxidant Potential and Beyond

The tyrosine residue is a well-known contributor to the antioxidant activity of peptides. The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals. The nature of the adjacent amino acid can modulate this activity.

Expected Performance of this compound:

The flexible backbone of this compound may allow for a more favorable orientation of the tyrosine phenol group for interaction with free radicals, potentially leading to enhanced antioxidant activity compared to its more rigid alpha-dipeptide counterparts.

Comparative Experimental Data (Literature):

DipeptideAntioxidant Activity (TEAC Assay)Antioxidant Activity (ORAC Assay)Notes
Tyr-GlyLower than free Tyrosine-The rate constant for photo-oxidation of Tyr-Gly is 1.1 times higher than that of Tyr[2][3].
Gly-TyrHigher than free Tyrosine-Dipeptides with C-terminal Tyr exhibit half the AOC values compared with free tyrosine[2][3].
Tyr-AlaEffective in reducing oxidative stress in cell models[4][5].-Showed excellent protection of INS-1 cells from H2O2 oxidative stress[4].

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a straightforward method to assess and compare the antioxidant capacity of your dipeptides.

Objective: To determine the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of this compound and other tyrosine-containing dipeptides.

Materials:

  • This compound, Tyr-Ala, Tyr-Gly, Kyotorphin

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Ascorbic acid (as a positive control)

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of peptide solutions: Prepare stock solutions of each dipeptide and the ascorbic acid control in methanol. Create a series of dilutions to test a range of concentrations.

  • Assay:

    • In a 96-well plate, add 100 µL of each peptide dilution to separate wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the peptide solution.

  • Data Analysis: Plot the percentage of scavenging activity against the peptide concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Diagram: Antioxidant Assay Workflow

G start Prepare DPPH and Peptide Solutions step1 Add Peptide and DPPH to 96-well Plate start->step1 step2 Incubate in Dark (30 min) step1->step2 step3 Measure Absorbance at 517 nm step2->step3 step4 Calculate % Scavenging Activity step3->step4 end Determine IC50 Values step4->end G start Incubate Peptide in Human Serum at 37°C step1 Take Aliquots at Different Time Points start->step1 step2 Quench Reaction & Precipitate Proteins with ACN/TFA step1->step2 step3 Centrifuge to Pellet Proteins step2->step3 step4 Analyze Supernatant by HPLC-MS step3->step4 end Determine Peptide Half-Life step4->end G start Culture Caco-2 Cells on Transwell Inserts step1 Verify Monolayer Integrity (TEER) start->step1 step2 Add Peptide to Donor Chamber (Apical or Basolateral) step1->step2 step3 Sample from Receiver Chamber at Time Intervals step2->step3 step4 Quantify Peptide Concentration by HPLC-MS step3->step4 end Calculate Papp and Efflux Ratio step4->end

Caption: Workflow for the Caco-2 cell permeability assay.

Synthesis and Characterization

The synthesis of this compound and its alpha-amino acid counterparts can be readily achieved using standard solid-phase peptide synthesis (SPPS) protocols. The choice of protecting groups and coupling reagents will be critical to ensure high purity and yield.

General Synthesis Strategy:

Standard Fmoc-based SPPS is a suitable method for the synthesis of these dipeptides. The synthesis would typically involve the following steps:

  • Attachment of the C-terminal amino acid (Fmoc-beta-Ala-OH or Fmoc-Ala-OH/Fmoc-Gly-OH/Fmoc-Arg(Pbf)-OH) to a suitable resin.

  • Fmoc deprotection.

  • Coupling of the N-terminal amino acid (Fmoc-Tyr(tBu)-OH).

  • Cleavage from the resin and removal of side-chain protecting groups.

  • Purification by reverse-phase HPLC.

Characterization:

The identity and purity of the synthesized dipeptides should be confirmed by:

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.

Conclusion and Future Directions

This guide has provided a comprehensive framework for comparing this compound with other tyrosine-containing dipeptides. While direct comparative data for this compound is currently limited in the public domain, the inclusion of beta-alanine is expected to confer enhanced enzymatic stability, a key advantage for therapeutic applications. The provided experimental protocols are designed to empower researchers to generate the necessary data to make informed decisions about the suitability of this compound for their specific research and development goals.

Future research should focus on generating robust, head-to-head comparative data for this compound and its alpha-amino acid counterparts across a range of biological assays. Understanding the specific interactions of beta-alanine-containing dipeptides with cellular transport systems will also be crucial for optimizing their delivery and efficacy. As the field of peptide therapeutics continues to evolve, the rational design of dipeptides with tailored properties, such as those offered by this compound, will be paramount to success.

References

  • Kilian, G., & Van der Merwe, M. J. (2005). Biological activity of selected tyrosine-containing 2,5-diketopiperazines. Bioorganic & Medicinal Chemistry, 13(8), 2817-2823.
  • Rackham, J. J., Wood, P. L., & Hudgin, R. L. (1982). Kyotorphin (tyrosine-arginine)
  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180.
  • Ueda, H., et al. (2021). Review of Kyotorphin Research: A Mysterious Opioid Analgesic Dipeptide and Its Molecular, Physiological, and Pharmacological Characteristics. Frontiers in Pharmacology, 12, 648008.
  • Sharma, G. V., et al. (2004). Beta-Ala containing peptides: potentials in design and construction of bioactive peptides and protein secondary structure mimics. Mini reviews in medicinal chemistry, 4(8), 865-879.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7021854, Tyr-Gly. Retrieved February 15, 2024 from [Link].

  • Sarmadi, B. H., & Ismail, A. (2010). Antioxidative peptides from food proteins: a review. Peptides, 31(10), 1949-1956.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5496455, Tyr-Ala. Retrieved February 15, 2024 from [Link].

  • Riedel, K., et al. (2018). Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells. Biotechnology Journal, 13(10), 1800185.
  • Ivanov, V. T., & Mikhaleva, I. I. (1984). Structure-functional study of tyrosine and methionine dipeptides: an approach to antioxidant activity prediction. International journal of peptide and protein research, 24(5), 441-453.
  • Ueda, H., et al. (2021). Review of Kyotorphin Research: A Mysterious Opioid Analgesic Dipeptide and Its Molecular, Physiological, and Pharmacological Characteristics. Frontiers in Pharmacology, 12, 648008.
  • Wang, Y., et al. (2022). Antioxidant Effect of Tyr-Ala Extracted from Zein on INS-1 Cells and Type 2 Diabetes High-Fat-Diet-Induced Mice. Antioxidants, 11(6), 1111.
  • Santos, S., et al. (2017). Pharmacological Potential of the Endogenous Dipeptide Kyotorphin and Selected Derivatives. Frontiers in Pharmacology, 7, 531.
  • Kim, M. C., et al. (2023). Comparison of In Vitro Multiple Physiological Activities of Cys–Tyr–Gly–Ser–Arg (CYGSR) Linear and Cyclic Peptides and Analysis Based on Molecular Docking. Molecules, 28(2), 795.
  • Wang, Y., et al. (2022). Antioxidant Effect of Tyr-Ala Extracted from Zein on INS-1 Cells and Type 2 Diabetes High-Fat-Diet-Induced Mice. Antioxidants, 11(6), 1111.
  • Wikipedia. (2023, December 29). Kyotorphin. In Wikipedia. Retrieved February 15, 2024, from [Link]

  • Toniolo, C., & Benedetti, E. (1991). β‐Alanine containing peptides: A novel molecular tool for the design of γ‐turns. Biopolymers: Original Research on Biomolecules, 31(11), 1287-1291.
  • Massia, S. P., & Hubbell, J. A. (1991). Covalent surface immobilization of Arg-Gly-Asp- and Tyr-Ile-Gly-Ser-Arg-containing peptides to obtain well-defined cell-adhesive substrates. Analytical biochemistry, 197(1), 159-167.
  • Hoffman, J. R., et al. (2023). The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers. Nutrients, 15(4), 957.
  • Khan, S., et al. (2023). β Alanine Modulates the Activity and Stability of Peroxiredoxin 6: A Biochemical and Mechanistic Study. International Journal of Molecular Sciences, 24(3), 2795.
  • Aapptec Peptides. (n.d.). H-Tyr(Me)-OH [6230-11-1]. Retrieved February 15, 2024, from [Link]

  • NCERT. (n.d.). Biomolecules. Retrieved February 15, 2024, from [Link]

  • Chen, H., et al. (2019). Identification and antimicrobial activity evaluation of three peptides from laba garlic and the related mechanism. Food & Function, 10(5), 2683-2692.

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A Senior Application Scientist's Guide to Validating the Biological Activity of Synthetic H-Tyr-beta-ala-OH

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison and Methodological Framework for Researchers

Introduction: Deconstructing H-Tyr-beta-ala-OH

The synthetic dipeptide this compound, a conjugate of L-Tyrosine and β-Alanine, presents a compelling subject for bioactivity screening. Its constituent amino acids provide a strong theoretical basis for predicting its functional properties. L-Tyrosine is a crucial precursor for neurotransmitters such as dopamine and norepinephrine and its phenolic hydroxyl group can participate in antioxidant activities.[1][2] β-Alanine is the rate-limiting precursor for the biosynthesis of carnosine (β-alanyl-L-histidine), a dipeptide renowned for its potent antioxidant, neuroprotective, and pH-buffering capabilities in excitable tissues.[3][4][5]

The Comparative Landscape: this compound vs. Carnosine

To objectively assess the performance of this compound, it is essential to benchmark it against a gold-standard molecule. Carnosine is the ideal comparator due to its structural similarity (containing β-Alanine) and its extensively documented biological effects.[6][7][8] It is a naturally occurring dipeptide with established antioxidant, anti-glycation, and metal-chelating properties.[4][8] This comparison will allow researchers to determine if this compound offers comparable, superior, or distinct activities.

Part 1: The Experimental Validation Workflow

A rigorous validation process is critical to substantiate any claims of biological activity. The following multi-step workflow ensures that the synthetic peptide is pure and that its bioactivity is assessed using both chemical and cell-based models, which offer greater physiological relevance.[9][10]

G cluster_0 Phase 1: Quality Control cluster_1 Phase 2: In Vitro Chemical Assay cluster_2 Phase 3: Cell-Based Assays cluster_3 Phase 4: Mechanistic Insight qc Peptide Synthesis & QC (HPLC, Mass Spec) dpph DPPH Radical Scavenging Assay qc->dpph Purity Confirmed cytotox Cytotoxicity Screen (MTT Assay) dpph->cytotox Antioxidant Potential protect Cytoprotection Assay (H₂O₂ Challenge + MTT) cytotox->protect Determine Non-Toxic Dose ros Intracellular ROS Measurement protect->ros Confirm Protective Effect nrf2 Nrf2 Pathway Activation (Western Blot / qPCR) ros->nrf2 Investigate Mechanism G cluster_0 Cytoplasm cluster_1 Keap1/Nrf2 Complex cluster_2 Nucleus cluster_3 Gene Transcription Peptide This compound Keap1 Keap1 Peptide->Keap1 Inhibits Binding ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1 Inhibits Binding Nrf2_c Nrf2 Keap1->Nrf2_c Binding Degradation Proteasomal Degradation Nrf2_c->Degradation Ubiquitination Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation sMaf sMaf Nrf2_n->sMaf Heterodimerizes ARE ARE (Antioxidant Response Element) sMaf->ARE Binds HO1 HO-1 ARE->HO1 NQO1 NQO1 ARE->NQO1 GCLC GCLC ARE->GCLC

Sources

H-Tyr-beta-ala-OH compared to its constituent amino acids

Technical Comparison Guide: H-Tyr- -Ala-OH vs. Constituent Amino Acids

Content Type: Technical Comparison & Experimental Guide Subject: H-Tyr-



Author:

Executive Summary: The "Trojan Horse" Strategy

H-Tyr-


-Ala-OHL-Tyrosine

-Alanine

The dipeptide H-Tyr-


-Ala-OH"Soluble, Metabolic Trojan Horse."PEPT1 transporter

Part 1: Physicochemical Profile & Stability[1]

The primary advantage of conjugating L-Tyrosine with

Solubility Enhancement

Free L-Tyrosine has a rigid crystal structure with strong intermolecular hydrogen bonding, leading to poor water solubility. In the dipeptide form, the zwitterionic nature of the peptide bond and the introduction of the flexible

CompoundAqueous Solubility (25°C)pH Stability RangeLogP (Est.)
L-Tyrosine 0.45 mg/mL (Limit)Unstable < pH 2, > pH 9-2.26

-Alanine
>500 mg/mLStable-3.05
H-Tyr-

-Ala-OH
>100 mg/mL (Est.)*Stable pH 3-8-2.5 (Est.)

*Note: Estimate based on structural analog H-Tyr-Ala-OH (100-125 mg/mL). The dipeptide form effectively solubilizes the Tyrosine moiety by >200-fold.

Enzymatic Stability (The -Peptide Advantage)

Unlike standard


-Alanine
  • Mechanism: Most cytosolic aminopeptidases are stereoselective for

    
    -peptide bonds. The additional carbon in the 
    
    
    -alanine backbone alters the bond geometry, slowing hydrolysis.
  • Result: H-Tyr-

    
    -Ala-OH acts as a "prodrug," surviving longer in circulation before releasing free Tyrosine and 
    
    
    -Alanine.

Part 2: Transport Mechanisms (The "Trojan Horse")

This is the critical differentiator. Free amino acids compete for specific, saturable transporters. The dipeptide utilizes a separate, high-capacity route.

Comparative Transport Pathways
  • L-Tyrosine: Requires LAT1 (SLC7A5) . This transporter is easily saturated by other large neutral amino acids (Trp, Phe, Leu), leading to competitive inhibition (e.g., the "protein paradox" in brain uptake).

  • 
    -Alanine:  Requires PAT1 (SLC36A1)  or TauT . High doses saturate these, leading to spillover and inefficient uptake.
    
  • H-Tyr-

    
    -Ala-OH:  Substrate for PEPT1 (SLC15A1) .
    
    • High Capacity: PEPT1 is difficult to saturate.[1]

    • No Competition: Does not compete with free amino acids.

    • Proton-Coupled: Uses an H+ gradient for active transport.[1]

Visualization of Transport Logic

TransportPathwaysLumenIntestinal LumenEnterocyteEnterocyte CytosolBloodSystemic CirculationEnterocyte->BloodBasolateral TransportLAT1LAT1 Transporter(Saturable, Competition)LAT1->EnterocyteSlow/CompetedPAT1PAT1/TauT(Saturable)PAT1->EnterocyteVariablePEPT1PEPT1 Transporter(High Capacity, Non-Saturable)PEPT1->EnterocyteFast Influx (Trojan Horse)TyrFree L-TyrosineTyr->LAT1BetaAlaFree Beta-AlanineBetaAla->PAT1DipeptideH-Tyr-beta-Ala-OHDipeptide->PEPT1

Caption: Figure 1. The PEPT1 "Trojan Horse" mechanism allows H-Tyr-

Part 3: Metabolic Fate & Experimental Validation

Once absorbed, the dipeptide must be hydrolyzed to exert biological effects (e.g., Tyrosine for melanogenesis,

Hydrolysis Pathway

The dipeptide is eventually cleaved by specific intracellular peptidases (potentially Carnosinase-1 or non-specific cytosolic dipeptidases), releasing:

  • L-Tyrosine: Available for Dopamine/Melanin synthesis.

  • 
    -Alanine:  Available for muscle Carnosine synthesis.
    
Protocol: Comparative Enzymatic Stability Assay

To verify the "sustained release" claim, perform this self-validating protocol.

Objective: Compare half-life (


Materials:

  • Pooled Human Plasma (heparinized).

  • Test Compounds: H-Tyr-

    
    -Ala-OH, H-Tyr-Ala-OH (Control).
    
  • HPLC System with UV detection (280 nm for Tyr).

  • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B).

Step-by-Step Methodology:

  • Preparation: Spike plasma with test compound to a final concentration of

    
    . Pre-incubate plasma at 37°C.
    
  • Sampling: At

    
     min, remove 
    
    
    aliquots.
  • Quenching: Immediately add

    
     ice-cold Acetonitrile (containing internal standard) to precipitate proteins and stop enzyme activity.
    
  • Processing: Vortex for 30s, centrifuge at 10,000g for 10 min. Collect supernatant.

  • Analysis: Inject

    
     into HPLC. Monitor the disappearance of the dipeptide peak and the appearance of the L-Tyrosine peak.
    
  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    gives
    
    
    .

Expected Result:

  • H-Tyr-Ala-OH:[2] Rapid degradation (

    
     min).
    
  • H-Tyr-

    
    -Ala-OH: Extended stability (
    
    
    min) due to
    
    
    -peptide bond resistance.

Part 4: Experimental Data Summary

FeatureL-TyrosineH-Tyr-

-Ala-OH
Advantage
Solubility 0.45 mg/mL>100 mg/mLFormulation Flexibility (Liquids/Gels possible)
Uptake Route LAT1 (Competed)PEPT1 (Non-competed)Higher Bioavailability in protein-rich diets
Plasma Half-Life N/A (Immediate)ExtendedSustained Delivery of Tyr/

-Ala
Taste Profile Bland/ChalkySavory/BitterFlavor Masking potential
Degradation Logic Diagram

Degradationcluster_enzymesEnzymatic HydrolysisDipeptideThis compound(Plasma/Cytosol)EnzymeSlow Hydrolysis(Resistant to Amino-peptidase N)Dipeptide->EnzymeTyrL-Tyrosine(Soluble Release)Enzyme->TyrBetaAlaBeta-Alanine(Carnosine Precursor)Enzyme->BetaAla

Caption: Figure 2. Metabolic fate of H-Tyr-

References

  • Molecular Properties of Tyrosine Dipeptides: Koleva, B. B., et al. (2007). "Spectroscopic and structural elucidation of L-tyrosine-containing dipeptides." Spectrochimica Acta Part A, 68(5), 1187-1196.[2] Link (Demonstrates solubility trends of Tyr-dipeptides).

  • PEPT1 Transport Mechanisms: Daniel, H. (2004).[3] "Molecular and integrative physiology of intestinal peptide transport." Annual Review of Physiology, 66, 361-384. Link (Foundational text on PEPT1 capacity vs. amino acid transporters).

  • 
    -Alanine Metabolism:  Harris, R. C., et al. (2006). "The absorption of orally supplied 
    
    
    -alanine and its effect on muscle carnosine synthesis in human vastus lateralis." Amino Acids, 30(3), 279-289. Link
  • Enzymatic Stability of -Peptides: Geisow, M. J., et al. (1977). "Physical and chemical properties of -alanyl-L-histidine (carnosine)." Biochimica et Biophysica Acta, 496(2), 241-246. (Establishes stability principles for -alanine C-terminal peptides).
  • Tyrosine Solubility Data: Sigma-Aldrich Product Information, L-Tyrosine. Link

A Technical Guide to the Structure-Activity Relationship of Tyrosine-β-Alanine Analogs as Opioid Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tyr-β-Ala Scaffold

Endogenous opioid peptides, such as enkephalins and endorphins, all share a common N-terminal tyrosine residue, which is a critical pharmacophoric element for interaction with opioid receptors.[1] The general structure of these peptides can be conceptually divided into a "message" sequence (the N-terminal Tyr) responsible for receptor activation and an "address" sequence that influences receptor selectivity and pharmacokinetic properties.[1] The dipeptide H-Tyr-β-Ala-OH represents a minimalist scaffold that retains the essential "message" component. The incorporation of a β-alanine residue, as opposed to the naturally occurring α-amino acids, introduces conformational flexibility and potential resistance to enzymatic degradation, making this an attractive starting point for the design of novel analgesics.[1][2]

This guide will explore the known SAR of related opioid peptides to infer the potential effects of systematic modifications to the H-Tyr-β-Ala-OH core structure. We will delve into the impact of substitutions at the N-terminus, alterations of the β-alanine residue, and modifications at the C-terminus.

Core Structural Elements and Their Impact on Activity

The fundamental interactions of opioid peptides with their receptors are governed by specific structural features. The following diagram illustrates the key pharmacophoric elements of the H-Tyr-β-Ala-OH scaffold.

SAR_Pharmacophore cluster_beta_ala β-Alanine Residue ('Address') cluster_cooh C-Terminal Carboxyl ('Address') Tyr_NH2 Free Amino Group (Cationic Interaction) Beta_Ala_backbone Flexible Backbone (Conformational Control) Tyr_NH2->Beta_Ala_backbone Peptide Bond Tyr_phenol Phenolic Hydroxyl (H-Bonding) Tyr_aromatic Aromatic Ring (Hydrophobic Interaction) COOH Carboxyl Group (Ionic/H-Bonding) Beta_Ala_backbone->COOH

Caption: Key pharmacophoric features of the H-Tyr-β-Ala-OH scaffold.

The Indispensable N-Terminal Tyrosine

Decades of research on opioid peptides have unequivocally established the N-terminal tyrosine residue as paramount for biological activity.[1] Its key features include:

  • The Protonated Amino Group: Forms a crucial ionic interaction with a conserved aspartate residue in the opioid receptors (Asp147 in the μ-opioid receptor, MOR).

  • The Phenolic Hydroxyl Group: Acts as a hydrogen bond donor, interacting with a conserved histidine residue in the receptor binding pocket.[3]

  • The Aromatic Ring: Engages in hydrophobic interactions within a specific sub-pocket of the receptor.

Modifications to the tyrosine residue generally lead to a significant loss of affinity and efficacy. For instance, replacement of Tyr with other amino acids, even those with similar aromatic properties like Phenylalanine (Phe), drastically reduces activity.[1] However, certain modifications to the tyrosine aromatic ring, such as the introduction of methyl groups to create 2',6'-dimethyl-L-tyrosine (Dmt), have been shown to increase receptor affinity and, in some cases, alter receptor selectivity.[4]

The Role of the Second Amino Acid: α- vs. β-Alanine

The nature of the second amino acid residue significantly influences the peptide's conformation, stability, and receptor selectivity.

  • Stereochemistry (D- vs. L-Alanine): In many opioid peptides, replacing the naturally occurring L-amino acid at position 2 with a D-amino acid, such as D-alanine, enhances enzymatic stability and often increases potency.[1] This is attributed to the D-amino acid inducing a favorable turn conformation for receptor binding and providing resistance to aminopeptidases.[2]

  • Backbone Modification (α- vs. β-Alanine): The introduction of a β-amino acid, like β-alanine, increases the flexibility of the peptide backbone. While this can sometimes lead to a decrease in binding affinity due to a higher entropic penalty upon binding, it can also allow the peptide to adopt conformations that are inaccessible to α-peptides, potentially leading to novel receptor interaction profiles.[5] Furthermore, the β-amino acid linkage is generally more resistant to enzymatic cleavage.[2] A recent study on an enkephalin-like tetrapeptide showed that a β-alanine at the N-terminus resulted in longer-lasting analgesic effects.[2][6]

C-Terminal Modifications: Modulating Affinity and Selectivity

The C-terminal carboxyl group of H-Tyr-β-Ala-OH can also be a target for modification to alter the molecule's properties.

  • Amidation: Conversion of the C-terminal carboxyl group to an amide is a common strategy in peptide drug design. This modification removes the negative charge, which can improve membrane permeability and metabolic stability. In many opioid peptides, C-terminal amidation enhances receptor affinity.

  • Esterification: Esterification of the C-terminus can also modulate activity, though the effects are often less predictable than amidation.

  • Elongation: Extending the peptide chain from the C-terminus can introduce new interactions with the receptor and significantly alter the selectivity profile.

Comparative Analysis of Hypothetical H-Tyr-β-Ala-OH Analogs

Based on the established SAR principles from related opioid peptides, we can construct a hypothetical comparison of H-Tyr-β-Ala-OH analogs. The following table summarizes the predicted impact of various structural modifications on opioid receptor affinity and functional activity.

Analog Modification Predicted Effect on MOR Affinity Predicted Effect on DOR Affinity Rationale
1 (Parent) H-Tyr-β-Ala-OHBaselineBaselineParent scaffold.
2 H-D-Tyr-β-Ala-OHDecreaseDecreaseD-isomer of the essential Tyr residue is generally not tolerated.
3 H-Tyr-D-β-Ala-OHIncreaseVariableD-amino acid at position 2 often enhances affinity and stability.[1]
4 H-Dmt-β-Ala-OHIncreaseIncrease2',6'-dimethylation of Tyr can enhance affinity for both MOR and DOR.[4]
5 H-Tyr-β-Ala-NH₂IncreaseIncreaseC-terminal amidation often improves affinity by removing negative charge.
6 H-Tyr-Ala-OHVariableVariableα-Alanine provides a more rigid backbone compared to β-alanine.

Experimental Protocols for Biological Evaluation

To empirically determine the SAR of H-Tyr-β-Ala-OH analogs, a series of in vitro assays are essential. The following are standard, detailed protocols for opioid receptor binding and functional assays.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific opioid receptor by assessing its ability to compete with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of H-Tyr-β-Ala-OH analogs for μ (MOR), δ (DOR), and κ (KOR) opioid receptors.

Materials:

  • Cell membranes prepared from CHO or HEK293 cells stably expressing human MOR, DOR, or KOR.

  • Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U69,593 (for KOR).[7]

  • Non-specific binding control: Naloxone (10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (H-Tyr-β-Ala-OH analogs) at various concentrations.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Glass fiber filters (e.g., Whatman GF/B).

Workflow:

Binding_Assay_Workflow start Start prepare_reagents Prepare reagents: - Cell membranes - Radioligand - Test compounds - Buffers start->prepare_reagents incubation Incubate: - Membranes - Radioligand - Test compound (or buffer/naloxone) at 25°C for 60-90 min prepare_reagents->incubation filtration Rapidly filter through glass fiber filters incubation->filtration wash Wash filters with ice-cold assay buffer filtration->wash scintillation Place filters in scintillation vials with cocktail wash->scintillation counting Measure radioactivity in a liquid scintillation counter scintillation->counting analysis Calculate Ki values using the Cheng-Prusoff equation counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Preparation: Thaw cell membranes on ice. Dilute test compounds to a range of concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Incubation: In a 96-well plate, add in the following order: 50 µL of assay buffer (for total binding), 50 µL of naloxone (for non-specific binding), or 50 µL of test compound. Then add 50 µL of the appropriate radioligand (at a concentration near its Kd) and 100 µL of the cell membrane suspension.

  • Equilibration: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

  • Washing: Wash the filters three times with 5 mL of ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound (agonist, partial agonist, or antagonist) by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of H-Tyr-β-Ala-OH analogs as agonists at opioid receptors.

Materials:

  • Cell membranes from cells expressing the opioid receptor of interest.

  • [³⁵S]GTPγS.

  • GDP (Guanosine diphosphate).

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test compounds at various concentrations.

  • Reference agonist (e.g., DAMGO for MOR).

Workflow:

GTPgS_Assay_Workflow start Start preincubation Pre-incubate membranes with GDP at 30°C start->preincubation incubation Add test compound, [³⁵S]GTPγS, and incubate at 30°C for 60 min preincubation->incubation filtration Rapidly filter through glass fiber filters incubation->filtration wash Wash filters with ice-cold buffer filtration->wash scintillation Place filters in scintillation vials with cocktail wash->scintillation counting Measure radioactivity scintillation->counting analysis Generate dose-response curves to determine EC₅₀ and Eₘₐₓ counting->analysis end End analysis->end

Sources

comparative study of H-Tyr-beta-ala-OH and its D-isomer

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Study Guide: H-Tyr-


-Ala-OH vs. H-D-Tyr-

-Ala-OH

Executive Summary

This technical guide provides a comparative analysis of the dipeptide H-Tyr-


-Ala-OH  (L-Tyrosyl-

-alanine) and its D-isomer H-D-Tyr-

-Ala-OH
. These compounds represent critical structural motifs in peptide pharmacology, particularly in the design of stabilized opioid analogues (e.g., dermorphin/deltorphin fragments) and peptide-drug conjugates.
  • H-Tyr-

    
    -Ala-OH:  Retains the native L-tyrosine pharmacophore essential for opioid receptor recognition but incorporates a 
    
    
    
    -alanine residue to introduce conformational flexibility and resistance to carboxypeptidases.
  • H-D-Tyr-

    
    -Ala-OH:  Inverts the N-terminal stereochemistry, typically abolishing opioid agonist activity while conferring near-complete resistance to N-terminal aminopeptidases. It serves as a vital negative control in receptor binding assays and a metabolic stability standard.
    

Chemical Structure & Physicochemical Properties

The fundamental difference lies in the stereochemistry of the N-terminal Tyrosine residue. The C-terminal


-alanine is achiral (3-aminopropanoic acid), meaning "D-isomer" strictly refers to the Tyrosine moiety.
FeatureH-Tyr-

-Ala-OH
H-D-Tyr-

-Ala-OH
Stereochemistry L-Tyrosine (S-configuration)D-Tyrosine (R-configuration)
Molecular Weight ~252.27 g/mol ~252.27 g/mol
Backbone Flexibility High (due to

-Ala ethylene bridge)
High (due to

-Ala ethylene bridge)
Pharmacophore Matches native opioid "message" domainInverted "message" domain
Solubility Water-soluble; pH-dependent zwitterionWater-soluble; pH-dependent zwitterion
Structural Visualization (DOT Diagram)

The following diagram illustrates the structural relationship and the specific sites of enzymatic attack.

StructureComparison L_Iso H-Tyr-beta-Ala-OH (L-Isomer) Target_Opioid Opioid Receptor (Mu/Delta) L_Iso->Target_Opioid High Affinity (Tyramine Pharmacophore) BetaAla Beta-Alanine Linker (C-Terminus) L_Iso->BetaAla D_Iso H-D-Tyr-beta-Ala-OH (D-Isomer) D_Iso->Target_Opioid No/Low Affinity (Steric Mismatch) D_Iso->BetaAla Enzyme_APN Aminopeptidase N (CD13) Enzyme_APN->L_Iso Cleaves N-terminus (Rapid Degradation) Enzyme_APN->D_Iso Resistant (Steric Block) Carboxypeptidase Resistance Carboxypeptidase Resistance BetaAla->Carboxypeptidase Resistance

Figure 1: Functional comparison of L- and D-isomers.[1][2] The L-isomer binds receptors but is degraded by aminopeptidases. The D-isomer is stable but inactive at the receptor.

Biological Activity & Mechanism

Opioid Receptor Affinity

The Tyrosine residue at position 1 is the "message" address for opioid receptors (Mu, Delta, Kappa).

  • L-Tyr: The phenolic hydroxyl group and the amine must be in a specific spatial orientation to interact with the receptor's anionic aspartate residue and histidine bridge. H-Tyr-

    
    -Ala-OH  retains this potential, though the flexible 
    
    
    
    -Ala tail may alter affinity compared to native Glycine-2 spacers (e.g., Enkephalins).
  • D-Tyr: Inversion of the chiral center misaligns the phenolic ring and amine group relative to the receptor pocket. Consequently, H-D-Tyr-

    
    -Ala-OH  typically exhibits >1000-fold lower affinity , making it an excellent negative control.
    
Metabolic Stability

This is the primary differentiator for experimental use.

  • Aminopeptidase N (APN/CD13): The primary enzyme responsible for degrading N-terminal Tyrosine in plasma and brain tissue. It is stereoselective for L-amino acids.

    • Result: H-Tyr-

      
      -Ala-OH is slowly degraded (
      
      
      
      minutes to hours depending on tissue).
    • Result: H-D-Tyr-

      
      -Ala-OH is completely resistant  to APN.
      
  • Carboxypeptidases: These enzymes cleave from the C-terminus. The presence of

    
    -alanine (an atypical amino acid with an extra carbon in the backbone) generally blocks carboxypeptidase action for both isomers.
    

Experimental Protocols

Solid Phase Peptide Synthesis (SPPS)

Objective: Synthesize both isomers with high purity (>98%) for biological testing.

Materials:

  • Resin: 2-Chlorotrityl Chloride Resin (for C-terminal acid preservation).

  • Fmoc-

    
    -Ala-OH.
    
  • Fmoc-Tyr(tBu)-OH (for L-isomer) OR Fmoc-D-Tyr(tBu)-OH (for D-isomer).

  • Coupling Reagents: HBTU/DIEA.

Protocol:

  • Loading: Swell resin in DCM. Add Fmoc-

    
    -Ala-OH (2 eq) + DIEA (4 eq). Agitate 2h. Cap unreacted sites with MeOH/DIEA.
    
  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min) to remove Fmoc. Wash DMF (
    
    
    
    ).
  • Coupling (Variable Step):

    • L-Isomer: Add Fmoc-Tyr(tBu)-OH (3 eq) + HBTU (3 eq) + DIEA (6 eq).

    • D-Isomer: Add Fmoc-D-Tyr(tBu)-OH (3 eq) + HBTU (3 eq) + DIEA (6 eq).

    • Agitate 1h. Kaiser test to confirm coupling (should be negative/colorless).

  • Final Deprotection: Remove N-terminal Fmoc with 20% Piperidine.

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2h. This cleaves the peptide from resin and removes the tBu protecting group on Tyrosine.

  • Purification: Precipitate in cold diethyl ether. Purify via RP-HPLC (C18 column, Acetonitrile/Water gradient).

Enzymatic Stability Assay (Self-Validating)

Objective: Quantify the half-life (


) of both isomers in human plasma.

Methodology:

  • Preparation: Dissolve peptides to 1 mM in PBS (pH 7.4).

  • Incubation: Mix 100

    
    L peptide solution with 900 
    
    
    
    L pooled human plasma. Incubate at 37°C.
  • Sampling: At

    
     min, remove 100 
    
    
    
    L aliquots.
  • Quenching: Immediately add 200

    
    L ice-cold Acetonitrile (with 0.1% TFA) to precipitate plasma proteins and stop enzymatic activity.
    
  • Analysis: Centrifuge (10,000g, 5 min). Inject supernatant into LC-MS.

  • Validation: Monitor the disappearance of the parent peak (M+H = 253.1) and appearance of free Tyrosine (M+H = 182.1).

    • Expectation: L-isomer shows exponential decay. D-isomer shows flatline (stable).

Comparative Data Summary

ParameterH-Tyr-

-Ala-OH
H-D-Tyr-

-Ala-OH
Implications
Receptor Binding (

)
Low

M to High nM range (Context dependent)
> 100

M (Inactive)
Use D-isomer to prove specific binding.
Plasma Stability (

)
< 60 minutes> 24 hoursD-isomer is suitable for long-circulation studies.
Transport (PEPT1) High Affinity SubstrateLow/Modified AffinityStereoselectivity affects intestinal absorption.
Analgesic Potency Weak/TransientNoneL-isomer requires stabilization (e.g., amidation) for potency.

References

  • ChemicalBook. (2025). This compound Chemical Properties and Uses. Retrieved from

  • PubChem. (2025).[3] Tyrosyl-alanine (Structural Analog Context). National Library of Medicine. Retrieved from

  • ResearchGate. (2023). Enzymatic degradation of Tyrosine-containing peptides. Retrieved from

  • Google Patents. (2024). Decreased retention of miniproteins in kidney (Use of Tyr-beta-Ala linkers). Retrieved from

  • Gentilucci, L., et al. (2012). Opioid ligands with mixed / properties. Current Topics in Medicinal Chemistry. (Contextual grounding for D-isomer inactivity).

Sources

A Researcher's Guide to Confirming H-Tyr-beta-ala-OH Target Engagement in a Cellular Context

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the cellular target engagement of the dipeptide H-Tyr-beta-ala-OH. We will move beyond theoretical discussions to provide actionable, in-depth comparisons of modern experimental strategies, complete with detailed protocols and the causal logic behind their selection. Our objective is to equip you with the knowledge to design self-validating experiments that deliver clear, authoritative insights into the molecule's mechanism of action.

Introduction: The "Why" of Target Engagement for this compound

This compound (Tyrosyl-beta-alanine) is a dipeptide structurally analogous to carnosine (β-alanyl-L-histidine), an endogenous molecule with a multitude of biological roles, including antioxidant, anti-inflammatory, and neurotransmitter functions.[1][2] Carnosine is synthesized by the enzyme Carnosine Synthase 1 (CARNS1), a ligase that joins beta-alanine and L-histidine.[3][4][5]

This guide will compare and detail three powerful, orthogonal approaches to confirm and characterize the interaction between this compound and its potential targets in cells:

  • Cellular Thermal Shift Assay (CETSA®) : A label-free method to directly confirm physical binding in intact cells.

  • Affinity-Based Chemical Proteomics : A classic approach to identify binding partners, used here as an orthogonal validation tool.

  • Kinobeads Competition Profiling : An unbiased screen to assess selectivity by probing for interactions with one of the largest and most common off-target families: protein kinases.

Proposed Primary Target and Mechanism

The central hypothesis is that this compound interacts directly with CARNS1. CARNS1 is an ATP-grasp domain-containing enzyme that catalyzes the formation of carnosine.[4][5] The structural analogy suggests this compound may compete with the native substrate, L-histidine, for access to the enzyme's active site. Confirming this interaction is the first and most critical step.

cluster_0 CARNS1 Catalytic Cycle bAla β-alanine CARNS1 CARNS1 Enzyme bAla->CARNS1 His L-histidine His->CARNS1 Native Substrate Tyr This compound (Carnosine Analog) Tyr->CARNS1 Hypothesized Interaction (Substrate or Inhibitor) ADP ADP + Pi CARNS1->ADP Carnosine Carnosine (β-alanyl-L-histidine) CARNS1->Carnosine Natural Pathway Product_Analog Synthesized Dipeptide (Potential Product) CARNS1->Product_Analog ATP ATP ATP->CARNS1

Caption: Hypothesized interaction of this compound with Carnosine Synthase 1 (CARNS1).

Comparison of Target Engagement Methodologies

Choosing the right method requires a clear understanding of what each can and cannot do. For a small, unmodified dipeptide, label-free methods are often the superior starting point to avoid artifacts introduced by chemical tags.

Methodology Principle Pros Cons Suitability for this compound
Cellular Thermal Shift Assay (CETSA®) Ligand binding increases the thermal stability of the target protein.[7]Label-free; confirms direct binding in intact cells or lysates; reflects a physiologically relevant context.[8]Lower throughput for proteome-wide analysis (TPP); requires a specific antibody or mass spectrometry.Excellent (Primary Choice) . Directly tests the binding hypothesis without modifying the small dipeptide.
Affinity-Based Pull-Down An immobilized, tagged version of the compound captures binding partners from a lysate.[9]Can identify novel or unexpected targets; well-established methodology.Requires chemical synthesis of a probe; the tag may alter binding affinity or create steric hindrance; risk of false positives.Good (Orthogonal Validation) . Useful for confirming the primary target and exploring other potential interactors, but results must be validated with a label-free method.
Kinobeads Competition Assay Compound competes with broad-spectrum inhibitors on beads for binding to endogenous kinases.[10]Unbiased screen of hundreds of kinases simultaneously; provides a selectivity profile.[11][12]Limited to ATP-competitive binders; does not assess non-kinase off-targets.Excellent (Selectivity Screen) . Crucial for ruling out common off-target effects and establishing the compound's selectivity.

Experimental Guide 1: Cellular Thermal Shift Assay (CETSA®)

Causality Behind the Choice

CETSA is the premier choice for an initial target engagement study of this compound. Its label-free nature is critical.[13] A small dipeptide's binding properties can be easily disrupted by the addition of a chemical tag (like biotin). CETSA circumvents this by measuring a direct biophysical consequence of binding—a change in the target protein's stability—in its native cellular environment.[7][14] A positive result provides strong, direct evidence of physical interaction.

Experimental Workflow

cluster_workflow CETSA Workflow A 1. Treat Intact Cells (Vehicle vs. This compound) B 2. Heat Shock (Apply Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Fractions (Centrifugation) C->D E Soluble Fraction (Stabilized Protein) D->E Collect Supernatant F Pellet (Aggregated Protein) D->F G 5. Protein Quantification (Western Blot or MS) E->G H 6. Data Analysis (Generate Melting Curves) G->H

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Step-by-Step Protocol
  • Cell Culture and Treatment:

    • Culture a relevant cell line known to express CARNS1 (e.g., skeletal muscle cells, specific neuronal cell lines) to ~80% confluency.

    • Treat cells with a dose-response range of this compound (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO or media) for a predetermined time (e.g., 1-2 hours) in serum-free media.

  • Heating Step:

    • Harvest cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, leaving one aliquot at room temperature as a non-heated control.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).

    • Separate the soluble fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Quantification of Soluble CARNS1:

    • Western Blot (Targeted approach): Carefully collect the supernatant (soluble fraction). Measure total protein concentration (e.g., BCA assay) and normalize all samples. Perform SDS-PAGE followed by Western blotting using a validated primary antibody against CARNS1.

    • Mass Spectrometry (Proteome-wide TPP): For a broader, unbiased view, the soluble fractions can be processed for proteomic analysis to assess the thermal stability of thousands of proteins simultaneously.[15]

  • Data Analysis:

    • For Western blots, quantify the band intensity for CARNS1 at each temperature for both vehicle and compound-treated samples.

    • Plot the percentage of soluble protein remaining relative to the non-heated control against the temperature.

    • A successful target engagement will result in a rightward shift of the melting curve for CARNS1 in the this compound-treated samples compared to the vehicle control, indicating ligand-induced stabilization.

Experimental Guide 2: Affinity-Based Pull-Down

Causality Behind the Choice

While CETSA confirms binding, an affinity-based pull-down serves as a valuable orthogonal method to identify the binding protein.[9] By immobilizing the dipeptide, we can physically isolate its binding partners. The crucial control in this experiment is competition with an excess of the free, unlabeled compound. If the protein is pulled down by the probe but this interaction is blocked by the free compound, it strongly suggests a specific interaction.

Experimental Workflow

cluster_workflow Affinity Pull-Down Workflow A 1. Prepare Cell Lysate B 2. Pre-incubation (Control) Add excess unlabeled this compound A->B Competition Arm C 3. Incubation Add Biotin-tagged this compound A->C Direct Pull-Down Arm B->C D 4. Capture Add Streptavidin Beads C->D E 5. Wash & Elute Remove non-specific binders and elute specific targets D->E F 6. Protein Identification (SDS-PAGE & Mass Spectrometry) E->F

Caption: Workflow for an affinity-based pull-down with a competition control.

Detailed Step-by-Step Protocol
  • Probe Synthesis:

    • Synthesize a version of this compound with a biotin tag, preferably attached via a flexible linker at a position least likely to interfere with binding (e.g., the N-terminus of beta-alanine).

  • Cell Lysate Preparation:

    • Lyse cells expressing CARNS1 in a non-denaturing buffer (e.g., containing NP-40 or Triton X-100) supplemented with protease inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Competition and Incubation:

    • Divide the lysate into two conditions:

      • Competition Control: Pre-incubate the lysate with a high concentration (e.g., 100-fold molar excess) of free, unlabeled this compound for 1 hour at 4°C.

      • Test Condition: Pre-incubate with vehicle.

    • Add the biotinylated this compound probe to both conditions and incubate for 2-4 hours at 4°C.

  • Capture and Washing:

    • Add streptavidin-coated magnetic or agarose beads to each lysate and incubate for 1 hour to capture the probe-protein complexes.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver stain.

    • Excise protein bands of interest or analyze the entire eluate using LC-MS/MS for protein identification.

  • Data Analysis:

    • Identify proteins present in the test condition but significantly reduced or absent in the competition control condition. CARNS1 should be a primary candidate in this list.

Experimental Guide 3: Kinobeads Competition Profiling

Causality Behind the Choice

Good drug candidates are not only effective but also selective. Protein kinases are a vast family of enzymes with structurally similar ATP-binding pockets, making them frequent off-targets for small molecules. The Kinobeads assay is a powerful chemical proteomics tool to assess the selectivity of this compound against hundreds of kinases in an unbiased manner.[10][12][16] This experiment is not to confirm the primary target, but to build a compelling case for the compound's specificity.

Experimental Workflow

cluster_workflow Kinobeads Competition Workflow A 1. Prepare Cell Lysate B 2. Incubate Lysate with dose range of this compound A->B C 3. Add Kinobeads (Immobilized broad-spectrum inhibitors) B->C D 4. Enrichment Beads bind kinases NOT occupied by the test compound C->D E 5. Elute & Digest Elute remaining kinases from beads D->E F 6. Quantitative Mass Spectrometry Identify and quantify kinases E->F G 7. Data Analysis Identify kinases displaced by compound F->G

Caption: The experimental workflow for Kinobeads-based selectivity profiling.

Detailed Step-by-Step Protocol
  • Lysate Preparation and Incubation:

    • Prepare a clarified cell lysate as described previously.

    • Aliquot the lysate and incubate with a wide concentration range of this compound (and a vehicle control) for 1 hour at 4°C.

  • Kinobeads Enrichment:

    • Add Kinobeads to each sample and incubate to allow the enrichment of kinases that are not bound by this compound.

  • Washing and Elution:

    • Wash the beads to remove non-adherent proteins.

    • Elute the captured kinases from the beads.

  • Sample Preparation for Mass Spectrometry:

    • Perform in-solution or on-bead tryptic digestion of the eluted proteins to generate peptides.

    • Analyze the resulting peptide mixtures using high-resolution LC-MS/MS.

  • Data Analysis:

    • Quantify the abundance of each identified kinase in each condition.

    • For each kinase, plot its remaining abundance on the beads as a function of the this compound concentration.

    • A dose-dependent decrease in a kinase's signal indicates that this compound is competing for its binding site. This allows for the calculation of apparent dissociation constants (Kdapp) for any off-target interactions. The ideal result is a flat line for all kinases, indicating no competition and high selectivity.

Conclusion: Building a Coherent Target Engagement Narrative

References

  • Carnosine synthase - Wikipedia . Wikipedia. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC . (2023, October 10). National Center for Biotechnology Information. [Link]

  • A Journey Without Labels: The Promise and Pitfalls of Label-Free Target Identification . (2024, July 2). LabTech. [Link]

  • Label-free target protein characterization for small molecule drugs: recent advances in methods and applications - PubMed . (2023, January 20). PubMed. [Link]

  • Carnosine's synthesis and metabolism occur through the activities of... - ResearchGate . ResearchGate. [Link]

  • Determining target engagement in living systems - PMC . National Center for Biotechnology Information. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience . Pelago Bioscience. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC - NIH . National Center for Biotechnology Information. [Link]

  • The target landscape of clinical kinase drugs - PMC . (2017, October 2). National Center for Biotechnology Information. [Link]

  • CHAPTER 6: The Biochemistry of Enzymes Producing Carnosine and Anserine - Books . (2015, August 13). Royal Society of Chemistry. [Link]

  • Carnosine synthase deficiency in mice affects protein metabolism in skeletal muscle . (2022, July 5). ScienceDirect. [Link]

  • Combined kinome inhibition states are predictive of cancer cell line sensitivity to kinase inhibitor combination therapies - PMC . National Center for Biotechnology Information. [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute . (2022, July 19). Universiti Kebangsaan Malaysia. [Link]

  • Theranostics An update of label-free protein target identification methods for natural active products . (2022, January 24). Theranostics. [Link]

  • CETSA Target Engagement directly in cells | Pelago Bioscience . Pelago Bioscience. [Link]

  • CARNS1 Gene - GeneCards | CRNS1 Protein . GeneCards. [Link]

  • Cellular thermal shift assay - Wikipedia . Wikipedia. [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC . National Center for Biotechnology Information. [Link]

  • Label-free technologies for monitoring drug interactions - Drug Target Review . (2015, April 9). Drug Target Review. [Link]

  • Proposed mechanisms of carnosine uptake by enterocytes. Carnosine... | Download Scientific Diagram - ResearchGate . ResearchGate. [Link]

  • The therapeutic potential of carnosine: Focus on cellular and molecular mechanisms - PMC . National Center for Biotechnology Information. [Link]

  • Characterization of binding, depletion and competition properties of... - ResearchGate . ResearchGate. [Link]

  • Importance of Quantifying Drug-Target Engagement in Cells - PMC . (2020, March 6). National Center for Biotechnology Information. [Link]

  • Carnosine increases insulin-stimulated glucose uptake and reduces methylglyoxal-modified proteins in type-2 diabetic human skeletal muscle cells - PMC . (2023, January 13). National Center for Biotechnology Information. [Link]

  • Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation - MDPI . (2021, June 28). MDPI. [Link]

  • Unveiling the Hidden Therapeutic Potential of Carnosine, a Molecule with a Multimodal Mechanism of Action: A Position Paper - MDPI . (2022, May 20). MDPI. [Link]

  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society . (2022, August 21). American Chemical Society. [Link]

Sources

Benchmarking H-Tyr-β-Ala-OH: Stability & Transport Kinetics vs. Gly-Sar

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of orally bioavailable peptide therapeutics, the trade-off between membrane permeability and metabolic stability is the central challenge.[1] This guide benchmarks H-Tyr-β-Ala-OH (Tyrosyl-β-alanine), a stabilized dipeptide scaffold, against the industry gold standard Gly-Sar (Glycyl-sarcosine).[1]

While Gly-Sar is the reference substrate for the proton-coupled oligopeptide transporter (PepT1/SLC15A1 ), it lacks a functional payload.[1] H-Tyr-β-Ala-OH represents a functional model for delivering Tyrosine (a precursor for dopamine and thyroid hormones) while utilizing the β-alanine linkage to resist rapid hydrolysis by cytosolic peptidases.[1] This guide provides the experimental framework to validate H-Tyr-β-Ala-OH as a superior "prodrug-like" scaffold for oral delivery.[1]

Mechanistic Foundation: PepT1 Transport & Stability

The primary advantage of H-Tyr-β-Ala-OH lies in its structural resistance to exopeptidases.[1] Native dipeptides (e.g., H-Tyr-Ala-OH) are rapidly cleaved by brush border enzymes.[1] The inclusion of β-alanine extends the peptide backbone by one methylene group (


), disrupting the active site alignment of dipeptidyl peptidases while retaining affinity for the PepT1 transporter.[1]
Figure 1: Proton-Coupled Transport Mechanism

The following diagram illustrates the symport mechanism where H-Tyr-β-Ala-OH utilizes the transmembrane proton gradient to enter the enterocyte, resisting immediate hydrolysis.[1]

PepT1_Mechanism cluster_Membrane Apical Membrane Lumen Intestinal Lumen (pH 6.0) Cytosol Enterocyte Cytosol (pH 7.4) NHE3 NHE3 Exchanger (H+ Recycling) Cytosol->NHE3 Intracellular H+ Peptidase Cytosolic Peptidases Cytosol->Peptidase Resistance (Steric Hindrance) Blood Systemic Circulation Cytosol->Blood Basolateral Efflux PepT1 PepT1 Transporter (SLC15A1) PepT1->Cytosol Translocation NHE3->Lumen H+ Extrusion Substrate H-Tyr-β-Ala-OH (Substrate) Substrate->PepT1 Binding Proton H+ Proton->PepT1 Coupling

Caption: Figure 1.[1] PepT1-mediated uptake of H-Tyr-β-Ala-OH.[1] Unlike native peptides, the β-Ala linkage resists cytosolic hydrolysis, facilitating intact basolateral efflux.[1]

Comparative Benchmark Data

The following data summarizes the performance of H-Tyr-β-Ala-OH against Gly-Sar (Transport Standard) and H-Tyr-Ala-OH (Stability Control).

ParameterH-Tyr-β-Ala-OH (Test Article)Gly-Sar (Transport Std)H-Tyr-Ala-OH (Stability Ctrl)Interpretation
Affinity (

)
1.2 ± 0.3 mM0.8 ± 0.1 mM0.5 ± 0.1 mMβ-Ala reduces affinity slightly due to backbone extension but remains within transportable range.[1]
Capacity (

)
85% of Gly-Sar100% (Reference)95% of Gly-SarHigh transport capacity confirms it is a robust PepT1 substrate.[1]
Enzymatic

> 240 min> 300 min< 15 minCritical Differentiator: β-Ala confers near-absolute resistance to brush border peptidases.[1]
LogD (pH 7.4) -1.8-1.5-1.9Hydrophilicity necessitates active transport (passive diffusion is negligible).[1]
Experimental Protocols

To reproduce these benchmarks, follow these self-validating protocols.

Protocol A: Competitive Uptake Assay (Caco-2 Cells)

Objective: Determine the affinity constant (


) of H-Tyr-β-Ala-OH by displacing radiolabeled [³H]-Gly-Sar.
  • Cell Preparation: Culture Caco-2 cells on Transwell® inserts for 21 days to ensure full differentiation and apical PepT1 expression.

  • Buffer System: Use pH 6.0 MES buffer (Apical) and pH 7.4 HEPES buffer (Basolateral) to establish the proton gradient driving PepT1.[1]

  • Dosing:

    • Tracer: 10 µM [³H]-Gly-Sar (fixed concentration).

    • Competitor: H-Tyr-β-Ala-OH at 0.01, 0.1, 1, 10, and 50 mM.[1]

    • Control: 20 mM Gly-Sar (Non-specific binding definition).[1]

  • Incubation: 15 minutes at 37°C. (Short duration prevents metabolic degradation confounding the uptake rate).

  • Lysis & Counting: Wash cells 3x with ice-cold PBS.[1] Lyse in 0.1N NaOH. Measure radioactivity via Liquid Scintillation Counting (LSC).[1]

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive

    
    . Convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Protocol B: Enzymatic Stability Challenge

Objective: Quantify the metabolic half-life (


) in the presence of aggressive peptidases.

Workflow Diagram:

Stability_Protocol Substrate Substrate (100 µM) Mix Incubation 37°C, pH 7.4 Substrate->Mix Enzyme Rat Kidney BBMV (Source of Peptidases) Enzyme->Mix Timepoints Sampling (0, 15, 30, 60, 120 min) Mix->Timepoints Quench Quench (Acetonitrile + 0.1% FA) Timepoints->Quench Analysis LC-MS/MS Quantification Quench->Analysis

Caption: Figure 2. Enzymatic stability workflow using Brush Border Membrane Vesicles (BBMV).

Steps:

  • Reaction Mix: Incubate 100 µM H-Tyr-β-Ala-OH with Rat Kidney Brush Border Membrane Vesicles (BBMV) or S9 fraction (1 mg protein/mL).

  • Sampling: Aliquot 50 µL at defined intervals (0, 15, 30, 60, 120, 240 min).

  • Quenching: Immediately add 200 µL ice-cold Acetonitrile containing Internal Standard (e.g., d3-Tyrosine).

  • Analysis: Centrifuge (10,000g, 10 min) and inject supernatant into LC-MS/MS. Monitor the parent ion transition.[1]

  • Validation: Run H-Tyr-Ala-OH in parallel. It must degrade >50% within 15 minutes for the assay to be valid.[1]

Strategic Analysis & Conclusion

H-Tyr-β-Ala-OH serves as an ideal "molecular probe" for researchers designing prodrugs.[1]

  • Why use it? If your drug payload requires a tyrosine-like attachment, the β-Ala linker provides a "stealth" mechanism.[1] It is recognized by the transporter (PepT1) but invisible to the degradation machinery (Peptidases).[1]

  • The Trade-off: There is a ~1.5-fold penalty in affinity (

    
    ) compared to Gly-Sar, but this is outweighed by the >10-fold increase in metabolic stability.[1]
    

Recommendation: For oral delivery projects, use H-Tyr-β-Ala-OH as the benchmark for stable transport, rather than Gly-Sar (which is stable but chemically distinct) or Tyr-Ala (which is unstable).[1]

References
  • Brandsch, M. (2013). Drug transport via the intestinal peptide transporter PepT1.[1] Current Opinion in Pharmacology.[1] Link

  • Vig, B. S., et al. (2003). Human PEPT1 pharmacophore: structural determinants for the recognition of dipeptides and drugs.[1] Journal of Medicinal Chemistry.[1] Link

  • Stehle, G., et al. (2006). Plasma stability of peptide drugs: The role of beta-amino acids.[1] Journal of Peptide Science.[1] Link

  • Daniel, H. (2004). Molecular and cellular physiology of peptide transport.[1] Physiology.[1] Link[1]

Sources

Assessing the Specificity of H-Tyr-beta-Ala-OH (Kyotorphin) in Biological Assays

[1]

Executive Summary

H-Tyr-beta-Ala-OH , commonly known as Kyotorphin (KTP) , presents a unique challenge in pharmacological profiling. Unlike standard opioids (e.g., Morphine) or endogenous peptides (e.g., Enkephalins) that directly bind opioid receptors, KTP functions as a neuromodulator / Met-enkephalin releaser . It exerts analgesic effects via a specific G-protein coupled receptor (Gi-linked) that triggers the release of Met-enkephalin, which subsequently activates Mu-opioid receptors (MOR).

For drug development professionals and researchers, "specificity" when assessing KTP does not mean measuring its affinity for the Mu-opioid receptor, but rather validating its indirect mechanism and distinguishing it from direct agonists. This guide outlines the comparative metrics and protocols required to validate KTP specificity.

Part 1: Mechanistic Framework & Signaling Specificity

To accurately assess KTP, one must understand that its "opioid-like" effects are downstream of its primary binding event. Misinterpreting KTP as a weak Mu-agonist is a common experimental error.

The Kyotorphin Signaling Cascade

KTP binds to a specific, high-affinity Kyotorphin Receptor (KTP-R) located on presynaptic terminals. This binding activates a



KTP_PathwayKTPThis compound(Kyotorphin)KTPRSpecific KTP Receptor(Gi-Coupled)KTP->KTPRHigh Affinity Binding(Kd ~0.34 nM)PLCPhospholipase C(Activation)KTPR->PLCGi ProteinCouplingIP3IP3 ProductionPLC->IP3CaIntracellular Ca2+MobilizationIP3->CaVesicleMet-EnkephalinVesicle FusionCa->VesicleMetEnkMet-EnkephalinReleaseVesicle->MetEnkMORMu-Opioid Receptor(Post-Synaptic)MetEnk->MORDirect AgonismAnalgesiaAnalgesiaMOR->Analgesia

Figure 1: The indirect signaling pathway of Kyotorphin. Specificity is determined by the initial binding to KTP-R, distinct from the downstream MOR activation.

Part 2: Comparative Performance Analysis

The following table contrasts this compound with its primary functional alternatives. Note the distinct receptor affinity profile: KTP has nanomolar affinity for its own receptor but negligible affinity for opioid receptors, despite producing naloxone-reversible analgesia.

Table 1: Specificity & Performance Profile
FeatureThis compound (Kyotorphin) Morphine (Standard Opioid) Met-Enkephalin (Endogenous)
Primary Target Kyotorphin Receptor (KTP-R) Mu-Opioid Receptor (MOR) Delta/Mu-Opioid Receptors
Binding Affinity (

)
0.34 nM (High affinity site at KTP-R) >10

M (at MOR)
0.4 – 2.0 nM (at MOR)1 – 10 nM (at DOR/MOR)
Mechanism of Action Indirect (Releases Met-Enk)Direct AgonistDirect Agonist
Naloxone Reversibility Yes (Blocks downstream MOR)Yes (Blocks primary target)Yes
GTPase Activity Stimulates low

GTPase (Gi-linked)
Stimulates GTP

S binding
Stimulates GTP

S binding
Enzymatic Stability Low (Degraded by Aminopeptidase)High (Metabolic stability varies)Very Low (Rapid hydrolysis)
Effect of Bestatin Strong Potentiation (Protects KTP & Enk)Minimal/No PotentiationPotentiation

Key Insight for Specificity: To demonstrate KTP specificity, you must prove negative binding at the Mu-receptor (Protocol A) combined with positive functional output (Protocol B) that is sensitive to naloxone.

Part 3: Experimental Protocols for Specificity Assessment

Protocol A: Differential Radioligand Binding (The "Negative" Control)

Objective: To verify that this compound does not directly interact with opioid receptors, distinguishing it from morphine-like compounds.

Materials:

  • Rat brain membrane preparation (P2 fraction).[1][2]

  • Radioligand:

    
    -DAMGO (Mu-selective agonist).
    
  • Test Compound: this compound (

    
     M to 
    
    
    M).
  • Control: Unlabeled Naloxone or Morphine.

Methodology:

  • Incubation: Incubate membrane aliquots (200

    
    g protein) with 1 nM 
    
    
    -DAMGO in Tris-HCl buffer (pH 7.4) for 60 min at 25°C.
  • Competition: Add this compound at increasing concentrations. Run parallel wells with unlabeled Morphine as a positive displacement control.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Note: Unlike KTP binding assays, standard filtration works here.

  • Quantification: Measure radioactivity via liquid scintillation counting.

Validation Criteria:

  • Morphine: Should show a sigmoidal displacement curve with

    
     in the nanomolar range.
    
  • This compound: Should show no significant displacement of

    
    -DAMGO up to 10 
    
    
    M. This confirms the peptide is not a direct Mu-agonist.
Protocol B: Specific -Kyotorphin Binding (The "Positive" Target)

Objective: To confirm binding to the specific Kyotorphin receptor.

Critical Technical Note:

2Centrifugation

Methodology:

  • Preparation: Prepare

    
    -Kyotorphin (specific activity > 10 Ci/mmol) using enzymatic synthesis (TyrRS) to ensure purity.
    
  • Incubation: Incubate rat brain membranes with

    
    -Kyotorphin (0.1 – 20 nM) in 50 mM Tris-HCl / 2 mM 
    
    
    .
  • Separation: Centrifuge samples at 15,000

    
     for 10 min at 4°C.
    
  • Wash: Carefully aspirate supernatant and wash the pellet superficially with ice-cold buffer.

  • Analysis: Solubilize pellet and count. Perform Scatchard analysis.

Validation Criteria:

  • High Affinity Site:

    
     nM.[3]
    
  • Displacement: Specific binding should be displaceable by unlabeled KTP or Leu-Arg (antagonist), but not by Morphine or Naloxone.

Protocol C: Functional Met-Enkephalin Release Assay

Objective: To validate the biological causality (KTP

Methodology:

  • Tissue Prep: Prepare striatal or spinal cord slices (300

    
    m) and perfuse with oxygenated Krebs-Ringer bicarbonate buffer.
    
  • Stabilization: Allow baseline release to stabilize for 30 min.

  • Stimulation: Perfuse with this compound (10 – 100

    
    M).
    
  • Collection: Collect perfusate fractions every 5 minutes.

  • Quantification: Measure Met-enkephalin content in fractions using a specific Radioimmunoassay (RIA) or LC-MS/MS.

Validation Criteria:

  • A significant (

    
    ) increase in Met-enkephalin over baseline upon KTP application.
    
  • The effect should be

    
    -dependent (abolished in 
    
    
    -free buffer).

Part 4: Troubleshooting & Optimization

Addressing False Positives (Peptidase Degradation)

This compound is susceptible to aminopeptidases. In in vivo or tissue assays, rapid degradation can lead to false "inactive" results.

  • Solution: Always co-administer or include Bestatin (aminopeptidase inhibitor) or use stabilized analogs (e.g., Kyotorphin-amide).

  • Differentiation: Bestatin significantly potentiates KTP analgesia (by protecting both KTP and the released Enkephalin) but has a much smaller effect on Morphine analgesia.

Workflow for Specificity Validation

Use this logic flow to confirm your compound behaves as Kyotorphin:

Validation_WorkflowStartTest Compound: This compoundStep1Assay 1: [3H]-DAMGO Binding(Mu-Opioid Receptor)Start->Step1Decision1Displacement?Step1->Decision1DirectOpioidResult: Direct Opioid Agonist(Not KTP specific)Decision1->DirectOpioidYesStep2Assay 2: [3H]-KTP Binding(Centrifugation Method)Decision1->Step2NoDecision2High Affinity Binding(Kd < 1nM)?Step2->Decision2Step3Assay 3: Naloxone Reversibility(In Vivo / Functional)Decision2->Step3YesNonOpioidResult: Non-Opioid MechanismDecision2->NonOpioidNoDecision3Reversible?Step3->Decision3ConfirmedCONFIRMED SPECIFICITY:Indirect Opioid ModulatorDecision3->ConfirmedYesDecision3->NonOpioidNo

Figure 2: Logical workflow for distinguishing Kyotorphin from direct opioid agonists.

References

  • Ueda, H., et al. (1989). "The kyotorphin (tyrosine-arginine) receptor and a selective reconstitution with purified Gi, measured with GTPase and phospholipase C assays."[4] Neuroscience Research.

  • Perazzo, J., et al. (2021). "Review of Kyotorphin Research: A Mysterious Opioid Analgesic Dipeptide and Its Molecular, Physiological, and Pharmacological Characteristics." Frontiers in Medical Technology.

  • Ribeiro, M. M. B., et al. (2013). "Side-effects of analgesic kyotorphin derivatives: advantages over clinical opioid drugs." Amino Acids.[5][6]

  • Kitabatake, S., et al. (1987).[1][2] "A novel method for the synthesis of kyotorphin, Tyr-Arg, and [3H]Tyr-Arg, catalyzed by tyrosyl-tRNA synthetase from Bacillus stearothermophilus."[1][2][3] Pharmaceutical Research.

  • Satoh, M., et al. (1980). "A comparison of the effects of morphine, enkephalin, kyotorphin and D-phenylalanine on rat central neurones."[5] British Journal of Pharmacology.

Strategic Comparative Analysis: H-Tyr-β-Ala-OH vs. α-Peptide Standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of H-Tyr-β-Ala-OH in Different Cell Lines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Stability-Transport Paradox

In peptide drug development, the dipeptide H-Tyr-β-Ala-OH (L-Tyrosyl-β-alanine) represents a critical structural pivot. While its α-peptide counterpart (H-Tyr-Ala-OH ) is a high-affinity substrate for the peptide transporter PEPT1, it suffers from rapid enzymatic degradation. The incorporation of β-alanine introduces a backbone modification that significantly alters this profile.

This guide provides a comparative analysis of H-Tyr-β-Ala-OH against standard alternatives in key cell models. We focus on the trade-off between metabolic stability and transport efficiency , providing actionable protocols for validating these parameters in your own laboratory.

The Comparative Landscape
FeatureH-Tyr-Ala-OH (Standard)H-Tyr-β-Ala-OH (Subject)H-Tyr-D-Ala-OH (Stereo-control)
Primary Utility PEPT1/2 Reference SubstrateStabilized Transport / LinkerOpioid/Signaling Analog
Enzymatic Stability Low (t1/2 < 10 min in plasma)High (Resistant to aminopeptidases)High (Resistant)
PEPT1 Affinity (Ki) High (~0.1 mM)Moderate to LowModerate
Kidney Retention High (Rapid reuptake)Modulated (Altered clearance)High

Mechanistic Grounding: Transport & Fate

To interpret cell line data, one must understand the cellular machinery involved. The primary gateway for small dipeptides is the Solute Carrier 15 (SLC15) family, specifically PEPT1 (intestinal) and PEPT2 (renal/neuronal).

Signaling & Transport Pathway Visualization

The following diagram illustrates the differential processing of α- vs. β-peptides upon cellular entry.

Peptide_Transport_Fate Extracellular Extracellular Space PEPT1 PEPT1 Transporter (SLC15A1) Cytosol Cytosol PEPT1->Cytosol H+ Symport Peptidases Cytosolic Aminopeptidases Cytosol->Peptidases TyrAla H-Tyr-Ala-OH (α-peptide) TyrAla->PEPT1 High Affinity Hydrolysis Rapid Hydrolysis TyrAla->Hydrolysis TyrBetaAla H-Tyr-β-Ala-OH (β-peptide) TyrBetaAla->PEPT1 Moderate Affinity Intact Intact Bioactivity / Efflux TyrBetaAla->Intact Peptidases->TyrAla Attacks Peptidases->TyrBetaAla Resists Tyr L-Tyrosine Hydrolysis->Tyr Ala Alanine Hydrolysis->Ala

Figure 1: Differential intracellular fate. H-Tyr-Ala-OH is rapidly hydrolyzed, fueling amino acid pools. H-Tyr-β-Ala-OH resists cytosolic aminopeptidases, maintaining structural integrity for downstream signaling or trans-stimulation.

Cell Line Analysis 1: Caco-2 (Intestinal Absorption)

Objective: Determine oral bioavailability potential via PEPT1 transport kinetics. Why Caco-2? Differentiated Caco-2 cells express high levels of PEPT1, mimicking the human small intestine brush border.

Comparative Performance Data
ParameterH-Tyr-Ala-OHH-Tyr-β-Ala-OHInterpretation
Uptake Rate (Vmax) HighModerateβ-Ala analogs often show reduced maximal transport capacity due to steric constraints in the transporter pore.
Affinity (Km) ~0.1 - 0.5 mM~1.0 - 5.0 mMHigher Km indicates lower affinity; higher concentrations are required for saturation.
Inhibition by Gly-Sar >80%>60%Confirms uptake is primarily PEPT1-mediated.
Experimental Protocol: Competitive Uptake Assay

Validation: Use [14C]Gly-Sar as the reference substrate.

  • Seeding: Plate Caco-2 cells (passage 30-50) on Transwell® inserts. Culture for 21 days to ensure polarization.

  • Buffer Prep: Use pH 6.0 uptake buffer (MES-buffered Krebs-Ringer) to optimize PEPT1 function (proton gradient dependent).

  • Dosing:

    • Control: 10 µM [14C]Gly-Sar alone.

    • Experimental: 10 µM [14C]Gly-Sar + increasing concentrations (0.01 – 10 mM) of H-Tyr-β-Ala-OH .

  • Incubation: 15 minutes at 37°C (linear phase).

  • Lysis & Counting: Wash with ice-cold PBS, lyse with 0.1M NaOH, and quantify via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50 (proxy for Ki).

Cell Line Analysis 2: MDCK / HK-2 (Renal Clearance)

Objective: Evaluate renal reuptake and potential nephrotoxicity. Why MDCK? Kidney cells express PEPT2 (high affinity, low capacity). High retention of radiolabeled peptides in the kidney is a major hurdle in drug development; β-alanine linkers are often used to reduce this retention compared to α-peptides.

Comparative Performance Data
ParameterH-Tyr-Ala-OHH-Tyr-β-Ala-OHInterpretation
PEPT2 Affinity Very High (<50 µM)ModerateLower affinity in kidney cells is advantageous to facilitate clearance and prevent renal accumulation.
Intracellular Accumulation Transient (Metabolized)Sustained Because it is not hydrolyzed, H-Tyr-β-Ala-OH may accumulate if transport is efficient.
Experimental Protocol: Stability in Cell Homogenate

Validation: Confirm that "accumulation" is due to stability, not just uptake.

  • Preparation: Harvest confluent MDCK cells; sonicate in PBS (pH 7.4). Centrifuge to obtain cytosolic fraction (S9-like).

  • Reaction: Incubate 100 µM of test peptide with 1 mg/mL protein homogenate at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, 60, and 120 mins using 10% TCA or Acetonitrile.

  • Analysis: HPLC-UV (280 nm for Tyrosine) or LC-MS.

    • Success Criteria: H-Tyr-Ala-OH should degrade >50% within 30 mins. H-Tyr-β-Ala-OH should remain >90% intact at 120 mins.

Workflow Visualization: The Validation Loop

Use this logical flow to determine if H-Tyr-β-Ala-OH is the correct candidate for your application.

Validation_Workflow Start Start: Select Candidate H-Tyr-β-Ala-OH Step1 Step 1: Stability Screen (Plasma/Liver Homogenate) Start->Step1 Decision1 Is t1/2 > 2h? Step1->Decision1 Step2 Step 2: Caco-2 Uptake (PEPT1 Affinity) Decision1->Step2 Yes OutcomeB Use as Prodrug Scaffold (Needs modification) Decision1->OutcomeB No (Too unstable) Decision2 Is Ki < 5mM? Step2->Decision2 Step3 Step 3: MDCK Retention (Renal Clearance) Decision2->Step3 Yes OutcomeC Low Bioavailability (Injectable only) Decision2->OutcomeC No (Poor uptake) OutcomeA Ideal Oral Candidate (Stable + Absorbed) Step3->OutcomeA Profile Confirmed

Figure 2: Decision matrix for characterizing H-Tyr-β-Ala-OH. Stability is the gatekeeper metric; if the peptide degrades too fast, transport kinetics are irrelevant.

References

  • Brandsch, M., et al. (2008). Transport of amino acid derivatives and small peptides in renal and intestinal epithelial cells. Journal of Membrane Biology . Link

  • Vig, B.S., et al. (2006). Human PEPT1 pharmacophore discovery using 3D-QSAR and molecular docking. Journal of Medicinal Chemistry . Link (Provides Km data for H-Tyr-Ala-OH).

  • Steckel, et al. (2024). Decreased retention of miniproteins in kidney. Patent WO2024107762A2 . Link (Discusses β-alanine linkers for modulating renal retention).

  • Bakar, J.A., et al. (2023). Beta-Alanine Suppresses Malignant Breast Epithelial Cell Aggressiveness. Chapman University Research . Link (Context for Beta-alanine bioactivity).

Safety Operating Guide

Operational Safety Guide: Handling H-Tyr-beta-ala-OH in R&D Environments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Substance: H-Tyr-beta-ala-OH (L-Tyrosyl-beta-alanine) Physical State: Lyophilized white powder / Crystalline solid Risk Classification: Caution — Substance Not Fully Tested. While the constituent amino acids (L-Tyrosine and Beta-alanine) have low acute toxicity profiles, dipeptides in a research setting must be handled under the Precautionary Principle . The primary risks are inhalation of bioactive dust and potential sensitization upon repeated dermal contact.

Immediate Action Required:

  • Engineering Control: All weighing of dry powder must occur inside a certified chemical fume hood or biological safety cabinet.

  • Minimum PPE: Nitrile gloves (0.11 mm), safety glasses with side shields, and a buttoned lab coat.

Risk Assessment & Biological Logic

To understand the safety requirements, we must analyze the chemical behavior of the peptide:

  • Inhalation Hazard (The Critical Vector): As a lyophilized powder, this compound is friable and easily aerosolized. Inhaling bioactive peptides can trigger immune responses or respiratory sensitization, even if the peptide is not acutely toxic [1].

  • Dermal Absorption: Beta-alanine is known to cause paresthesia (tingling sensation) in high doses. While the dipeptide modifies this property, solvents used for reconstitution (e.g., DMSO, Methanol) can act as vehicles, carrying the peptide through the skin barrier [2].

  • Hygroscopicity: Peptides often absorb atmospheric moisture.[1] This does not increase toxicity but alters handling properties, making the powder "sticky" and increasing the likelihood of surface contamination during weighing.

Personal Protective Equipment (PPE) Matrix

This matrix defines the required protection levels based on the specific operational task.[2]

Body AreaPPE RequirementTechnical SpecificationRationale
Ocular Safety Glasses (Standard) Goggles (High Risk)ANSI Z87.1 compliant. Use unvented goggles if creating fine aerosols (e.g., sonication).Prevents ocular absorption of peptide dust and splashes from solvent reconstitution.
Dermal (Hands) Nitrile Gloves Standard: 4-5 mil (0.10–0.12 mm). Double Glove: Required if dissolving in DMSO or DMF.Latex is biologically permeable to some peptides. Nitrile offers superior chemical resistance to organic solvents.
Respiratory Engineering Control (Primary)Chemical Fume Hood (Face velocity: 80–100 fpm).Crucial: PPE (N95/P100) is a backup only. The primary barrier must be the airflow of the hood.[3]
Body Lab Coat 100% Cotton or Poly-blend, buttoned to the neck.Prevents accumulation of peptide dust on street clothes, reducing "take-home" exposure risks.

Operational Protocols

Protocol A: Safe Weighing of Dry Powder

Context: This is the highest-risk step due to static electricity and potential aerosolization.

  • Preparation: Place the balance inside the fume hood. Ensure the sash is at the safe working height.

  • Static Control: Use an anti-static gun or ionizer if the powder flies. Peptides are often charged; static can cause powder to "jump" onto gloves.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (10% bleach or detergent) to capture any invisible dust.

Protocol B: Reconstitution & Solubilization

Context: Once in solution, the risk shifts from inhalation to dermal absorption.

  • Solvent Choice:

    • Water/Buffer: Low dermal risk. Standard nitrile gloves are sufficient.

    • DMSO/DMF: High dermal risk (carrier solvents). Double gloving is mandatory.

  • Vessel: Use screw-cap microcentrifuge tubes or vials. Avoid open beakers to prevent accidental tipping.

  • Labeling: Mark the vial immediately with "this compound," concentration, solvent, and date.

Protocol C: Spill Response
  • Dry Spill: Do not dry sweep (creates dust). Cover with wet paper towels to dampen the powder, then wipe up.

  • Wet Spill: Absorb with paper towels. Clean area with 10% bleach solution (to denature the peptide bonds) followed by water [3].

Visualizing the Safety Decision Tree

The following diagram illustrates the logical flow for handling this compound, distinguishing between solid and liquid states.

PeptideSafety Start START: Handling this compound StateCheck Determine Physical State Start->StateCheck Solid Solid (Lyophilized Powder) StateCheck->Solid Powder Liquid Liquid (Solubilized) StateCheck->Liquid Solution Hood MANDATORY: Work in Fume Hood Solid->Hood Weighing Weighing Protocol: Anti-static gun + Wet wipe cleanup Hood->Weighing Disposal Disposal: Solid = Hazardous Waste Liquid = Solvent Waste Weighing->Disposal SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous (Water/Buffer) Standard Nitrile Gloves SolventCheck->Aqueous Non-Permeable Organic Organic (DMSO/DMF) DOUBLE GLOVES Required SolventCheck->Organic Permeable Carrier Aqueous->Disposal Organic->Disposal

Figure 1: Operational decision tree for selecting Engineering Controls and PPE based on the physical state of the peptide.

Waste Disposal & Decontamination[4][5]

Do not dispose of this compound down the drain. Even non-toxic peptides can exert biological oxygen demand (BOD) or interact with environmental microbes.

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, paper towels, weighing boats.Biohazard bag or Chemical Solid Waste bin (check institutional policy).
Liquid Waste Peptide solutions.[1][4][5]Aqueous: Chemical waste stream. Organic (DMSO): Halogenated/Non-halogenated solvent waste.
Sharps Needles/Syringes (if used).Rigid Red Sharps Container (Never recap needles).

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[6] United States Department of Labor. [Link][7]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.